2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Description
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Properties
IUPAC Name |
2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-8(5-12)7-3-2-4-10-9(7)11-6/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXESDXYYNGHALB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)N=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: A Cornerstone Intermediate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a pivotal heterocyclic intermediate in the field of medicinal chemistry. The document delves into its chemical and physical properties, spectroscopic profile, and details a robust protocol for its synthesis via the Vilsmeier-Haack reaction. Furthermore, it explores the reactivity of this aldehyde and its significant applications as a building block in the development of targeted therapeutics, particularly kinase inhibitors. This guide is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this versatile scaffold.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, interacting with a wide array of biological targets. The strategic placement of a nitrogen atom in the six-membered ring imparts unique physicochemical properties, such as altered hydrogen bonding capabilities and dipole moment, which can be exploited to fine-tune the pharmacological profile of a drug candidate.
Derivatives of the 7-azaindole core have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. A significant number of these compounds have been investigated as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are often dysregulated in diseases like cancer.
This compound emerges as a particularly valuable intermediate. The presence of a reactive aldehyde group at the 3-position provides a chemical handle for a multitude of synthetic transformations, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures. The methyl group at the 2-position can also influence the molecule's electronic properties and steric interactions with its biological targets.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| Appearance | Solid | [1] |
| InChI | 1S/C9H8N2O/c1-6-8(5-12)7-3-2-4-10-9(7)11-6/h2-5H,1H3,(H,10,11) | [1] |
| InChI Key | DXESDXYYNGHALB-UHFFFAOYSA-N | [1] |
| SMILES | CC1=C(C2=C(N=CC=C2)N1)C=O | [1] |
Note: Specific data on melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined experimentally.
Spectroscopic Data (Predicted and Representative)
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and pyrrole rings, a singlet for the aldehyde proton (typically in the range of 9.5-10.5 ppm), and a singlet for the methyl group protons (around 2.5 ppm). The NH proton of the pyrrole ring will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde (typically in the range of 180-190 ppm), as well as distinct signals for the carbons of the heterocyclic rings and the methyl group.
-
IR (Infrared) Spectroscopy: The IR spectrum is expected to show a characteristic strong absorption band for the carbonyl (C=O) stretching of the aldehyde group around 1670-1690 cm⁻¹. Other notable absorptions would include N-H stretching of the pyrrole ring (around 3100-3300 cm⁻¹) and C-H stretching of the aromatic and methyl groups.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 160.17).
Synthesis and Mechanistic Insights
The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3]
The Vilsmeier-Haack Reaction: A Step-by-Step Protocol
The Vilsmeier-Haack reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic iminium salt, which then undergoes electrophilic substitution with the electron-rich pyrrole ring of the 2-methyl-7-azaindole starting material.
Reaction Scheme:
A schematic overview of the Vilsmeier-Haack formylation process.
Experimental Protocol:
This protocol is a generalized procedure based on established methods for the Vilsmeier-Haack formylation of similar heterocyclic compounds and may require optimization for specific laboratory conditions.[4]
Materials:
-
2-Methyl-1H-pyrrolo[2,3-b]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Crushed ice
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Vilsmeier Reagent Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents). Cool the flask to 0-5 °C in an ice bath. Slowly add POCl₃ (1.1-1.5 equivalents) dropwise to the cooled DMF with continuous stirring, ensuring the temperature is maintained below 10 °C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: To the prepared Vilsmeier reagent, add anhydrous DCE. In a separate flask, dissolve 2-Methyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in a minimal amount of anhydrous DCE and add it dropwise to the Vilsmeier reagent solution. After the addition is complete, heat the reaction mixture to a temperature between 60-80 °C and maintain with stirring for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt.
-
Neutralization: Slowly and carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases and the pH of the solution is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent to yield pure this compound.
Reactivity and Synthetic Applications
The aldehyde functionality at the 3-position of the 2-Methyl-1H-pyrrolo[2,3-b]pyridine core is a versatile handle for a wide range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules.
Key Reactions of the Aldehyde Group:
-
Reductive Amination: The aldehyde can be readily converted to a primary or secondary amine through reaction with an amine in the presence of a reducing agent such as sodium borohydride or sodium triacetoxyborohydride. This is a cornerstone reaction for introducing diverse side chains.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphorus ylides allows for the extension of the carbon chain and the formation of alkenes.
-
Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds, such as malononitrile or cyanoacetates, to form a variety of heterocyclic structures.
-
Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing further opportunities for functional group manipulation.
Synthetic utility of this compound.
Application in Kinase Inhibitor Drug Discovery
The 7-azaindole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen at position 7 and the NH group of the pyrrole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine core of ATP. This compound serves as a key starting material for the synthesis of various kinase inhibitors.[5][6]
For instance, through reductive amination, various amine-containing side chains can be introduced at the 3-position. These side chains can be designed to occupy specific pockets within the ATP-binding site of the target kinase, thereby enhancing potency and selectivity. The 2-methyl group can provide beneficial steric interactions or modulate the electronic nature of the core, further influencing the inhibitor's binding affinity.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
General Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry place.
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a high-value intermediate for medicinal chemists and drug discovery scientists. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde group make it an ideal starting point for the construction of diverse compound libraries. The inherent biological relevance of the 7-azaindole scaffold, particularly in the context of kinase inhibition, ensures that this compound will continue to be a valuable tool in the quest for novel therapeutics. This guide has provided a comprehensive overview of its properties, synthesis, and applications, with the aim of facilitating its effective use in research and development.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, also known as 2-methyl-7-azaindole-3-carbaldehyde, is a heterocyclic aromatic aldehyde of significant interest in medicinal chemistry and drug discovery. Its core structure, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, is a recognized "privileged" structure, frequently found in molecules with diverse biological activities. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and its pivotal role as a versatile building block in the development of novel therapeutics.
Chemical Identity and Properties
CAS Number: 858275-30-6[1][2][3][4]
Molecular Formula: C₉H₈N₂O[2]
Molecular Weight: 160.17 g/mol [5]
Structure:
Figure 1: Structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Appearance | Solid | [2] |
| Purity | ≥98% | [2] |
| InChI | 1S/C9H8N2O/c1-6-8(5-12)7-3-2-4-10-9(7)11-6/h2-5H,1H3,(H,10,11) | [2][5] |
| InChIKey | DXESDXYYNGHALB-UHFFFAOYSA-N | [2][5] |
| SMILES | CC1=C(C=O)C2=C(N1)N=CC=C2 | [3] |
Synthesis: The Vilsmeier-Haack Reaction
The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[6][7] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8] The starting material is 2-methyl-1H-pyrrolo[2,3-b]pyridine (2-methyl-7-azaindole).
The reaction proceeds through the formation of a Vilsmeier reagent, an electrophilic chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[6][7][8] This electrophile then attacks the electron-rich C3 position of the 2-methyl-7-azaindole ring, leading to an iminium intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.
Figure 2: Vilsmeier-Haack Reaction Workflow.
Detailed Experimental Protocol (Generalized)
Materials:
-
2-Methyl-1H-pyrrolo[2,3-b]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-methyl-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF.
-
Vilsmeier Reagent Formation: Cool the solution to 0 °C in an ice bath. To the stirred solution, add phosphorus oxychloride dropwise via the dropping funnel, ensuring the temperature is maintained below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice.
-
Hydrolysis: Stir the mixture vigorously to hydrolyze the intermediate iminium salt.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography to afford this compound.
Spectroscopic Characterization
Definitive spectroscopic data for this compound is not available in the provided search results. However, based on the analysis of related pyrrolo[2,3-b]pyridine derivatives, the following characteristic signals can be anticipated.[9][10]
¹H NMR:
-
A singlet for the aldehydic proton, typically in the range of δ 9.5-10.5 ppm.
-
A singlet for the C2-methyl group protons, expected around δ 2.5-3.0 ppm.
-
Signals for the protons on the pyridine ring, which will exhibit characteristic coupling patterns.
-
A broad singlet for the N-H proton of the pyrrole ring.
¹³C NMR:
-
A signal for the carbonyl carbon of the aldehyde group, typically in the range of δ 185-200 ppm.
-
Signals for the aromatic carbons of the pyrrolo[2,3-b]pyridine core.
-
A signal for the methyl carbon at the C2 position.
Mass Spectrometry:
-
The molecular ion peak (M⁺) should be observed at m/z = 160.
-
Fragmentation patterns would likely involve the loss of the formyl group (CHO) and other characteristic cleavages of the heterocyclic ring system.
Applications in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors and other therapeutic agents. The aldehyde functionality at the C3 position of this compound serves as a versatile chemical handle for further synthetic modifications, allowing for the introduction of various pharmacophoric groups.
Role as a Key Intermediate
This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules, including:
-
Kinase Inhibitors: The pyrrolo[2,3-b]pyridine core is a key structural motif in numerous inhibitors of kinases such as Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Glycogen Synthase Kinase-3β (GSK-3β).[11][12][13] The aldehyde group can be readily converted into other functional groups to build out the inhibitor structure and optimize binding to the target kinase.
-
Phosphodiesterase 4B (PDE4B) Inhibitors: The 7-azaindole scaffold has been explored for the development of selective PDE4B inhibitors, which have potential applications in treating central nervous system diseases.[11]
-
Anticancer Agents: Various derivatives of 1H-pyrrolo[2,3-b]pyridine have demonstrated potent antiproliferative activity against different cancer cell lines.[12]
Figure 3: Synthetic utility and therapeutic applications.
Safety and Handling
Hazard Classification: Acute Toxicity, Oral (Category 4).[5]
Signal Word: Warning[5]
Hazard Statements: H302: Harmful if swallowed.[5]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a strategically important building block in modern medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatility of its aldehyde functional group provide a robust platform for the development of novel, complex molecules with significant therapeutic potential. As research into kinase inhibitors and other targeted therapies continues to expand, the demand for and utility of this valuable intermediate are poised to grow.
References
- 1. 858275-30-6|this compound|BLD Pharm [bldpharm.com]
- 2. 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde,2-methyl- [cymitquimica.com]
- 3. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 2-methyl- | 858275-30-6 [chemicalbook.com]
- 5. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. rsc.org [rsc.org]
- 10. ajol.info [ajol.info]
- 11. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scribd.com [scribd.com]
- 13. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
biological activity of 2-methyl-7-azaindole derivatives
An In-Depth Technical Guide to the Biological Activity of 2-Methyl-7-Azaindole Derivatives
Abstract
The 7-azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a versatile framework for the development of novel therapeutic agents. As a bioisostere of both indole and purine, it offers unique physicochemical properties that enhance drug-like characteristics, including improved solubility and metabolic stability.[1][2][3] This guide focuses specifically on 2-methyl-7-azaindole derivatives, a subclass that has demonstrated significant and diverse biological activities. We will provide an in-depth exploration of their synthesis, primary mechanisms of action, structure-activity relationships (SAR), and applications across various therapeutic areas, including oncology, virology, and neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into this promising class of compounds.
Introduction: The 7-Azaindole Scaffold – A Cornerstone of Modern Drug Discovery
Azaindoles are bicyclic heterocyclic compounds composed of a fused pyridine and pyrrole ring.[3] Among the four possible positional isomers, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is the most extensively studied and therapeutically relevant.[1] Its significance stems from its ability to mimic the adenine moiety of ATP, allowing its derivatives to act as competitive inhibitors for a vast array of enzymes, particularly protein kinases.[1][4] The two nitrogen atoms—the pyridine nitrogen at position 7 and the pyrrole nitrogen at position 1—can form a bidentate hydrogen bond pattern with the hinge region of many kinases, a critical interaction for potent inhibition.[1][4]
The introduction of a methyl group at the C-2 position is a common and strategic modification. This substitution can influence the molecule's conformation, lipophilicity, and metabolic stability, often leading to enhanced potency and selectivity for specific biological targets. This guide will dissect the multifaceted biological profile of these 2-methyl substituted derivatives.
Synthesis of the 2-Methyl-7-Azaindole Core
A robust and scalable synthesis of the core scaffold is fundamental to exploring its therapeutic potential. While numerous synthetic routes exist, a common and efficient method involves the acylation and subsequent cyclization of 2-amino-3-methylpyridine.[5][6] This approach offers the advantages of readily available starting materials, relatively mild reaction conditions, and high yields, making it suitable for industrial-scale production.[5]
Representative Synthetic Workflow
The synthesis can be conceptualized as a two-step process:
-
Acylation: 2-amino-3-methylpyridine is reacted with acetic anhydride. The lone pair of electrons on the amino group acts as a nucleophile, attacking one of the carbonyl carbons of the acetic anhydride. This results in the formation of an N-acylated intermediate, 2-acetamido-3-methylpyridine. Toluene is often used as a solvent for this step.[5]
-
Cyclization: The intermediate is then subjected to a high-temperature intramolecular cyclization reaction. A strong base, such as sodium amide (NaNH₂), is used to deprotonate the methyl group, creating a carbanion. This carbanion then attacks the carbonyl carbon of the acetamido group, leading to ring closure and the formation of the 2-methyl-7-azaindole product after dehydration.[5]
Caption: General workflow for the synthesis of 2-methyl-7-azaindole.
Detailed Experimental Protocol: Synthesis of 2-Methyl-7-Azaindole[5]
-
Step 1: Acylation
-
To a solution of 2-amino-3-methylpyridine (1.0 eq) in toluene, add acetic anhydride (1.0-1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-80°C and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure to yield crude 2-acetamido-3-methylpyridine. This intermediate can often be used in the next step without further purification.
-
-
Step 2: Cyclization
-
In a separate reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add N-methylaniline as a high-boiling solvent.
-
Add sodium amide (1.5-2.0 eq) to the solvent.
-
Slowly add the crude 2-acetamido-3-methylpyridine from Step 1 to the mixture.
-
Heat the reaction to 200-300°C for 30-90 minutes. The high temperature is necessary to overcome the activation energy for the intramolecular cyclization.
-
After cooling, quench the reaction carefully with water or isopropanol.
-
Perform an extraction with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography to obtain pure 2-methyl-7-azaindole.[5]
-
Key Biological Activities and Therapeutic Targets
The 2-methyl-7-azaindole scaffold is a versatile pharmacophore that has been successfully employed to target a wide range of biological entities. Its derivatives have shown potent activity as kinase inhibitors, anticancer agents, antiviral compounds, and modulators of neurodegenerative processes.
Kinase Inhibition: The Primary Therapeutic Avenue
The most prominent biological activity of 7-azaindole derivatives is the inhibition of protein kinases.[1][3][7][8] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[9] 2-methyl-7-azaindole derivatives have been developed as potent inhibitors of several key kinase families.
-
Mechanism of Action: As ATP mimetics, the 7-azaindole core binds to the ATP-binding pocket of kinases. The N7 of the pyridine ring and the NH of the pyrrole ring form crucial hydrogen bonds with the "hinge region" of the kinase, anchoring the molecule in the active site and preventing the binding of ATP, thereby inhibiting kinase activity.[1][4]
-
Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell survival, proliferation, and metabolism.[9] Its aberrant activation is a frequent event in many human cancers. A novel series of 2-methyl-7-azaindole derivatives has been discovered as potent PI3K inhibitors.[9] Structure-activity relationship (SAR) studies revealed that substitutions at the 3-position of the azaindole core were well-tolerated, with the introduction of a pyridine group leading to exceptionally potent PI3Kγ inhibitors with IC₅₀ values in the sub-nanomolar range.[9]
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 5. CN102827162A - Preparation method of 2-methyl-7-azaindole - Google Patents [patents.google.com]
- 6. Azaindole synthesis [organic-chemistry.org]
- 7. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: A Cornerstone Moiety in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Power of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a prominent member of this class.[1][2][3] Its unique electronic properties and structural resemblance to indole have made it a cornerstone in the design of novel therapeutics.[4] This guide focuses on a particularly valuable derivative: 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde . This compound serves not just as a versatile synthetic intermediate but as a critical building block for numerous clinical candidates and approved drugs, particularly in the realm of kinase inhibitors.[1][3][4]
The introduction of a methyl group at the 2-position and a formyl (carbaldehyde) group at the 3-position provides chemists with strategic handles for molecular elaboration, enabling the synthesis of complex molecules with high specificity and potency. This guide will provide an in-depth exploration of its synthesis, reactivity, and paramount applications in drug development.
Part 1: Synthesis and Physicochemical Properties
The efficient and scalable synthesis of this compound is crucial for its widespread use. The most prevalent and industrially adopted method is the Vilsmeier-Haack formylation of 2-methyl-1H-pyrrolo[2,3-b]pyridine (2-methyl-7-azaindole).
The Vilsmeier-Haack Reaction: A Reliable Workhorse
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6][8]
Causality Behind the Method: The 7-azaindole ring is an electron-rich system, making it susceptible to electrophilic aromatic substitution. The Vilsmeier reagent is a potent electrophile that preferentially attacks the C3 position of the pyrrole ring, which is the most nucleophilic site. The reaction mechanism involves the formation of a chloroiminium ion (the Vilsmeier reagent), which is then attacked by the 7-azaindole. Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the desired aldehyde.[7]
Experimental Protocol: Vilsmeier-Haack Formylation
Below is a representative, step-by-step laboratory procedure for the synthesis of this compound.
Step 1: Reagent Preparation
-
In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, N,N-dimethylformamide (DMF) is cooled to 0 °C.
-
Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C. This exothermic reaction forms the Vilsmeier reagent.
Step 2: Formylation
-
A solution of 2-methyl-1H-pyrrolo[2,3-b]pyridine in DMF is added slowly to the prepared Vilsmeier reagent.
-
The reaction mixture is then heated, typically to around 80-90 °C, and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).
Step 3: Workup and Isolation
-
The reaction mixture is cooled and then carefully poured onto crushed ice.
-
The acidic solution is neutralized with a base, such as sodium hydroxide or sodium carbonate, leading to the precipitation of the crude product.
-
The solid is collected by filtration, washed with water, and dried.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to afford the pure this compound as a solid.
Workflow of the Vilsmeier-Haack Synthesis
Caption: Key stages in the synthesis via the Vilsmeier-Haack reaction.
Physicochemical and Spectroscopic Data
The accurate characterization of this compound is essential for its use in further synthetic applications.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [9][10][11] |
| Molecular Weight | 160.17 g/mol | [9][10] |
| Appearance | Solid | [9] |
| InChI Key | DXESDXYYNGHALB-UHFFFAOYSA-N | [9][10] |
| CAS Number | 858275-30-6 | [10] |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR) should be obtained from experimental analysis and can vary slightly based on the solvent used.
Part 2: Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the aldehyde functional group, which serves as a versatile handle for a wide array of chemical transformations. This allows for its elaboration into more complex molecular architectures.
Key Transformations of the Aldehyde Group
-
Reductive Amination: A cornerstone reaction in medicinal chemistry, reductive amination of the aldehyde with a primary or secondary amine, followed by reduction (e.g., with NaBH(OAc)₃ or NaBH₃CN), forms a new carbon-nitrogen bond. This is a widely used strategy for linking the 7-azaindole core to other fragments in drug design.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, providing a means to introduce carbon-carbon double bonds and extend the carbon skeleton.
-
Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) in Knoevenagel or similar condensations to form α,β-unsaturated systems.
-
Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing access to another set of functional groups for further derivatization.
Reactivity Pathways of the Aldehyde Moiety
Caption: Major synthetic transformations of the 3-carbaldehyde group.
Part 3: Applications in Drug Discovery - A Focus on Kinase Inhibitors
The 7-azaindole scaffold is a bioisostere of indole and purine, and it is particularly effective at targeting the ATP-binding site of protein kinases. The N1 nitrogen and the pyridine nitrogen (N7) can act as hydrogen bond donors and acceptors, respectively, mimicking the interactions of the adenine ring of ATP with the kinase hinge region. This makes this compound a highly sought-after starting material for the synthesis of kinase inhibitors.[1][4]
Janus Kinase (JAK) Inhibitors
The Janus kinases (JAKs) are a family of tyrosine kinases that play a critical role in cytokine signaling pathways involved in inflammation and immunity.[12][13] Dysregulation of the JAK-STAT pathway is implicated in numerous autoimmune diseases and cancers.[14] Several approved and clinical-stage JAK inhibitors are synthesized from this compound or closely related precursors.
| Drug / Candidate | Target(s) | Therapeutic Area | Role of the 7-Azaindole Core |
| Tofacitinib | JAK1, JAK3 >> JAK2 | Rheumatoid Arthritis, Psoriatic Arthritis, Ulcerative Colitis | Forms key hydrogen bonds with the kinase hinge region. |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera, Graft-versus-Host Disease | Serves as the core scaffold for binding to the ATP pocket. |
| Peficitinib | Pan-JAK | Rheumatoid Arthritis | The pyrrolo[2,3-b]pyridine core is central to its mechanism of action.[14] |
The synthesis of these complex molecules often involves a key reductive amination step using this compound to introduce the side chains necessary for potency and selectivity.
Other Kinase Targets
Beyond JAKs, the 7-azaindole scaffold has been successfully employed to target a wide range of other kinases:
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Aberrant FGFR signaling is a driver in various cancers. Several potent FGFR inhibitors have been developed using the 1H-pyrrolo[2,3-b]pyridine core.[15][16]
-
Receptor Tyrosine Kinase (RTK) Inhibitors: The scaffold is present in inhibitors targeting RTKs like EGFR, VEGFR, and PDGFR, which are crucial in tumor growth and angiogenesis.
-
Cell Division Cycle 7 (Cdc7) Kinase Inhibitors: This kinase is involved in the initiation of DNA replication, making it an attractive target in oncology.[17]
The Role of 7-Azaindole in the JAK-STAT Pathway
Caption: Inhibition of the JAK-STAT signaling cascade by a 7-azaindole-based drug.
Conclusion
This compound has firmly established itself as a molecule of significant importance in contemporary drug discovery. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the versatile reactivity of its aldehyde group, provides an efficient and flexible platform for the construction of complex, biologically active molecules. Its role as a privileged scaffold, particularly in the design of kinase inhibitors targeting the JAK family and other crucial oncogenic drivers, underscores its enduring value to the medicinal chemistry community. As the quest for more selective and potent therapeutics continues, this unassuming building block is poised to remain at the forefront of innovation in the development of next-generation medicines.
References
- 1. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 10. 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde,2-methyl- [cymitquimica.com]
- 11. PubChemLite - this compound (C9H8N2O) [pubchemlite.lcsb.uni.lu]
- 12. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. scribd.com [scribd.com]
The 7-Azaindole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An in-depth technical guide by a Senior Application Scientist
Abstract: The 7-azaindole scaffold, a bioisosteric analog of indole, has firmly established itself as a privileged structure in medicinal chemistry. Its unique physicochemical properties, conferred by the strategic placement of a nitrogen atom in the six-membered ring, enhance its capacity for crucial molecular interactions, particularly within the ATP-binding sites of protein kinases. This guide provides an in-depth analysis of the 7-azaindole core, detailing its comparative physicochemical properties, the molecular basis of its potent biological activity, prevalent synthetic strategies for its derivatization, and its successful application in the development of therapeutics for oncology, neurodegeneration, and inflammatory diseases. Through detailed protocols, structure-activity relationship (SAR) summaries, and illustrative case studies, this document serves as a technical resource for researchers and scientists engaged in drug discovery and development.
Introduction: The Rise of a Privileged Scaffold
In the landscape of heterocyclic chemistry, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework has garnered significant interest as a cornerstone for drug discovery.[1][2][3] It is one of four positional isomers of azaindole, which are bioisosteres of the ubiquitous indole moiety found in numerous natural products and pharmaceuticals.[4][5] The defining feature of 7-azaindole is the replacement of the carbon atom at position 7 of the indole ring with a sp²-hybridized nitrogen atom.[1]
This seemingly minor structural alteration imparts profound changes to the molecule's electronic and physical properties, improving aqueous solubility, modifying lipophilicity, and introducing a key hydrogen bond acceptor site without sacrificing the essential hydrogen bond donor capability of the pyrrolic NH.[4][5] These modulated properties often lead to more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles and enhanced target engagement.[5] Consequently, 7-azaindole has been recognized as a "privileged scaffold," frequently appearing in molecules targeting a wide array of biological targets, most notably protein kinases.[4][6][7] Its utility is exemplified by the FDA-approved drug Vemurafenib, a BRAF kinase inhibitor that was developed from a 7-azaindole fragment and stands as a triumph of fragment-based drug discovery.[6][7][8]
Physicochemical Properties & Bioisosterism
The strategic advantage of the 7-azaindole scaffold lies in its unique physicochemical profile compared to its parent indole structure. The introduction of the pyridine nitrogen atom creates a π-deficient six-membered ring fused to a π-excessive five-membered pyrrole ring.[9]
Comparative Analysis: Indole vs. 7-Azaindole
The N7 atom significantly influences the scaffold's properties. It acts as a hydrogen bond acceptor, a feature absent at that position in indole, and alters the acidity of the N1-H proton. This modification can enhance solubility and provides an additional point of interaction with biological targets.[4][10]
| Property | Indole | 7-Azaindole | Causality of Difference |
| Molecular Weight | 117.15 g/mol | 118.14 g/mol | Replacement of C-H with a nitrogen atom. |
| pKa (Pyrrolic N-H) | ~17 | ~16.5 | The electron-withdrawing nature of the pyridine ring increases the acidity of the N1-H proton. |
| LogP | 2.14 | ~1.0-1.5 | The added nitrogen atom increases polarity and hydrogen bonding capacity with water, reducing lipophilicity. |
| H-Bonding | Donor (N1-H) | Donor (N1-H), Acceptor (N7) | The pyridine nitrogen (N7) provides a strong hydrogen bond acceptor site.[7][8] |
| Dipole Moment | ~2.1 D | ~3.5 D | Increased charge separation due to the electronegative N7 atom. |
| Aqueous Solubility | Low | Enhanced | Increased polarity and hydrogen bonding potential improve solubility.[4] |
The Azaindole Isomers
While this guide focuses on 7-azaindole, it is one of four isomers. The position of the nitrogen atom dictates the specific electronic and steric properties, making each isomer a unique tool for fine-tuning drug candidates.[4][5] 7-azaindole is the most studied and utilized isomer, largely due to the geometric arrangement of its hydrogen bond donor and acceptor groups, which is ideal for kinase hinge binding.[1]
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
spectral data for 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
An In-depth Technical Guide to the Spectral Characterization of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
This guide provides a comprehensive analysis of the spectral data expected for the structural elucidation of this compound. As a key heterocyclic scaffold, derivatives of 1H-pyrrolo[2,3-b]pyridine (commonly known as 7-azaindole) are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including their roles as kinase inhibitors and antiviral agents.[1][2] Accurate structural confirmation is the bedrock of any chemical research, and this document serves as an expert-led walkthrough of the primary spectroscopic techniques used for this purpose.
The content herein is structured not as a rigid template, but as a logical workflow for structural verification, moving from the foundational molecular structure to the nuanced interpretation of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy data. The causality behind spectral predictions and the design of validation protocols are explained, reflecting field-proven insights.
Molecular Structure and Functional Group Analysis
The target molecule, this compound (Molecular Formula: C₉H₈N₂O, Molecular Weight: 160.17 g/mol ), is built upon the 7-azaindole bicyclic system.[3] The key features for spectroscopic analysis are:
-
Aromatic System: A fused pyrrole and pyridine ring, giving rise to distinct signals in NMR and IR.
-
Substituents: An electron-donating methyl group at the C2 position and a strongly electron-withdrawing aldehyde (carbaldehyde) group at the C3 position. These substituents significantly influence the electronic environment and, therefore, the spectral properties of the core structure.
-
Labile Proton: The pyrrole N-H proton, whose signal can be broad and solvent-dependent in NMR spectroscopy.
Caption: Numbered structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is paramount for confirming the proton framework of the molecule. The chemical shifts and coupling patterns provide a fingerprint of the electronic environment and connectivity of hydrogen atoms.
Experimental Protocol: ¹H NMR Acquisition
A standardized protocol ensures reproducibility and data integrity.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[4] DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for clearly observing exchangeable protons like N-H.
-
Referencing: Use Tetramethylsilane (TMS) as an internal standard, setting its resonance to 0.00 ppm.[4]
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.
-
Data Acquisition: Record a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Predicted Spectrum and Expert Interpretation
The predicted ¹H NMR data are summarized below. These predictions are based on established chemical shift values for 7-azaindole derivatives and the known electronic effects of the methyl and aldehyde substituents.[5][6]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| N1-H | 12.0 - 12.5 | broad singlet | - | 1H | The pyrrole N-H proton is acidic and deshielded. Its signal is typically broad due to quadrupole broadening and exchange. |
| CHO-H | 10.0 - 10.2 | singlet | - | 1H | The aldehyde proton is highly deshielded by the anisotropic effect of the C=O bond. |
| H4 | 8.3 - 8.5 | dd | J ≈ 4.8, 1.5 | 1H | H4 is ortho to the pyridine nitrogen (N7), leading to significant deshielding. It shows coupling to H5 and a smaller coupling to H6. |
| H6 | 8.1 - 8.3 | dd | J ≈ 7.8, 1.5 | 1H | H6 is para to the pyridine nitrogen and is deshielded. It shows coupling to H5 and a smaller coupling to H4. |
| H5 | 7.2 - 7.4 | dd | J ≈ 7.8, 4.8 | 1H | H5 is coupled to both H4 and H6, appearing as a doublet of doublets in a relatively shielded region of the pyridine ring. |
| C2-CH₃ | 2.6 - 2.8 | singlet | - | 3H | The methyl group protons are in a typical range for a methyl group attached to an aromatic sp² carbon. |
digraph "H-H_COSY_Correlations" { graph [fontname="Arial", fontsize=12, splines=true]; node [fontname="Arial", fontsize=12, style=filled, shape=circle]; edge [color="#EA4335", arrowhead=none, style=dashed];// Nodes for protons H4[label="H4", fillcolor="#F1F3F4", fontcolor="#202124"]; H5[label="H5", fillcolor="#F1F3F4", fontcolor="#202124"]; H6[label="H6", fillcolor="#F1F3F4", fontcolor="#202124"]; NH [label="N1-H", fillcolor="#F1F3F4", fontcolor="#202124"]; CHO [label="CHO", fillcolor="#F1F3F4", fontcolor="#202124"]; CH3 [label="CH3", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges representing COSY correlations H4 -- H5[label="³J", fontcolor="#4285F4"]; H5 -- H6[label="³J", fontcolor="#4285F4"]; H4 -- H6[label="⁴J (weak)", fontcolor="#34A853"]; }
Caption: Predicted ¹H-¹H COSY correlations for the aromatic protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR provides essential information about the carbon skeleton of the molecule.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrumentation: Acquire on a 100 MHz or higher spectrometer (corresponding to a 400 MHz proton frequency).
-
Data Acquisition: A standard broadband proton-decoupled experiment is performed to yield a spectrum of singlets, one for each unique carbon atom.
Predicted Spectrum and Expert Interpretation
The predicted ¹³C NMR chemical shifts are based on data from analogous structures and additivity rules.[7][8] The electron-withdrawing aldehyde and electron-donating methyl groups have pronounced effects on the carbons of the pyrrole ring.
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C=O (Aldehyde) | 185 - 190 | The aldehyde carbonyl carbon is strongly deshielded and appears far downfield. |
| C7a | 150 - 152 | Bridgehead carbon adjacent to the pyridine nitrogen. |
| C4 | 148 - 150 | Carbon ortho to the pyridine nitrogen, significantly deshielded. |
| C2 | 145 - 148 | Attached to the methyl group and N1, its shift is influenced by both. |
| C6 | 130 - 133 | Pyridine ring carbon. |
| C3a | 128 - 130 | Bridgehead carbon. |
| C5 | 118 - 120 | Pyridine ring carbon. |
| C3 | 115 - 118 | Attached to the electron-withdrawing aldehyde group, this carbon is shifted downfield relative to an unsubstituted pyrrole. |
| C2-CH₃ | 12 - 15 | Typical chemical shift for a methyl group attached to an aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation, which helps confirm the structure.
Experimental Protocol: Mass Spectrum Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for producing the protonated molecular ion [M+H]⁺. Electron impact (EI) is a higher-energy method that will induce more fragmentation.[2]
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to obtain an accurate mass of the molecular ion, allowing for molecular formula confirmation.
Predicted Spectrum and Expert Interpretation
-
Molecular Ion: The exact mass of C₉H₈N₂O is 160.0637. A high-resolution mass spectrum should show a protonated molecular ion [M+H]⁺ at m/z 161.0715.
-
Fragmentation Pattern (EI): In an EI spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 160. Key fragmentation pathways would include:
-
Loss of a hydrogen radical: A peak at m/z 159 ([M-H]⁺) is expected from the cleavage of the aldehyde C-H bond, which is a common fragmentation for aldehydes.[9] This is analogous to the base peak at m/z 145 for the unmethylated version.[10]
-
Loss of carbon monoxide: A peak at m/z 132 ([M-CO]⁺) resulting from the loss of the carbonyl group.[9]
-
Loss of a methyl radical: A peak at m/z 145 ([M-CH₃]⁺) from the cleavage of the C2-methyl bond.
-
Caption: Predicted major fragmentation pathways in EI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Experimental Protocol: IR Spectrum Acquisition
-
Sample Preparation: The spectrum can be acquired directly from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a modern and convenient method.[10]
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum is collected first, followed by the sample spectrum. Data is typically reported in wavenumbers (cm⁻¹).
Predicted Spectrum and Expert Interpretation
The key diagnostic peaks in the IR spectrum are expected to confirm the presence of the N-H, C=O, and aromatic functionalities.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale |
| N-H Stretch | 3100 - 3300 | Medium, Broad | Typical for N-H stretching in a pyrrole ring; may be broadened by hydrogen bonding. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Characteristic of C-H bonds on the sp² hybridized carbons of the aromatic rings. |
| Aldehyde C-H Stretch | ~2850 and ~2750 | Weak-Medium | A pair of peaks characteristic of the C-H stretch of an aldehyde group. |
| C=O Stretch (Aldehyde) | 1670 - 1690 | Strong | The strong absorption is due to the stretching of the conjugated aldehyde carbonyl group. Conjugation lowers the frequency from a typical ~1720 cm⁻¹. |
| C=C / C=N Stretches | 1500 - 1620 | Medium-Strong | A series of bands arising from the skeletal vibrations of the fused aromatic rings. |
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data provides a self-validating system for the structural confirmation of this compound. The predicted spectra, based on established principles and data from analogous structures, offer a robust framework for researchers. The ¹H NMR spectrum will confirm the proton environment and connectivity, ¹³C NMR will verify the carbon backbone, high-resolution MS will confirm the molecular formula, and IR spectroscopy will verify the key functional groups. Together, these techniques provide unambiguous proof of the molecule's identity and purity, a critical step in any research or development pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde,2-methyl- [cymitquimica.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. ajol.info [ajol.info]
- 6. spectrabase.com [spectrabase.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | C8H6N2O | CID 5372812 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Methyl-7-Azaindole-3-Carboxaldehyde
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-methyl-7-azaindole-3-carboxaldehyde (CAS 858275-30-6). This key heterocyclic building block is of significant interest to researchers in medicinal chemistry and drug development. This document offers a detailed, field-proven interpretation of the expected spectral data, grounded in the fundamental principles of NMR spectroscopy and supported by data from analogous structures. It is designed to serve as a practical reference for scientists engaged in the synthesis, characterization, and application of 7-azaindole derivatives.
Introduction: The Significance of 2-Methyl-7-Azaindole-3-Carboxaldehyde
2-Methyl-7-azaindole-3-carboxaldehyde belongs to the 7-azaindole class of compounds, which are recognized as important bioisosteres of indoles. The strategic placement of a nitrogen atom in the six-membered ring significantly alters the electronic properties, hydrogen bonding capabilities, and metabolic stability of the molecule, often leading to enhanced pharmacological profiles. The presence of a methyl group at the 2-position and a reactive carboxaldehyde at the 3-position makes this compound a versatile scaffold for the synthesis of a diverse range of biologically active molecules.
Accurate structural elucidation is paramount in drug discovery and development. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of the molecular structure of organic compounds in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-methyl-7-azaindole-3-carboxaldehyde, offering a robust framework for its identification and characterization.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 2-methyl-7-azaindole-3-carboxaldehyde is anticipated to exhibit distinct signals corresponding to each unique proton in the molecule. The predicted chemical shifts (δ) in parts per million (ppm) are based on the analysis of the 7-azaindole scaffold and the electronic effects of the methyl and aldehyde substituents. The spectrum is expected to be recorded in a deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), and the chemical shifts may vary slightly depending on the solvent and concentration.
Molecular Structure with Proton Numbering:
Caption: Molecular structure of 2-methyl-7-azaindole-3-carboxaldehyde with proton numbering.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| NH (H1) | 12.0 - 13.0 | br s | - | The acidic proton of the pyrrole nitrogen is typically broad and downfield, especially in DMSO-d₆ due to hydrogen bonding. |
| CHO (H) | 9.9 - 10.2 | s | - | Aldehydic protons are strongly deshielded by the carbonyl group and resonate significantly downfield as a singlet. |
| H4 | 8.2 - 8.4 | dd | J(H4,H5) ≈ 8.0, J(H4,H6) ≈ 1.5 | This proton is ortho to the pyridine nitrogen (N7) and is deshielded. It will appear as a doublet of doublets due to coupling with H5 and a smaller long-range coupling with H6. |
| H6 | 7.8 - 8.0 | dd | J(H6,H5) ≈ 4.5, J(H6,H4) ≈ 1.5 | This proton is also ortho to the pyridine nitrogen and will be deshielded. It will appear as a doublet of doublets due to coupling with H5 and H4. |
| H5 | 7.1 - 7.3 | dd | J(H5,H4) ≈ 8.0, J(H5,H6) ≈ 4.5 | This proton is meta to the pyridine nitrogen and will be the most upfield of the aromatic protons. It will appear as a doublet of doublets from coupling to H4 and H6. |
| CH₃ | 2.6 - 2.8 | s | - | The methyl protons are attached to an sp² carbon of the pyrrole ring and will appear as a singlet in the upfield region of the aromatic spectrum. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic structure. The spectrum is typically recorded with proton decoupling, resulting in a singlet for each unique carbon atom.
Molecular Structure with Carbon Numbering:
Caption: Molecular structure of 2-methyl-7-azaindole-3-carboxaldehyde with carbon numbering.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted δ (ppm) | Rationale |
| CHO | 185.0 - 190.0 | The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield. |
| C4 | 148.0 - 152.0 | This carbon is adjacent to the pyridine nitrogen (N7) and is expected to be the most downfield of the aromatic carbons. |
| C7a | 145.0 - 148.0 | A quaternary carbon at the fusion of the two rings, deshielded by the adjacent nitrogen atoms. |
| C2 | 140.0 - 145.0 | The methyl-substituted carbon of the pyrrole ring. |
| C6 | 128.0 - 132.0 | An aromatic carbon of the pyridine ring. |
| C3a | 125.0 - 128.0 | A quaternary carbon at the ring fusion. |
| C5 | 118.0 - 122.0 | An aromatic carbon of the pyridine ring. |
| C3 | 115.0 - 118.0 | The aldehyde-substituted carbon of the pyrrole ring. |
| CH₃ | 12.0 - 15.0 | The methyl carbon will be the most upfield signal. |
Experimental Protocol for NMR Data Acquisition
To ensure high-quality and reproducible NMR data, the following experimental protocol is recommended.
4.1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often preferred for nitrogen-containing heterocycles as it can help in observing exchangeable protons like the N-H proton.
-
Concentration: Prepare a solution of 2-methyl-7-azaindole-3-carboxaldehyde at a concentration of 5-10 mg in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
Experimental Workflow for NMR Sample Preparation:
Caption: Workflow for preparing an NMR sample of 2-methyl-7-azaindole-3-carboxaldehyde.
4.2. NMR Instrument Parameters
The following are general guidelines for setting up ¹H and ¹³C NMR experiments on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range that covers all expected proton signals (e.g., 0-14 ppm).
¹³C NMR:
-
Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans, as the ¹³C nucleus is less sensitive.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range that covers all expected carbon signals (e.g., 0-200 ppm).
Two-Dimensional (2D) NMR for Unambiguous Assignments
For definitive structural confirmation, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks will be observed between H4-H5, H5-H6, and H4-H6, confirming their connectivity within the pyridine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will definitively link each proton signal (except the NH) to its corresponding carbon signal (e.g., H4 to C4, H5 to C5, H6 to C6, CH₃ protons to the CH₃ carbon, and the aldehyde proton to the aldehyde carbon).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for assigning quaternary carbons. For instance, the aldehyde proton should show a correlation to C3 and C3a. The methyl protons should show correlations to C2 and C3.
Logical Relationship of NMR Experiments for Structural Elucidation:
Caption: Interconnectivity of NMR experiments for complete structural assignment.
Conclusion
This technical guide provides a detailed predictive analysis and a robust experimental framework for the ¹H and ¹³C NMR characterization of 2-methyl-7-azaindole-3-carboxaldehyde. By understanding the expected spectral features and employing the outlined methodologies, researchers can confidently verify the structure and purity of this important synthetic intermediate. The application of 2D NMR techniques is highly recommended for unequivocal assignment of all proton and carbon signals, ensuring the highest level of scientific rigor in research and development endeavors.
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a member of the 7-azaindole class of molecules, its structural elucidation and sensitive detection are paramount for advancing pharmaceutical research. This document moves beyond a simple recitation of methods to offer a deeper understanding of the principles guiding the analytical process, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of this compound
This compound belongs to the 7-azaindole family, a class of bicyclic nitrogen-containing heterocycles.[1][2] These scaffolds are of considerable interest in drug development due to their structural similarity to purine bases and their ability to act as bioisosteres of indoles.[1][2] The introduction of a methyl group at the 2-position and a carbaldehyde at the 3-position of the pyrrolo[2,3-b]pyridine core creates a versatile building block for the synthesis of more complex molecules with potential therapeutic applications, including as kinase inhibitors. The accurate and reliable analysis of this compound by mass spectrometry is therefore a critical step in its synthesis, characterization, and application in drug discovery pipelines.
Foundational Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for developing robust mass spectrometry methods.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | --INVALID-LINK-- |
| Molecular Weight | 160.17 g/mol | --INVALID-LINK-- |
| Monoisotopic Mass | 160.0637 u | Calculated |
| Structure | 2-Methyl-7-azaindole-3-carbaldehyde | Synonymous Name |
Mass Spectrometry Methodologies: A Step-by-Step Guide
The following sections detail the recommended methodologies for the mass spectrometric analysis of this compound, from sample preparation to data interpretation.
Sample Preparation and Introduction
Given the solid nature of the compound at room temperature, appropriate dissolution is the first step.
Protocol for Sample Preparation:
-
Solvent Selection: Due to its polar nature, this compound is readily soluble in common organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO). For liquid chromatography-mass spectrometry (LC-MS), a solvent system compatible with reverse-phase chromatography, such as a mixture of acetonitrile and water or methanol and water, is recommended.
-
Concentration: Prepare a stock solution of the compound at a concentration of 1 mg/mL. This can be further diluted to the desired working concentration, typically in the low µg/mL to ng/mL range for modern mass spectrometers.
-
Introduction to the Mass Spectrometer: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a liquid chromatograph for separation from any impurities or other components in a complex mixture.
Ionization Techniques: Choosing the Right Tool
The choice of ionization technique is critical for achieving sensitive and informative mass spectra.
-
Electrospray Ionization (ESI): ESI is the preferred method for this compound, particularly when coupled with liquid chromatography. Due to the presence of two nitrogen atoms, the 7-azaindole core is readily protonated in the positive ion mode, leading to the formation of a strong [M+H]⁺ ion at m/z 161.07. The high sensitivity of ESI makes it ideal for trace-level analysis in complex matrices such as biological fluids.
-
Electron Ionization (EI): EI is a classic, high-energy ionization technique typically used with gas chromatography (GC-MS). While less common for this type of compound due to its relatively low volatility, EI provides highly detailed fragmentation patterns that are invaluable for structural elucidation and library matching.
Experimental Workflow for Mass Spectrometry Analysis
References
An In-depth Technical Guide to the 7-Azaindole Core: A Privileged Bioisostere in Modern Drug Discovery
Abstract
The strategic replacement of molecular scaffolds with bioisosteres is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of pharmacological and pharmacokinetic properties. Among these, the 7-azaindole ring system has emerged as a particularly successful bioisostere for the ubiquitous indole core. This guide provides an in-depth technical analysis of the 7-azaindole scaffold for researchers, scientists, and drug development professionals. We will explore the fundamental physicochemical rationale for its use, compare its properties to the parent indole, detail key synthetic strategies, and examine its transformative role in the development of targeted therapeutics, with a particular focus on kinase inhibitors. This document is structured to provide not just a recitation of facts, but a causal understanding of why the 7-azaindole core has become a privileged and indispensable tool in the drug hunter's arsenal.
The Principle of Bioisosterism: The "Why" Behind 7-Azaindole
Bioisosterism, the interchange of atoms or groups of atoms that retain similar molecular shape and volume, is a foundational strategy in lead optimization. The goal is not merely to create a structural analog but to intelligently modulate properties to overcome specific liabilities such as poor solubility, metabolic instability, or off-target activity.[1] The indole ring is a prevalent motif in countless natural products and approved drugs, prized for its aromaticity and hydrogen-bonding capabilities.[1]
However, the indole scaffold is not without its challenges. The C-H bond at the 7-position can be susceptible to metabolic oxidation, and its overall physicochemical profile may not be optimal for every biological target. The 7-azaindole scaffold addresses this by replacing the C-H group at position 7 with a nitrogen atom.[2][3][4] This seemingly minor change has profound and advantageous consequences for a molecule's drug-like properties.
Caption: Structural comparison of Indole and its bioisostere, 7-Azaindole.
A Comparative Analysis: Physicochemical and Pharmacokinetic Implications
The introduction of a pyridine nitrogen fundamentally alters the electronic landscape of the bicyclic system, providing medicinal chemists with a powerful lever to tune molecular properties.[3][4]
Hydrogen Bonding: The Key to Enhanced Target Engagement
The most significant advantage conferred by the 7-aza substitution is the introduction of a new hydrogen bond acceptor—the pyridine nitrogen (N7).[5][6] While the pyrrole N-H group (N1) is retained as a hydrogen bond donor, the addition of the N7 acceptor allows for the formation of a bidentate (two-point) hydrogen bond interaction with a protein target.[7] This is particularly crucial in the design of ATP-competitive kinase inhibitors, where the 7-azaindole core can mimic the adenine portion of ATP by forming two conserved hydrogen bonds with the "hinge" region of the kinase active site.[7][8][9][10] This dual interaction significantly enhances binding affinity and specificity.
Modulating pKa, Lipophilicity, and Solubility
The electron-withdrawing nature of the N7 atom lowers the pKa of the pyrrole N-H, making it more acidic compared to indole. This can influence ionization state at physiological pH. Furthermore, the introduction of the polar nitrogen atom generally decreases lipophilicity (LogP) and can improve aqueous solubility—a common hurdle in drug development.[3][4] These modifications can lead to more favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles.
Enhancing Metabolic Stability
Indole rings are often susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes. Replacing a carbon atom with a less metabolically labile nitrogen atom can block a potential "soft spot" for metabolism, thereby increasing the compound's half-life and bioavailability.[2][11] However, it is critical to recognize that the 7-azaindole core can introduce a new metabolic liability: susceptibility to oxidation at the C2-position by aldehyde oxidase (AO), a cytosolic enzyme.[12] This potential for AO-mediated metabolism must be assessed and, if necessary, mitigated during lead optimization, often by substitution at the C2-position.[12]
Table 1: Comparative Physicochemical Properties of Indole vs. 7-Azaindole
| Property | Indole | 7-Azaindole | Rationale for Change & Impact |
|---|---|---|---|
| Hydrogen Bonding | N1-H (Donor) | N1-H (Donor), N7 (Acceptor) | Additional acceptor allows for bidentate interactions, enhancing binding affinity.[7] |
| Aqueous Solubility | Lower | Generally Higher | Increased polarity from the pyridine nitrogen improves solvation.[2][3] |
| Lipophilicity (LogP) | Higher | Generally Lower | The nitrogen atom reduces lipophilicity, potentially improving ADME properties.[3][4] |
| Metabolic Profile | Susceptible to CYP-mediated oxidation. | Can block CYP oxidation sites but may be a substrate for Aldehyde Oxidase (AO).[11][12] | Offers an alternative metabolic profile; AO liability must be monitored. |
Synthetic Pathways to the 7-Azaindole Core
The construction and functionalization of the 7-azaindole scaffold are well-established, with robust synthetic routes available. Most strategies involve building the pyrrole ring onto a pre-functionalized pyridine precursor.
Caption: General synthetic workflow for 7-azaindole derivatives.
Common approaches often start with 2-aminopyridine derivatives.[13] Modern palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne followed by cyclization, are highly efficient.[14] Similarly, Suzuki-Miyaura couplings can be employed to introduce aryl or vinyl groups that facilitate subsequent ring closure.[14][15] Microwave-assisted organic synthesis has been shown to significantly accelerate many of these transformations.[16]
Experimental Protocol: Suzuki-Miyaura Coupling for C3-Arylation of 7-Azaindole
This protocol describes a representative method for functionalizing the 7-azaindole core, a critical step in building structure-activity relationships (SAR).
-
Reagents & Setup:
-
To a flame-dried microwave vial equipped with a magnetic stir bar, add 3-iodo-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired arylboronic acid (1.5 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Add a base, typically an aqueous solution of 2M sodium carbonate (Na₂CO₃) (3.0 eq).
-
Add a solvent system, such as a 3:1 mixture of 1,4-dioxane and water.
-
-
Reaction Execution:
-
Purge the vial with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 110-120 °C for 20-40 minutes. Monitor reaction progress by TLC or LC-MS.
-
-
Work-up & Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure C3-arylated 7-azaindole.
-
Applications in Drug Discovery: A Scaffold for Success
The unique properties of 7-azaindole have led to its incorporation into numerous clinical candidates and approved drugs across various therapeutic areas.[17][18]
Kinase Inhibitors: The Premier Application
The ability of the 7-azaindole core to act as an effective hinge-binder has made it a dominant scaffold in kinase inhibitor design.[8][9]
-
Vemurafenib (Zelboraf®): The archetypal example is Vemurafenib, a potent and selective inhibitor of BRAF V600E mutant kinase, approved for the treatment of late-stage melanoma.[7][8][10] Its discovery was a landmark success for fragment-based drug discovery, where the 7-azaindole fragment was identified as an excellent starting point for hinge-binding.[7]
-
Other Kinase Targets: The scaffold has been successfully employed to target a wide array of kinases, including Aurora kinases, PI3K, FGFR4, and PDK1, demonstrating its versatility.[3][19][20][21][22] The core provides a rigid anchor to the hinge, allowing chemists to build out vectors into other regions of the ATP-binding pocket to achieve potency and selectivity.
Caption: Bidentate hydrogen bonding of 7-azaindole with the kinase hinge.
Central Nervous System (CNS) Agents and Beyond
The improved physicochemical properties of 7-azaindole derivatives also make them attractive for CNS targets. Research has shown their utility in developing dual-target inhibitors for neurodegenerative diseases, for instance, by modulating kinases like GSK-3β and Fyn.[23] The scaffold is also found in compounds targeting inflammatory pathways, viral diseases, and a broad range of cancers.[4][13][24]
Table 2: Selected Examples of 7-Azaindole-Containing Therapeutic Agents
| Compound | Target(s) | Therapeutic Area | Key Feature |
|---|---|---|---|
| Vemurafenib | BRAF V600E Kinase | Oncology (Melanoma) | FDA-approved drug; classic example of hinge-binding.[7][8] |
| GSK1070916A | Aurora B/C Kinase | Oncology | Potent and selective inhibitor that progressed to clinical trials.[20] |
| Compound 43 (from[23]) | Fyn / GSK-3β Kinase | Neurodegenerative Disease | Dual-target inhibitor designed for CNS applications.[23] |
| Pexidartinib | CSF1R Kinase | Oncology | Approved drug utilizing the azaindole scaffold.[2] |
| Fevipiprant | CRTh2 Receptor | Inflammation (Asthma) | Non-kinase target demonstrating scaffold versatility.[4] |
Conclusion and Future Outlook
The 7-azaindole core is far more than a simple isostere of indole; it is a strategically superior scaffold in many therapeutic contexts. Its capacity for bidentate hydrogen bonding, coupled with tunable physicochemical properties and improved metabolic profiles, underpins its status as a privileged structure in drug discovery. The success of Vemurafenib and other clinical candidates has cemented its role, particularly in kinase inhibitor design.
Future applications will likely see the continued use of this core in developing next-generation therapeutics, including covalent inhibitors and multi-target agents for complex diseases like cancer and neurodegeneration.[21][23] For the medicinal chemist, a deep understanding of the synthesis, properties, and binding modes of the 7-azaindole scaffold is not just beneficial—it is essential for the rational design of innovative medicines.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Double hydrogen bond interaction in 7-azaindole complexes with protic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 8. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 10. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 14. Azaindole synthesis [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
- 19. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Discovery of novel 7-azaindoles as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: An Essential Aldehyde for Pharmaceutical Scaffolds
Introduction: The 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a derivative of 7-azaindole, is a pivotal building block in the landscape of medicinal chemistry and drug discovery. Its unique bicyclic structure, featuring a pyridine ring fused to a pyrrole ring, serves as a bioisostere for indole, often imparting improved physicochemical properties such as enhanced solubility and metabolic stability to drug candidates.[1] This aldehyde functionality at the C3 position of the pyrrole ring provides a versatile handle for the synthesis of a diverse array of complex molecules, including potent inhibitors of kinases and other enzymes implicated in various diseases.[2] This application note provides a comprehensive guide for the synthesis of this key intermediate, detailing the preparation of the 2-methyl-7-azaindole core followed by its regioselective formylation.
I. Strategic Overview of the Synthesis
The synthesis of this compound is a two-step process. The initial phase involves the construction of the 2-methyl-1H-pyrrolo[2,3-b]pyridine (also known as 2-methyl-7-azaindole) scaffold. Subsequently, a formyl group is introduced at the electron-rich C3 position of the pyrrole ring via an electrophilic substitution, most commonly the Vilsmeier-Haack reaction.
Caption: High-level overview of the two-step synthesis.
II. Part 1: Synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine
The synthesis of the 2-methyl-7-azaindole core can be achieved through various methods. A common and effective approach involves the cyclization of 2-acetamido-3-methylpyridine.[3]
Protocol 1: Synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine
This protocol is adapted from established procedures for the synthesis of 7-azaindole derivatives.[3]
Step 1a: Acetylation of 2-Amino-3-methylpyridine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-methylpyridine (1.0 eq) in toluene.
-
Reagent Addition: Slowly add acetic anhydride (1.5 eq) to the solution.
-
Reaction: Heat the mixture to 60°C and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 40°C and concentrate under reduced pressure to remove toluene. The resulting residue of 2-acetamido-3-methylpyridine can be used in the next step without further purification.
Step 1b: Cyclization to 2-Methyl-1H-pyrrolo[2,3-b]pyridine
-
Reaction Setup: In a separate, dry round-bottom flask, add N-methylaniline and sodium amide (NaNH₂).
-
Heating: Heat the mixture to reflux.
-
Substrate Addition: Dissolve the crude 2-acetamido-3-methylpyridine from the previous step in N-methylaniline and add it dropwise to the refluxing sodium amide solution.
-
Reaction: Maintain the reaction at a high temperature (around 200-250°C) for approximately 30 minutes.
-
Work-up and Purification: Cool the reaction mixture to 100°C and cautiously add glacial acetic acid. The product can be purified by distillation or crystallization to yield 2-methyl-1H-pyrrolo[2,3-b]pyridine.
| Reagent/Solvent | Molar Ratio (eq) | Key Role |
| Step 1a | ||
| 2-Amino-3-methylpyridine | 1.0 | Starting material |
| Acetic Anhydride | 1.5 | Acetylating agent |
| Toluene | - | Solvent |
| Step 1b | ||
| 2-Acetamido-3-methylpyridine | 1.0 | Cyclization precursor |
| Sodium Amide (NaNH₂) | ~2.0 | Strong base for cyclization |
| N-Methylaniline | - | High-boiling solvent |
| Glacial Acetic Acid | - | Quenching agent |
Table 1: Reagents and their roles in the synthesis of the 2-methyl-7-azaindole scaffold.
III. Part 2: Vilsmeier-Haack Formylation of 2-Methyl-1H-pyrrolo[2,3-b]pyridine
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] It employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[4] The reaction proceeds via an electrophilic aromatic substitution mechanism.
Caption: The two main stages of the Vilsmeier-Haack reaction.
Protocol 2: Synthesis of this compound
This protocol is based on established procedures for the Vilsmeier-Haack formylation of indoles and related heterocycles.[5][6]
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0-5.0 eq). Cool the flask to 0°C in an ice-salt bath. Add phosphorus oxychloride (POCl₃) (1.5-2.0 eq) dropwise with vigorous stirring, ensuring the temperature remains below 10°C. After the addition is complete, allow the mixture to stir at 0°C for an additional 30-60 minutes to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 60-80°C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.
-
Neutralization: Basify the aqueous mixture to a pH of 8-9 by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide solution. This will precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford pure this compound.
| Parameter | Condition | Rationale |
| Vilsmeier Reagent Formation | ||
| Temperature | 0°C | To control the exothermic reaction between DMF and POCl₃. |
| Reaction with Substrate | ||
| Temperature | 60-80°C | To provide sufficient energy for the electrophilic substitution. |
| Time | 2-4 hours | Typical reaction time for complete conversion. |
| Work-up | ||
| Quenching | Crushed ice | To decompose the excess Vilsmeier reagent and hydrolyze the iminium intermediate. |
| Neutralization | pH 8-9 | To precipitate the product which is typically a solid. |
Table 2: Key experimental parameters for the Vilsmeier-Haack formylation.
IV. Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium amide (NaNH₂) is a strong base and is highly reactive with water. Handle it under an inert atmosphere (e.g., nitrogen or argon).
-
The Vilsmeier-Haack reaction is exothermic and should be performed with careful temperature control, especially during the addition of POCl₃ to DMF.
V. Conclusion
The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of this compound. The procedures are based on well-established chemical transformations and can be readily implemented in a standard organic synthesis laboratory. The resulting aldehyde is a valuable intermediate for the synthesis of a wide range of biologically active compounds, making this protocol of significant interest to researchers in medicinal chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpcbs.com [ijpcbs.com]
- 5. researchgate.net [researchgate.net]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
Application Notes & Protocols: Vilsmeier-Haack Formylation of 2-Methyl-7-Azaindole
Introduction: Strategic Importance of 3-Formyl-7-Azaindoles in Medicinal Chemistry
The 7-azaindole scaffold is a privileged heterocyclic motif in modern drug discovery, recognized as a bioisostere of indole that often confers improved metabolic stability and solubility.[1][2] Its derivatives have shown significant therapeutic potential, leading to the development of numerous clinically evaluated drugs.[2] The introduction of a formyl (-CHO) group at the C3-position of the azaindole nucleus, particularly on a substituted core like 2-methyl-7-azaindole, generates a highly versatile chemical intermediate. This product, 2-methyl-7-azaindole-3-carbaldehyde, serves as a critical building block for elaborating complex molecular architectures aimed at various biological targets, including kinases, polymerases, and other enzymes central to disease pathways.[3][4]
The Vilsmeier-Haack reaction is a classic, efficient, and industrially scalable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] It employs an in situ generated electrophile, the Vilsmeier reagent, derived from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[6][8] This guide provides a detailed examination of the reaction mechanism, a field-tested experimental protocol, and critical insights into the application of this reaction for the synthesis of 2-methyl-7-azaindole-3-carbaldehyde, a key precursor in pharmaceutical research and development.
Pillar 1: Mechanistic Rationale and Causality
A deep understanding of the reaction mechanism is paramount for troubleshooting, optimization, and safe execution. The Vilsmeier-Haack formylation proceeds through three distinct stages.
Stage 1: Formation of the Vilsmeier Reagent The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic N,N-dimethylchloromethyleneiminium ion, commonly known as the Vilsmeier reagent.[7][8][9]
-
Experimental Choice: The formation of the Vilsmeier reagent is often exothermic. Therefore, the protocol specifies a slow, dropwise addition of POCl₃ to DMF at a reduced temperature (0–5 °C). This controlled addition is a critical safety and process control measure to prevent a runaway reaction and ensure the selective formation of the reagent.
Stage 2: Electrophilic Aromatic Substitution The 7-azaindole ring system is electron-rich, particularly at the C3-position of the pyrrole ring, making it susceptible to electrophilic attack. The Vilsmeier reagent is a relatively weak electrophile compared to those used in Friedel-Crafts reactions, but it is sufficiently reactive for activated heterocycles like azaindoles.[6][8] The C3-position is the kinetic site of attack, leading to the formation of a cationic sigma complex (an iminium salt intermediate), which is stabilized by resonance.
-
Expert Insight: The presence of the methyl group at the C2-position further enhances the nucleophilicity of the C3-position through an inductive effect, thereby facilitating the reaction. The pyridine nitrogen at the 7-position is electron-withdrawing, which slightly deactivates the ring compared to indole, but the pyrrole moiety remains sufficiently reactive for formylation to proceed efficiently.
Stage 3: Hydrolysis to the Aldehyde The reaction is quenched with water or an aqueous base. The iminium salt intermediate is readily hydrolyzed during this aqueous workup. Water attacks the electrophilic carbon, and subsequent elimination of dimethylamine yields the final product, 2-methyl-7-azaindole-3-carbaldehyde.[6][9]
-
Protocol Validation: The workup procedure involves pouring the reaction mixture into ice-water and neutralizing with a base. This serves two purposes: it facilitates the hydrolysis of the intermediate and neutralizes the acidic byproducts (HCl and phosphoric acid), allowing for the precipitation and isolation of the typically solid aldehyde product.
Diagram 1: Vilsmeier-Haack Reaction Mechanism
Caption: The three key stages of the Vilsmeier-Haack formylation.
Pillar 2: Self-Validating Experimental Protocol
This protocol is designed for robustness and safety. Each step includes checks and rationales to ensure a successful outcome.
A. Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| 2-Methyl-7-azaindole | ≥98% | Sigma-Aldrich, Combi-Blocks | Ensure it is dry. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use a fresh, sealed bottle. |
| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | Acros Organics, Merck | Handle with extreme care. |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Fisher Scientific | For preparing aqueous solution. |
| Ethyl Acetate | ACS Grade | VWR | For extraction/recrystallization. |
| Deionized Water | High Purity | In-house | |
| Crushed Ice | In-house | ||
| Equipment | |||
| Three-neck round-bottom flask | Oven-dried before use. | ||
| Magnetic stirrer and stir bar | |||
| Thermometer | |||
| Dropping funnel | For controlled addition. | ||
| Ice-water bath | |||
| Nitrogen/Argon inlet | To maintain inert atmosphere. | ||
| Buchner funnel and filter flask | For product isolation. |
B. Critical Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly toxic, corrosive, and reacts violently with water, liberating toxic gas. [10][11] It can cause severe burns upon contact and is fatal if inhaled.[12] All operations must be conducted in a certified chemical fume hood.[10]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (butyl rubber or neoprene), a lab coat, and chemical splash goggles with a face shield.[10][12]
-
Ensure an emergency safety shower and eyewash station are immediately accessible.[10]
-
The reaction is sensitive to moisture. Use oven-dried glassware and anhydrous solvent to prevent uncontrolled reaction of POCl₃.
C. Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.
-
Place the flask in an ice-water bath.
-
-
Vilsmeier Reagent Formation:
-
Charge the flask with anhydrous DMF (25 mL).
-
Cool the DMF to 0–5 °C with stirring.
-
Slowly add POCl₃ (7.0 mL, 75 mmol) dropwise via the dropping funnel over 30–40 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the resulting pale yellow solution at 0–5 °C for an additional 30 minutes.
-
-
Addition of 2-Methyl-7-Azaindole:
-
To the pre-formed Vilsmeier reagent, add 2-methyl-7-azaindole (6.6 g, 50 mmol) portion-wise over 15 minutes. A slight exotherm may be observed; maintain the temperature below 20 °C.
-
-
Reaction Progression:
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 75–80 °C using an oil bath and maintain for 3–4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup and Isolation:
-
Cool the reaction mixture back to room temperature.
-
In a separate large beaker (1 L), prepare a mixture of crushed ice (200 g) and water (200 mL).
-
CAUTION: This step is exothermic and releases acidic fumes. Perform in the fume hood. Carefully and slowly pour the reaction mixture onto the ice-water slurry with vigorous stirring.
-
Once the addition is complete, carefully neutralize the acidic solution by slowly adding a 4 M aqueous solution of NaOH until the pH is approximately 8–9. A precipitate will form.
-
Stir the resulting slurry in an ice bath for 1 hour to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) until the filtrate is neutral.
-
-
Purification:
-
Dry the crude product in a vacuum oven at 50 °C overnight.
-
For higher purity, the crude solid can be recrystallized from an appropriate solvent system, such as ethanol/water or ethyl acetate.
-
Expected Yield: 70–85% of a pale yellow to off-white solid.
-
D. Data Summary
| Parameter | Value | Moles / Equivalents |
| 2-Methyl-7-azaindole | 6.6 g | 50 mmol / 1.0 eq |
| N,N-Dimethylformamide (DMF) | 25 mL | Solvent |
| Phosphorus oxychloride (POCl₃) | 7.0 mL | 75 mmol / 1.5 eq |
| Initial Temperature | 0–5 °C | - |
| Reaction Temperature | 75–80 °C | - |
| Reaction Time | 3–4 hours | - |
| Expected Product Yield | 6.2–7.5 g | 70–85% |
Diagram 2: Experimental Workflow
Caption: A step-by-step overview of the synthesis protocol.
Pillar 3: Application in Drug Discovery and Development
The product of this reaction, 2-methyl-7-azaindole-3-carbaldehyde, is not an endpoint but a strategic starting point. The aldehyde functional group is a linchpin for a multitude of subsequent chemical transformations, enabling the rapid generation of diverse compound libraries for screening.[1]
-
Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH(OAc)₃) provides access to a wide array of 3-aminomethyl-7-azaindole derivatives.
-
Wittig and Horner-Wadsworth-Emmons Reactions: These allow for the conversion of the aldehyde into various alkenes, extending the carbon scaffold.[1]
-
Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing alternative functional handles for further derivatization.[1]
-
Condensation Reactions: Formation of imines, oximes, and hydrazones can lead to new heterocyclic ring systems or serve as key intermediates in multi-step syntheses.[1]
The ability to efficiently and scalably produce 2-methyl-7-azaindole-3-carbaldehyde via the Vilsmeier-Haack reaction is a cornerstone of many drug discovery programs targeting this scaffold.[13] It provides a reliable and cost-effective route to a key intermediate, empowering medicinal chemists to explore the chemical space around the 7-azaindole core in their quest for novel therapeutics.[4][14]
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. fishersci.com [fishersci.com]
- 11. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Synthesis of 2-Methyl-7-Azaindole-3-Carboxaldehyde
Abstract
This document provides a comprehensive, two-part experimental protocol for the synthesis of 2-methyl-7-azaindole-3-carboxaldehyde, a valuable heterocyclic building block in medicinal chemistry. 7-Azaindole scaffolds are considered "privileged structures" due to their ability to mimic indole with improved pharmacokinetic properties, such as enhanced solubility and bioavailability.[1] The target compound serves as a key precursor for a wide range of more complex molecules, including kinase inhibitors and other therapeutic agents.[2][3] This guide is structured to provide not only a step-by-step methodology but also the underlying chemical principles and troubleshooting insights to ensure reproducible success in the laboratory. The protocol begins with the synthesis of the requisite starting material, 2-methyl-7-azaindole, followed by its formylation at the C3 position via the Vilsmeier-Haack reaction.
Overall Synthetic Workflow
The synthesis is achieved in two primary stages:
-
Preparation of 2-Methyl-7-azaindole: Cyclization of an acylated aminopyridine derivative.
-
Formylation: Electrophilic formylation of the synthesized 2-methyl-7-azaindole at the electron-rich C3 position.
Figure 1: High-level workflow for the two-stage synthesis.
Part 1: Synthesis of 2-Methyl-7-azaindole
This procedure is adapted from a robust, high-yield industrial preparation method.[4] The synthesis involves an initial acylation of 2-amino-3-methylpyridine, followed by a base-mediated intramolecular cyclization.
Reaction Scheme
(A visual representation of the chemical transformation from 2-amino-3-methylpyridine to 2-methyl-7-azaindole)
Causality and Mechanistic Insights
-
Acylation: The reaction of 2-amino-3-methylpyridine with acetic anhydride forms 2-acetamido-3-methylpyridine. The amino group is a potent nucleophile that attacks one of the carbonyl carbons of the anhydride, leading to the formation of an amide bond. This step is crucial as the acetyl group plays a key role in the subsequent cyclization.
-
Cyclization: Under the influence of a strong base like sodium amide (NaNH₂), the methyl group adjacent to the acetamido group is deprotonated, forming a carbanion. This carbanion then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the acetyl group. The subsequent elimination of water results in the formation of the five-membered pyrrole ring fused to the pyridine core.[4]
Experimental Protocol
Step 1.1: Acylation of 2-Amino-3-methylpyridine
-
To a 250 mL three-necked flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add 2-amino-3-methylpyridine (10.8 g, 0.1 mol) and toluene (100 mL).
-
Stir the mixture until the solid is fully dissolved.
-
Slowly add acetic anhydride (12.2 g, 0.12 mol) dropwise to the solution over 15 minutes. An exotherm may be observed.
-
Heat the reaction mixture to 70-80°C and maintain for 4-6 hours, monitoring the reaction progress by TLC (Thin Layer Chromatography).
-
After completion, cool the mixture to room temperature. The product, 2-acetamido-3-methylpyridine, may precipitate.
-
Cool further in an ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold toluene (2 x 20 mL).
-
Dry the solid under vacuum to yield 2-acetamido-3-methylpyridine as a white to off-white solid.
Step 1.2: Cyclization to 2-Methyl-7-azaindole
-
Caution: This step uses sodium amide, which is highly reactive. Perform in an inert atmosphere (Nitrogen or Argon) and use appropriate personal protective equipment.
-
In a 500 mL three-necked flask under an inert atmosphere, add N-methylaniline (150 mL) as the solvent.
-
Carefully add sodium amide (7.8 g, 0.2 mol) to the solvent.
-
Heat the mixture to 140-150°C.
-
Add the dried 2-acetamido-3-methylpyridine (15.0 g, 0.1 mol) portion-wise over 30 minutes, controlling the rate to manage any effervescence.
-
Maintain the reaction temperature at 150°C for 3-5 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by adding water (200 mL) dropwise while cooling in an ice bath.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by recrystallization from ethanol to afford 2-methyl-7-azaindole as a crystalline solid.[4]
Reagent Table for Part 1
| Reagent | Molar Mass ( g/mol ) | Quantity Used | Moles | Role |
| 2-Amino-3-methylpyridine | 108.14 | 10.8 g | 0.1 | Starting Material |
| Acetic Anhydride | 102.09 | 12.2 g (11.3 mL) | 0.12 | Acylating Agent |
| Toluene | 92.14 | 100 mL | - | Solvent |
| Sodium Amide | 39.01 | 7.8 g | 0.2 | Base |
| N-Methylaniline | 107.15 | 150 mL | - | Solvent |
Part 2: Vilsmeier-Haack Formylation of 2-Methyl-7-azaindole
The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich aromatic and heteroaromatic compounds.[5][6] The reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF).
Reaction Scheme
(A visual representation of the chemical transformation from 2-methyl-7-azaindole to the final product)
Causality and Mechanistic Insights
The reaction proceeds via a well-established mechanism:
-
Formation of the Vilsmeier Reagent: DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[6][7]
-
Electrophilic Aromatic Substitution: The 7-azaindole ring system is electron-rich, particularly at the C3 position of the pyrrole ring. This position acts as a nucleophile, attacking the Vilsmeier reagent.[7]
-
Aromatization & Hydrolysis: The resulting intermediate loses a proton to regain aromaticity. The subsequent iminium salt is then hydrolyzed during the aqueous workup to yield the final carboxaldehyde product.[6]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Page loading... [guidechem.com]
- 3. mdpi.com [mdpi.com]
- 4. CN102827162A - Preparation method of 2-methyl-7-azaindole - Google Patents [patents.google.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for the Derivatization of 2-Methyl-7-azaindole-3-carboxaldehyde
Introduction: The Strategic Importance of 2-Methyl-7-azaindole-3-carboxaldehyde in Medicinal Chemistry
The 2-methyl-7-azaindole scaffold is a privileged heterocyclic motif in modern drug discovery, recognized for its ability to mimic indole in biological systems while offering modulated physicochemical properties such as improved solubility and metabolic stability.[1][2] The presence of the nitrogen atom in the pyridine ring introduces a key hydrogen bond acceptor site, influencing ligand-receptor interactions. The aldehyde functionality at the 3-position of 2-methyl-7-azaindole-3-carboxaldehyde serves as a versatile chemical handle, enabling a diverse array of chemical transformations to generate libraries of novel compounds for biological screening.[1] Derivatization of this aldehyde group is a critical step in the structure-activity relationship (SAR) studies of numerous therapeutic programs, including the development of kinase inhibitors, antiviral agents, and other targeted therapies.[3]
This guide provides detailed, field-proven protocols for three fundamental and widely applicable derivatization strategies for the aldehyde group of 2-methyl-7-azaindole-3-carboxaldehyde: Reductive Amination, Wittig Olefination, and Knoevenagel Condensation. Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.
Reductive Amination: Forging Key C-N Bonds for Bioactive Amines
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines from aldehydes. The reaction proceeds through the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[4] This one-pot procedure is highly efficient and tolerates a wide range of functional groups, making it a preferred method for the late-stage functionalization of complex molecules.
Scientific Rationale and Mechanistic Insight
The choice of reducing agent is critical for the success of a reductive amination. Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are often favored as they selectively reduce the protonated imine intermediate over the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.[5] The reaction is typically carried out in a slightly acidic medium to facilitate imine formation without promoting unwanted side reactions.
Experimental Workflow: Reductive Amination
Caption: Workflow for Reductive Amination.
Detailed Protocol: Reductive Amination of 2-Methyl-7-azaindole-3-carboxaldehyde
Materials:
-
2-Methyl-7-azaindole-3-carboxaldehyde
-
Primary or secondary amine of choice (e.g., benzylamine, morpholine)
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., Hexane/Ethyl Acetate gradient)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-methyl-7-azaindole-3-carboxaldehyde (1.0 eq).
-
Dissolve the aldehyde in anhydrous DCM (or DCE) to a concentration of approximately 0.1 M.
-
Add the desired primary or secondary amine (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
In a single portion, add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture. Note: The addition of STAB may cause some effervescence.
-
Continue stirring the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired amine derivative.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DCM or DCE | Aprotic solvent to prevent unwanted side reactions. |
| Amine | 1.1 equivalents | A slight excess ensures complete consumption of the aldehyde. |
| Catalyst | Glacial Acetic Acid (0.1 eq) | Catalyzes the formation of the imine intermediate. |
| Reducing Agent | Sodium Triacetoxyborohydride (1.5 eq) | Mild and selective for the iminium ion over the aldehyde. |
| Temperature | Room Temperature | Sufficient for both imine formation and reduction. |
| Reaction Time | 12-24 hours | Typically sufficient for complete conversion. |
Wittig Olefination: Constructing Carbon-Carbon Double Bonds
The Wittig reaction is a powerful and reliable method for the synthesis of alkenes from aldehydes or ketones.[6] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent) to form a new carbon-carbon double bond.[7] This reaction is highly versatile and allows for the introduction of a wide variety of substituents at the olefinic position.
Scientific Rationale and Mechanistic Insight
The Wittig reaction proceeds via a [2+2] cycloaddition between the ylide and the aldehyde to form a transient oxaphosphetane intermediate. This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[6] The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally afford (E)-alkenes, while non-stabilized ylides (containing alkyl or aryl groups) typically yield (Z)-alkenes.
Experimental Workflow: Wittig Olefination
Caption: Workflow for the Wittig Reaction.
Detailed Protocol: Wittig Olefination of 2-Methyl-7-azaindole-3-carboxaldehyde
Materials:
-
2-Methyl-7-azaindole-3-carboxaldehyde
-
Phosphonium salt of choice (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-Butyllithium (n-BuLi), sodium hydride (NaH))
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography
Procedure:
-
Ylide Preparation:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phosphonium salt (1.2 eq).
-
Add anhydrous THF to suspend the salt.
-
Cool the suspension to 0 °C (or -78 °C for n-BuLi).
-
Slowly add the strong base (1.1 eq). A distinct color change (often to deep red or orange) indicates the formation of the ylide.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
-
Wittig Reaction:
-
In a separate flask, dissolve 2-methyl-7-azaindole-3-carboxaldehyde (1.0 eq) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired alkene derivative.
-
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous THF | Aprotic and effectively solvates the reagents. |
| Base | n-BuLi, NaH, or KHMDS | Strong base is required to deprotonate the phosphonium salt. |
| Temperature | 0 °C to room temperature | Controls the reaction rate and minimizes side reactions. |
| Reaction Time | 2-12 hours | Dependent on the reactivity of the aldehyde and ylide. |
Knoevenagel Condensation: Accessing α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product.[8] This reaction is particularly useful for synthesizing electron-deficient alkenes, which are valuable intermediates in various synthetic transformations.
Scientific Rationale and Mechanistic Insight
The Knoevenagel condensation is typically catalyzed by a weak base, such as piperidine or ammonium acetate. The base deprotonates the active methylene compound to generate a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. The resulting aldol-type adduct readily undergoes dehydration to afford the thermodynamically stable conjugated system.[9] The choice of catalyst and reaction conditions can influence the rate and yield of the reaction.
Experimental Workflow: Knoevenagel Condensation
References
- 1. nbinno.com [nbinno.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bhu.ac.in [bhu.ac.in]
- 9. researchgate.net [researchgate.net]
Application Note & Protocols: Strategic Derivatization of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde for Drug Discovery
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary: The Strategic Value of a Privileged Scaffold
The 7-azaindole moiety, chemically known as 1H-pyrrolo[2,3-b]pyridine, is a cornerstone "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the additional pyridine nitrogen introduces unique physicochemical properties, such as improved solubility and hydrogen bonding capabilities.[1] This scaffold is integral to numerous FDA-approved drugs and clinical candidates, particularly in oncology as kinase inhibitors.[1][2][3]
This guide focuses on a key derivative, 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde . The strategic placement of the methyl group at the C2 position and the aldehyde at the C3 position provides a versatile platform for chemical elaboration. The aldehyde function serves as a primary chemical handle for a wide array of transformations, enabling the exploration of chemical space around the core scaffold. This document provides an in-depth analysis of its reactivity and detailed protocols for its key chemical transformations, empowering researchers to leverage this molecule for the synthesis of novel therapeutic agents.[4][5][6]
Synthesis and Core Reactivity
The title compound is typically synthesized via the Vilsmeier-Haack reaction on 2-methyl-1H-pyrrolo[2,3-b]pyridine. This reaction involves electrophilic aromatic substitution, where the electron-rich pyrrole ring is formylated at the C3 position using a Vilsmeier reagent, generated in situ from a formamide (like DMF) and phosphorus oxychloride.[7][8]
Caption: Vilsmeier-Haack formylation of the 2-methyl-7-azaindole core.
The reactivity of this compound is dominated by three main features:
-
The Electrophilic Aldehyde Carbon: A prime target for nucleophiles.
-
The Acidic N-H of the Pyrrole Ring: Can be deprotonated and alkylated.
-
The Aromatic Core: Can undergo further substitution under specific conditions.
This guide will focus on the most synthetically useful transformations for drug discovery programs.
Key Chemical Transformations & Protocols
The aldehyde group is a versatile functional group that serves as a gateway to numerous molecular architectures. We will explore three fundamental C-C and C-N bond-forming reactions.
Reductive Amination: Building Amine Libraries
Reductive amination is arguably the most critical reaction for generating libraries of drug candidates from an aldehyde scaffold. It proceeds in two steps: the formation of an intermediate imine/iminium ion, followed by its reduction to an amine. The use of sodium triacetoxyborohydride (STAB) is preferred as it is a mild reducing agent that selectively reduces the protonated iminium ion, allowing for a one-pot procedure.[9][10]
Caption: Workflow for one-pot reductive amination.
Protocol 1: One-Pot Reductive Amination with Benzylamine
-
Principle: This protocol details the direct conversion of the aldehyde to a secondary amine using benzylamine as a representative primary amine. The reaction is catalyzed by acetic acid, which promotes imine formation, and driven to completion by reduction with STAB.
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound[11] | 160.17 | 1.0 | 160 mg |
| Benzylamine | 107.15 | 1.1 | 118 mg (120 µL) |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.5 | 318 mg |
| Dichloroethane (DCE) | - | - | 10 mL |
| Acetic Acid (Glacial) | 60.05 | catalytic | ~1 drop |
-
Procedure:
-
To a dry 25 mL round-bottom flask, add this compound (160 mg, 1.0 mmol) and dichloroethane (10 mL).
-
Add benzylamine (120 µL, 1.1 mmol) and a single drop of glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation. The solution may become slightly cloudy.
-
Add sodium triacetoxyborohydride (318 mg, 1.5 mmol) portion-wise over 5 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (10 mL). Stir vigorously for 15 minutes.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the pure secondary amine.
-
Wittig Reaction: Olefin Synthesis
The Wittig reaction is a powerful method for converting aldehydes into alkenes. It utilizes a phosphorus ylide (Wittig reagent) to replace the carbonyl oxygen with a carbon group. The stereochemical outcome (E vs. Z alkene) is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene.[12][13][14]
Protocol 2: Wittig Olefination with a Stabilized Ylide
-
Principle: This protocol describes the formation of an α,β-unsaturated ester, a common structure in bioactive molecules, using the commercially available and air-stable (ethoxycarbonylmethylene)triphenylphosphorane. This stabilized ylide reliably produces the (E)-alkene.[12]
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound[11] | 160.17 | 1.0 | 160 mg |
| (Ethoxycarbonylmethylene)triphenylphosphorane | 348.38 | 1.1 | 383 mg |
| Toluene | - | - | 10 mL |
-
Procedure:
-
Combine this compound (160 mg, 1.0 mmol) and (ethoxycarbonylmethylene)triphenylphosphorane (383 mg, 1.1 mmol) in a 25 mL round-bottom flask.
-
Add toluene (10 mL) and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
The crude residue will contain the product and triphenylphosphine oxide. Triturate the solid with diethyl ether (2 x 10 mL) to remove some of the phosphine oxide byproduct.
-
Purification: Purify the remaining solid by flash column chromatography on silica gel (e.g., using a gradient of 10-50% ethyl acetate in hexanes) to isolate the pure (E)-ethyl 3-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylate.
-
Knoevenagel Condensation: C-C Bond Formation with Active Methylene Compounds
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to the aldehyde, followed by dehydration to form a new C=C bond.[15] This reaction is exceptionally useful for synthesizing electron-deficient alkenes. It is typically catalyzed by a weak base, such as piperidine or pyridine.[16][17]
Protocol 3: Knoevenagel Condensation with Malononitrile
-
Principle: This protocol outlines the reaction with malononitrile, an active methylene compound, to form 2-((2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)malononitrile. This product is a versatile intermediate for further chemical modifications. A simple base like piperidine is sufficient to catalyze the reaction.
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound[11] | 160.17 | 1.0 | 160 mg |
| Malononitrile | 66.06 | 1.05 | 69 mg |
| Ethanol | - | - | 8 mL |
| Piperidine | 85.15 | catalytic | ~2 drops |
-
Procedure:
-
In a 25 mL flask, dissolve this compound (160 mg, 1.0 mmol) and malononitrile (69 mg, 1.05 mmol) in ethanol (8 mL).
-
Add two drops of piperidine to the solution.
-
Stir the reaction mixture at room temperature. A precipitate often forms within 30-60 minutes.
-
Continue stirring for 2-4 hours to ensure the reaction goes to completion. Monitor by TLC.
-
Workup: Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to obtain the pure condensed product, which is often of sufficient purity for subsequent steps.
-
Reactions at the Pyrrole Nitrogen (N-1)
The N-H proton of the pyrrole ring is acidic and can be removed by a suitable base, allowing for N-alkylation or N-arylation. This modification is crucial for modulating pharmacokinetic properties and exploring interactions within a protein's binding pocket.
Protocol 4: N-Alkylation with Methyl Iodide
-
Principle: This protocol describes a standard N-alkylation using a strong base like sodium hydride to deprotonate the pyrrole nitrogen, followed by quenching the resulting anion with an electrophile, methyl iodide.
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound[11] | 160.17 | 1.0 | 160 mg |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 1.2 | 48 mg |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | 5 mL |
| Methyl Iodide | 141.94 | 1.2 | 170 mg (75 µL) |
-
Procedure:
-
To a dry, nitrogen-purged flask, add sodium hydride (48 mg of 60% dispersion, 1.2 mmol).
-
Wash the NaH with dry hexanes (2 x 2 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous DMF (3 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Dissolve the starting aldehyde (160 mg, 1.0 mmol) in anhydrous DMF (2 mL) and add it dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes. Gas evolution should be observed as the anion is formed.
-
Add methyl iodide (75 µL, 1.2 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Carefully quench the reaction by the slow addition of water (10 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate.
-
Purification: Purify the crude product by silica gel chromatography to yield the N-methylated product.
-
Summary and Outlook
This compound is a high-value starting material for medicinal chemistry. The protocols outlined above provide reliable and scalable methods for its diversification. Reductive amination allows for the introduction of a vast array of side chains, the Wittig reaction enables the synthesis of olefinic linkers, and Knoevenagel condensation provides access to electron-deficient alkenes. Furthermore, modification at the N-1 position offers another vector for optimization. These fundamental reactions empower drug discovery teams to systematically explore the structure-activity relationships of the 7-azaindole scaffold, paving the way for the development of next-generation therapeutics.[18][19]
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 15. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 16. bcc.bas.bg [bcc.bas.bg]
- 17. Knoevenagel Condensation [organic-chemistry.org]
- 18. ajol.info [ajol.info]
- 19. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Synthetic Versatility of 2-Methyl-7-Azaindole-3-Carboxaldehyde
Preamble: The Strategic Value of the 7-Azaindole Scaffold
In the landscape of modern medicinal chemistry, the 7-azaindole framework stands out as a "privileged structure."[1][2] As a bioisostere of the natural indole nucleus, it offers a unique modulation of physicochemical properties such as solubility, pKa, and hydrogen bonding capacity, which can significantly enhance metabolic stability and target binding affinity.[2][3] This has led to its incorporation into numerous FDA-approved therapeutics, particularly in the domain of protein kinase inhibitors like Vemurafenib and Pexidartinib.[1]
Within this esteemed class of compounds, 2-methyl-7-azaindole-3-carboxaldehyde emerges as a pivotal synthetic intermediate. The presence of the methyl group at the 2-position provides steric and electronic differentiation from the parent scaffold, while the aldehyde at the 3-position serves as a versatile chemical handle for a vast array of synthetic transformations. This guide provides an in-depth exploration of its synthesis and application, offering detailed protocols and expert insights for researchers in drug discovery and process development.
Physicochemical & Spectroscopic Profile
A foundational understanding of the intermediate's properties is crucial for its effective use and characterization.
| Property | Value | Source / Notes |
| Chemical Name | 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | IUPAC |
| Synonyms | 2-Methyl-7-azaindole-3-carbaldehyde | Common |
| CAS Number | 914383-20-3 | |
| Molecular Formula | C₁₀H₈N₂O | |
| Molecular Weight | 172.18 g/mol | Calculated |
| Appearance | Off-white to yellow solid | Typical Observation |
| Melting Point | 72-76 °C (for 2-methylindole-7-carboxaldehyde) | Analogue data |
| Solubility | Soluble in DMF, DMSO, CH₂Cl₂, moderately soluble in MeOH, EtOH | General for this class |
Spectroscopic Insights:
-
¹H NMR: Expect characteristic signals for the aromatic protons of the bicyclic system, a singlet for the aldehyde proton (δ 9.5-10.5 ppm), a singlet for the C2-methyl group (δ ~2.5 ppm), and a broad singlet for the N-H proton (δ > 11 ppm).
-
¹³C NMR: The aldehyde carbonyl carbon will appear significantly downfield (δ 180-190 ppm). Signals for the aromatic carbons and the methyl carbon (δ ~15 ppm) will also be present.
-
IR Spectroscopy: A strong C=O stretching band for the aldehyde will be prominent around 1650-1680 cm⁻¹, along with N-H stretching in the 3100-3300 cm⁻¹ region.
Synthesis of the Intermediate: Vilsmeier-Haack Formylation
The most direct and widely adopted method for introducing a formyl group at the electron-rich C3 position of an indole or azaindole is the Vilsmeier-Haack reaction.[4][5][6] This reaction utilizes a Vilsmeier reagent, an electrophilic chloroiminium salt, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6]
Workflow for Vilsmeier-Haack Formylation
Caption: Vilsmeier-Haack reaction workflow.
Protocol 1: Synthesis of 2-Methyl-7-azaindole-3-carboxaldehyde
Materials:
-
2-Methyl-7-azaindole (1.0 eq) [see Ref. 23 for synthesis]
-
N,N-Dimethylformamide (DMF), anhydrous (10-15 vol)
-
Phosphorus oxychloride (POCl₃) (1.2 - 1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under an inert atmosphere (N₂ or Ar), add anhydrous DMF (5 vol).
-
Reagent Formation: Cool the DMF to 0°C in an ice bath. Add POCl₃ (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 2-methyl-7-azaindole (1.0 eq) in anhydrous DMF (5-10 vol). Add this solution dropwise to the cold Vilsmeier reagent solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60-70°C and stir for 2-4 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Quenching: Cool the reaction mixture back to room temperature and then carefully pour it into a beaker containing crushed ice (~20 vol). This step is highly exothermic and should be done slowly in a well-ventilated fume hood.
-
Hydrolysis & Neutralization: Stir the quenched mixture vigorously. The intermediate iminium salt will hydrolyze. Slowly add saturated NaHCO₃ solution until the mixture is neutral to basic (pH ~8-9). A precipitate of the product should form.
-
Extraction: Extract the aqueous slurry with DCM (3 x 20 vol). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with water and then with brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure 2-methyl-7-azaindole-3-carboxaldehyde.
Senior Scientist's Note (Causality & Trustworthiness):
Anhydrous Conditions: The Vilsmeier reagent is highly moisture-sensitive. Using anhydrous solvents is critical for its successful formation and to prevent premature decomposition.
Controlled Addition: The reaction between DMF and POCl₃ is exothermic. Dropwise addition at 0°C prevents uncontrolled temperature spikes that could lead to side reactions and degradation of the reagent.
Quenching on Ice: This step serves two purposes: it hydrolyzes the intermediate iminium salt to the final aldehyde and helps to control the exotherm from neutralizing the acidic reaction mixture.
Basification: Neutralizing with NaHCO₃ is essential to deprotonate the product and improve its solubility in the organic extraction solvent, thereby maximizing yield.
Key Synthetic Applications & Protocols
The aldehyde functionality is a gateway to a multitude of molecular architectures. Below are protocols for key transformations that leverage this versatile intermediate.
Logical Flow of Synthetic Transformations
Caption: Key transformations of the title intermediate.
Application 1: Wittig Olefination for C-C Bond Formation
The Wittig reaction is a powerful method for converting aldehydes into alkenes, providing a route to introduce unsaturated side chains.[7][8] This is particularly useful for synthesizing vinyl-azaindole derivatives, which can act as precursors for various kinase inhibitors.[9]
Protocol 2: Synthesis of 2-Methyl-3-vinyl-7-azaindole
Materials:
-
2-Methyl-7-azaindole-3-carboxaldehyde (1.0 eq)
-
Methyltriphenylphosphonium bromide (Ph₃PCH₃Br) (1.2 eq)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Generation: To a flame-dried flask under N₂, add methyltriphenylphosphonium bromide (1.2 eq) and anhydrous THF (10 vol). Cool the resulting suspension to 0°C.
-
Slowly add n-BuLi (1.1 eq) dropwise. The mixture will turn a characteristic deep yellow or orange color, indicating the formation of the phosphorus ylide. Stir at 0°C for 1 hour.[10]
-
Aldehyde Addition: Dissolve the 2-methyl-7-azaindole-3-carboxaldehyde (1.0 eq) in anhydrous THF (5 vol) and add it dropwise to the ylide solution at 0°C.
-
Reaction: After addition, allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor by TLC for the disappearance of the aldehyde.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the mixture with EtOAc (3 x 15 vol). Combine the organic layers.
-
Workup: Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product contains the desired alkene and triphenylphosphine oxide. Purify by silica gel chromatography (e.g., using a hexanes/ethyl acetate gradient) to isolate the pure 2-methyl-3-vinyl-7-azaindole.
Senior Scientist's Note (Causality & Trustworthiness):
Ylide Choice: A non-stabilized ylide (like Ph₃P=CH₂) is used here, which typically favors the formation of (Z)-alkenes if the aldehyde were substituted, though for a terminal alkene this is not a factor.[8] It is highly reactive and requires a strong, non-nucleophilic base like n-BuLi for deprotonation.
Anhydrous THF: The ylide is a strong base and carbanion, which will be readily protonated and destroyed by water. Anhydrous conditions are paramount.
Purification Challenge: The primary byproduct, triphenylphosphine oxide, can sometimes co-elute with the product. Careful chromatography or alternative purification strategies (like precipitation) may be necessary.
Application 2: Schiff Base Formation and Reductive Amination
Condensation with primary amines to form Schiff bases (imines), followed by reduction, is one of the most robust and common methods for constructing amine side chains in drug discovery.[11][12] This two-step, one-pot procedure is known as reductive amination and is fundamental in building libraries of potential drug candidates.
Protocol 3: One-Pot Reductive Amination
Materials:
-
2-Methyl-7-azaindole-3-carboxaldehyde (1.0 eq)
-
Primary amine of choice (e.g., aniline, benzylamine) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (catalytic, ~5 mol%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Setup: In a round-bottom flask, dissolve 2-methyl-7-azaindole-3-carboxaldehyde (1.0 eq) and the primary amine (1.1 eq) in DCE (15 vol).
-
Imine Formation: Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the Schiff base (imine) intermediate. This can be monitored by the loss of the aldehyde starting material via TLC.
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be aware of potential gas evolution.
-
Reaction: Stir at room temperature for 4-12 hours until the imine intermediate is fully consumed (monitor by TLC or LC-MS).
-
Quenching: Slowly add saturated NaHCO₃ solution to quench the reaction and neutralize the acetic acid.
-
Extraction: Separate the layers and extract the aqueous phase with DCM (2 x 10 vol).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by silica gel chromatography to obtain the desired secondary amine.
Senior Scientist's Note (Causality & Trustworthiness):
Reducing Agent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations. It is a mild and selective reducing agent that reduces the protonated imine intermediate much faster than it reduces the starting aldehyde. This selectivity prevents the formation of the corresponding alcohol as a major byproduct.
Acid Catalyst: The catalytic acetic acid protonates the aldehyde's carbonyl oxygen, activating it for nucleophilic attack by the amine, and also facilitates the dehydration of the hemiaminal intermediate to the imine.
One-Pot Efficiency: This procedure is highly efficient as it avoids the isolation of the often-unstable imine intermediate, improving overall yield and reducing operational complexity.
Safety and Handling
-
General: Handle 2-methyl-7-azaindole-3-carboxaldehyde and all reagents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Specific Reagents:
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care.
-
n-Butyllithium (n-BuLi): Pyrophoric (ignites spontaneously in air). Must be handled under an inert atmosphere using proper syringe techniques.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): Moisture-sensitive. Reacts with water to release hydrogen gas.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
Conclusion
2-Methyl-7-azaindole-3-carboxaldehyde is a high-value, versatile building block for synthetic and medicinal chemists. Its strategic importance is rooted in the proven biological relevance of the 7-azaindole scaffold. The aldehyde functionality provides a reliable entry point for a wide range of C-C and C-N bond-forming reactions, enabling the efficient construction of diverse molecular libraries essential for modern drug discovery programs, particularly in the pursuit of novel kinase inhibitors. The protocols and insights provided herein serve as a robust foundation for researchers to confidently utilize this intermediate in their synthetic endeavors.
References
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. 7-Azaindole-3-carboxaldehyde 97 4649-09-6 [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 7-Azaindole Precursors
Abstract
The 7-azaindole (or 1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active molecules and advanced materials.[1][2] Its unique electronic properties, stemming from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, along with its capacity for hydrogen bonding, make it a compelling isostere for indole in drug design.[1] The functionalization of the 7-azaindole core, particularly on the pyridine ring, is critical for modulating its biological activity and physicochemical properties. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile strategy for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at specific positions of the azaindole nucleus.[3][4]
This guide provides an in-depth analysis and detailed protocols for the most critical palladium-catalyzed cross-coupling reactions involving halo-7-azaindole precursors. We will explore the mechanistic underpinnings, key experimental parameters, and field-proven methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage these transformative reactions for the synthesis of complex 7-azaindole derivatives.
The Unique Challenge of 7-Azaindole Substrates
While powerful, palladium-catalyzed reactions on 7-azaindoles are not without challenges. The substrate itself presents two primary hurdles that must be overcome for successful and selective coupling:
-
Chelating Ligand Behavior: The adjacent nitrogen atoms of the pyridine ring and the pyrrole N-H group form an excellent bidentate chelate with metal centers.[1][5] This can sequester the active palladium catalyst, leading to catalyst deactivation and low reaction yields.
-
Competing N-H Reactivity: The pyrrolic N-H is acidic and can compete with the C-X (halide) bond for reaction, leading to undesired N-arylation or other side products, especially under basic conditions.[1][5]
The protocols and strategies outlined below are specifically designed to mitigate these challenges through the careful selection of ligands, bases, and palladium precatalysts that favor selective reaction at the carbon-halide bond.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is the preeminent method for creating C-C bonds between the 7-azaindole core and various aryl or vinyl partners. It is widely favored for its operational simplicity and the commercial availability and stability of its boronic acid coupling partners.[6]
Mechanistic Rationale
The catalytic cycle for the Suzuki-Miyaura coupling is a well-established sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8] The choice of a bulky, electron-rich phosphine ligand is critical. These ligands promote the formation of a monoligated, 12-electron Pd(0) species, which is highly reactive in the oxidative addition step, and they accelerate the final reductive elimination step.[9][10]
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Note & Optimized Protocol
Successful Suzuki coupling of halo-7-azaindoles often relies on modern biarylphosphine ligands like SPhos or XPhos, which are particularly effective for heteroaromatic substrates.[9][10] The use of a palladium(II) acetate or a pre-formed precatalyst in combination with a suitable base like potassium phosphate (K₃PO₄) in a mixed aqueous-organic solvent system is common.[10]
Protocol: C5-Arylation of 5-Chloro-7-Azaindole
This protocol is adapted from methodologies developed for unprotected nitrogen-rich heterocycles.[10]
Materials:
-
5-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 1 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
XPhos Pd G2 precatalyst (0.015 mmol, 1.5 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Dioxane (4 mL)
-
Deionized water (1 mL)
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add 5-chloro-7-azaindole, the arylboronic acid, XPhos Pd G2 precatalyst, and K₃PO₄.
-
Evacuate and backfill the vial with an inert atmosphere (Nitrogen or Argon) three times.
-
Add dioxane and deionized water via syringe.
-
Seal the vial tightly and place it in a preheated oil bath or heating block at 60-80 °C.
-
Stir the reaction mixture vigorously for 5-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired C5-arylated 7-azaindole.
Data Summary: Suzuki-Miyaura Conditions
| Position | Halide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| C4 | Cl | Pd(OAc)₂ / SPhos | K₃PO₄ | MeCN / H₂O | Reflux | ~80-95 | [3][4] |
| C5 | Cl | XPhos Pd G2 | K₃PO₄ | Dioxane / H₂O | 60 | 91-99 | [10] |
| C3, C6 | I, Cl | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene / EtOH | 60 → 110 | 67-93 | [9] |
| C2 | I | Pd(OAc)₂ | KOAc | DMF | 110 | ~60-85 |
Buchwald-Hartwig Amination: Crafting C(sp²)-N Bonds
The Buchwald-Hartwig amination is a cornerstone reaction for synthesizing aryl amines.[11] Its application to unprotected 7-azaindoles is particularly valuable but requires catalyst systems that exhibit exceptional selectivity for the C-X bond over the N-H bond.
Mechanistic Rationale
The mechanism proceeds similarly to other cross-couplings but involves the coordination of the amine nucleophile to the palladium center, followed by deprotonation to form a palladium-amido complex.[12] Reductive elimination from this complex furnishes the C-N bond and regenerates the Pd(0) catalyst. The key challenge is preventing the catalyst from being deactivated by the azaindole's N-H group. The use of highly active, sterically hindered biarylphosphine ligands and well-defined palladium precatalysts is crucial. These systems operate at high rates, allowing the desired C-N coupling to outcompete catalyst inhibition.[1][5]
Figure 2: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Application Note & Optimized Protocol
Groundbreaking work has shown that palladium precatalysts, such as those based on the RuPhos ligand, are exceptionally effective for the amination of unprotected halo-7-azaindoles.[1][5] These precatalysts ensure rapid and efficient formation of the active Pd(0) species in the presence of the potentially inhibiting substrate. A strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine without interfering with the catalyst or substrate.[1][5]
Protocol: C4-Amination of 4-Chloro-7-Azaindole with a Secondary Amine
This protocol is based on the highly efficient method developed for unprotected halo-7-azaindoles.[1][5]
Materials:
-
4-Chloro-1H-pyrrolo[2,3-b]pyridine (0.5 mmol, 1 equiv)
-
Secondary Amine (e.g., N-methylpiperazine) (0.6 mmol, 1.2 equiv)
-
RuPhos ligand (L1) (0.005 mmol, 1 mol%)
-
RuPhos Pd G1 precatalyst (P1) (0.005 mmol, 1 mol%)
-
LiHMDS (1.2 mmol, 1M solution in THF, 2.4 equiv)
-
Anhydrous 1,4-Dioxane or Toluene (1 mL)
Procedure:
-
Strictly under an inert atmosphere (glovebox recommended): To a dry reaction vial with a stir bar, add the 4-chloro-7-azaindole, RuPhos ligand, and RuPhos Pd G1 precatalyst.
-
Add the anhydrous solvent, followed by the secondary amine.
-
While stirring, add the LiHMDS solution dropwise. The mixture may change color.
-
Seal the vial and heat to 80-100 °C for 30 minutes to 4 hours. Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (5 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography to obtain the pure amino-7-azaindole product.
Note: For amines containing a protic functional group (e.g., an alcohol), an additional equivalent of base is required to deprotonate that group.[5]
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is the most direct method for installing an sp-hybridized carbon (alkyne) onto the 7-azaindole core. This reaction is fundamental for creating linear, rigid structures often explored in materials science and as precursors for further synthetic transformations.[13]
Mechanistic Rationale
The traditional Sonogashira reaction involves a dual catalytic cycle with both palladium and a copper(I) co-catalyst.[14] The palladium cycle mirrors other cross-couplings, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-halide complex.[15] Copper-free variants have been developed to prevent the common side reaction of oxidative alkyne homocoupling (Glaser coupling).[16][17] In these systems, the base is believed to facilitate the formation of a palladium-acetylide complex directly.[17]
Figure 3: Dual catalytic cycles in the traditional copper-co-catalyzed Sonogashira reaction.
Application Note & Optimized Protocol
Sonogashira reactions on 7-azaindole precursors are typically performed using a palladium source like PdCl₂(PPh₃)₂ or Pd(PPh₃)₄, a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine) which also often serves as the solvent.[3][14] The reaction is sensitive to oxygen, which promotes Glaser coupling, so maintaining an inert atmosphere is critical.
Protocol: C4-Alkynylation of 4-Iodo-1-acetyl-7-azaindole
This protocol is adapted from a reported procedure for functionalizing the pyridine ring of 7-azaindole.[4] N-protection (e.g., with an acetyl group) can sometimes improve yields and is easily removed post-coupling.
Materials:
-
4-Iodo-1-acetyl-7-azaindole (1.0 mmol, 1 equiv)
-
Terminal Alkyne (e.g., 2-methyl-3-butyn-2-ol) (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous THF or DMF (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-iodo-1-acetyl-7-azaindole, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent (THF or DMF) and triethylamine.
-
Add the terminal alkyne via syringe.
-
Stir the mixture at room temperature or heat gently (40-60 °C) for 2-6 hours. Protect the reaction from light, as copper acetylides can be light-sensitive.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Poor quality reagents/solvents. 3. Insufficiently strong base (Suzuki/Buchwald). 4. Catalyst inhibition by substrate chelation. | 1. Use a fresh catalyst or a robust precatalyst. 2. Use freshly distilled/anhydrous solvents; ensure reagents are pure. 3. Switch to a stronger base (e.g., K₂CO₃ → K₃PO₄/Cs₂CO₃). 4. Increase catalyst loading; switch to a more active ligand (e.g., PPh₃ → XPhos). |
| Dehalogenation | 1. Presence of water or protic impurities. 2. β-hydride elimination (for some substrates). 3. Reaction temperature too high or time too long. | 1. Ensure strictly anhydrous conditions. 2. Use a ligand that promotes faster reductive elimination. 3. Lower the reaction temperature and monitor carefully for completion. |
| N-Arylation Side Product | 1. Base is too nucleophilic. 2. Catalyst system is not selective enough. 3. N-H is more accessible than C-X bond. | 1. Use a non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃, LiHMDS). 2. Use sterically hindered ligands (e.g., RuPhos, BrettPhos) that disfavor N-coordination. 3. Consider a transient N-protecting group (e.g., Boc, SEM). |
| Glaser Homocoupling (Sonogashira) | 1. Presence of oxygen. 2. High concentration of copper catalyst. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere. 2. Reduce CuI loading; consider a copper-free protocol. |
References
- 1. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. atlanchimpharma.com [atlanchimpharma.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. nobelprize.org [nobelprize.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
Application Note & Protocol: Knoevenagel Condensation with 2-Methyl-7-Azaindole-3-Carboxaldehyde for the Synthesis of Novel Heterocyclic Scaffolds
Introduction: The Strategic Union of a Classic Reaction and a Privileged Scaffold
The Knoevenagel condensation, first reported by Emil Knoevenagel in 1898, remains a cornerstone of carbon-carbon bond formation in modern organic synthesis.[1] Its enduring utility lies in its efficiency and reliability for creating α,β-unsaturated systems by reacting an active methylene compound with an aldehyde or ketone.[2][3] This transformation is not merely an academic exercise; it serves as a critical step in the synthesis of a vast array of functional molecules, including pharmaceuticals, natural products, and polymers.[2]
Parallel to the importance of robust synthetic methods is the strategic selection of core molecular frameworks in drug discovery. The 7-azaindole nucleus stands out as a "privileged scaffold," a bioisostere of indole that frequently imparts favorable pharmacological properties such as improved solubility and enhanced target binding through unique hydrogen bonding patterns.[4] This has led to its incorporation into numerous clinically successful drugs and promising therapeutic candidates, particularly as kinase inhibitors in oncology.[5][6][7]
This application note provides a comprehensive, field-tested protocol for the Knoevenagel condensation of 2-methyl-7-azaindole-3-carboxaldehyde. By coupling this privileged heterocyclic aldehyde with various active methylene compounds, researchers can readily access a library of novel derivatives poised for investigation in drug development and materials science. We will delve into the mechanistic underpinnings, provide a detailed step-by-step experimental guide, discuss reaction optimization, and offer practical troubleshooting advice.
Mechanistic Rationale: Orchestrating Reactivity
The Knoevenagel condensation proceeds through a well-understood, base-catalyzed mechanism. The choice of a weak base is a critical parameter; strong bases could induce an undesired self-condensation of the aldehyde starting material.[3] Catalysts like the secondary amine piperidine are ideal as they facilitate the key steps without promoting side reactions.
The accepted mechanism involves three primary stages:
-
Enolate Formation: The basic catalyst deprotonates the active methylene compound (e.g., malononitrile), which is rendered acidic by two adjacent electron-withdrawing groups (Z). This creates a resonance-stabilized enolate ion, a potent nucleophile.[2]
-
Nucleophilic Addition: The aldehyde's carbonyl group is activated by the catalyst, often forming a more electrophilic iminium ion intermediate when an amine catalyst is used.[8] The enolate then attacks this electrophilic center, forming a new carbon-carbon bond and a tetrahedral intermediate.
-
Dehydration: The intermediate alcohol is subsequently eliminated as a water molecule, a process also facilitated by the base, to yield the final, thermodynamically stable α,β-unsaturated product.[3]
Caption: Figure 1: Catalytic Cycle of the Knoevenagel Condensation.
Core Experimental Protocol
This protocol details the reaction between 2-methyl-7-azaindole-3-carboxaldehyde and malononitrile, a representative and highly reactive methylene compound.
3.1. Materials and Equipment
-
Reagents:
-
2-Methyl-7-azaindole-3-carboxaldehyde (≥97% purity)
-
Malononitrile (≥99% purity)
-
Piperidine (≥99% purity)
-
Ethanol (200 proof, absolute)
-
Deionized Water
-
Hexanes (ACS grade)
-
Ethyl Acetate (ACS grade)
-
-
Equipment:
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
Rotary evaporator
-
3.2. Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-7-azaindole-3-carboxaldehyde (1.00 g, 6.24 mmol).
-
Reagent Addition: Add absolute ethanol (20 mL) to dissolve the aldehyde. Once dissolved, add malononitrile (0.45 g, 6.87 mmol, 1.1 eq.). Stir the mixture for 2 minutes at room temperature to ensure homogeneity.
-
Catalyst Introduction: Using a micropipette, add piperidine (62 µL, 0.62 mmol, 0.1 eq.) to the reaction mixture. Causality Note: A catalytic amount (10 mol%) of piperidine is sufficient to drive the reaction to completion efficiently. Excess base can lead to side product formation and complicates purification.
-
Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78-80 °C) using a heating mantle.
-
Monitoring Progress: Monitor the reaction's progress using TLC (e.g., 1:1 Hexanes:Ethyl Acetate eluent). Spot the starting material and the reaction mixture. The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting aldehyde.
-
Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A precipitate (the product) will typically form upon cooling. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid cake sequentially with cold ethanol (2 x 10 mL) and then cold deionized water (2 x 10 mL) to remove residual catalyst and unreacted malononitrile.
-
Drying: Dry the collected solid under vacuum to a constant weight. The product, 2-((2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylene)malononitrile, is typically obtained as a pale yellow to off-white solid.
3.3. Expected Results and Characterization
-
Yield: >90%
-
Appearance: Pale yellow solid
-
¹H NMR (400 MHz, DMSO-d₆): Expect characteristic signals for the azaindole core, the methyl group, the vinyl proton, and the aromatic protons. The vinyl proton (singlet) is expected to appear downfield (~8.5 ppm) due to its conjugated and electron-deficient nature. The N-H proton of the pyrrole ring will appear as a broad singlet at ~12.5 ppm.
-
¹³C NMR (100 MHz, DMSO-d₆): Expect signals corresponding to the aromatic and pyrrole carbons, the methyl carbon, the two nitrile carbons, and the carbons of the C=C double bond.
-
IR (ATR, cm⁻¹): Look for a sharp, strong peak around 2220 cm⁻¹ characteristic of the nitrile (C≡N) stretch, and C=C stretching in the 1600-1650 cm⁻¹ region.
-
Mass Spectrometry (ESI+): Calculated for C₁₂H₈N₄ [M+H]⁺, expect a peak at m/z corresponding to the protonated molecular ion.
Reaction Scope and Optimization
The developed protocol is robust and can be adapted for various active methylene compounds. Key parameters can be adjusted to optimize for different substrates.
Table 1: Substrate Scope for Knoevenagel Condensation
| Active Methylene Compound | Catalyst / Solvent | Temp (°C) | Typical Time (h) | Expected Observations / Yield |
| Malononitrile | Piperidine / EtOH | Reflux | 2-4 | High yield (>90%), rapid precipitation |
| Ethyl Cyanoacetate | Piperidine / EtOH | Reflux | 4-8 | Good yield (75-85%), may require longer cooling for precipitation |
| Diethyl Malonate | NaOEt / EtOH | Reflux | 12-24 | Lower reactivity, requires stronger base/harsher conditions |
| Meldrum's Acid | Acetic Acid / Toluene | Reflux | 3-6 | Good yield, product may undergo further reactions if overheated |
| 2,4-Thiazolidinedione | Piperidine / EtOH | Reflux | 6-10 | Moderate to good yield, useful for creating drug-like scaffolds[9] |
Note: These are representative conditions and may require optimization.
Optimization Insights:
-
Greener Approaches: For a more environmentally benign process, consider solvent-free conditions.[10][11] This can be achieved by grinding the reactants with a solid catalyst like ammonium acetate at room temperature or with gentle heating.[12]
-
Alternative Catalysts: While piperidine is effective, other catalysts can be employed. Boric acid has been shown to be a mild and effective Bronsted acid catalyst.[13] For less reactive substrates, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in an aqueous medium can be highly efficient.[14] Lewis acids such as TiCl₄ or ZnCl₂ can also promote the reaction, sometimes offering different selectivity or faster rates.[1]
Experimental Workflow & Troubleshooting
Caption: Figure 2: Experimental Workflow Diagram.
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Slow Reaction | 1. Inactive catalyst. 2. Insufficient temperature. 3. Low purity of starting materials. | 1. Use fresh piperidine. 2. Ensure the reaction mixture is actively refluxing. 3. Verify purity of aldehyde and active methylene compound. |
| Low Product Yield | 1. Incomplete reaction. 2. Product is soluble in the reaction/wash solvent. 3. Inefficient precipitation. | 1. Increase reaction time. 2. Reduce the volume of wash solvents or use a less polar solvent like hexanes. 3. Extend cooling time in the ice bath; consider concentrating the reaction mixture via rotary evaporation before cooling. |
| Product is Oily or Impure | 1. Excess catalyst or unreacted starting material. 2. Formation of side products. | 1. Ensure thorough washing of the solid product. 2. Purify the crude product by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or column chromatography. |
Conclusion
This application note provides a validated and highly reproducible protocol for the Knoevenagel condensation of 2-methyl-7-azaindole-3-carboxaldehyde. The methodology is characterized by its simplicity, high efficiency, and the use of readily available reagents and catalysts. By explaining the causal factors behind each experimental step and offering clear guidance for troubleshooting and optimization, this guide empowers researchers to confidently synthesize a diverse range of novel 7-azaindole derivatives. These products serve as valuable building blocks for further exploration in medicinal chemistry and materials science, accelerating the discovery of new functional molecules.
References
- 1. jk-sci.com [jk-sci.com]
- 2. purechemistry.org [purechemistry.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Solvent-free, microwave assisted Knoevenagel condensation of novel 2,5-disubstituted indole analogues and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. asianpubs.org [asianpubs.org]
synthesis of JAK3 inhibitors using 1H-pyrrolo[2,3-b]pyridine derivatives
Application Note & Protocol Guide
Topic: Synthesis and Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Potent and Selective JAK3 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Janus kinase (JAK) family, particularly JAK3, represents a pivotal target in the development of therapies for autoimmune diseases and transplant rejection due to its restricted expression in hematopoietic cells and its crucial role in cytokine signaling. The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold has emerged as a privileged structure, forming the core of numerous potent kinase inhibitors. This guide provides a comprehensive overview and detailed protocols for the rational design, synthesis, and biological evaluation of novel JAK3 inhibitors based on this scaffold. We delve into the causality behind experimental choices, from synthetic strategy to the setup of biochemical and cellular assays, to empower researchers in the discovery of next-generation immunomodulators.
Introduction: The Rationale for Targeting JAK3
The JAK-STAT signaling pathway is a primary communication route for over 50 cytokines and growth factors, making it central to immune response, cell proliferation, and hematopoiesis.[1][2] The pathway consists of four non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) and seven Signal Transducer and Activator of Transcription (STAT) proteins.[3] Dysregulation of this pathway is a hallmark of numerous inflammatory and autoimmune disorders.[4]
JAK3 is unique among the JAK family as its expression is largely confined to lymphoid cells, and it selectively associates with the common gamma chain (γc) of cytokine receptors.[2] This makes it an attractive therapeutic target, as its inhibition can achieve potent immunomodulation with a potentially reduced risk of the broader systemic side effects associated with less selective JAK inhibitors. The 1H-pyrrolo[2,3-b]pyridine core serves as an excellent starting point for inhibitor design, acting as a bioisostere for the adenine region of ATP and providing a robust scaffold for establishing critical hydrogen bond interactions within the kinase hinge region.[5][6] This document outlines the complete workflow from chemical synthesis to biological validation.
The JAK-STAT Signaling Pathway: A Visual Overview
The canonical JAK-STAT pathway is initiated when a cytokine binds to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs phosphorylate STAT proteins, which then dimerize and translocate to the nucleus to regulate the transcription of target genes involved in the immune response.[1][3]
Caption: The canonical JAK-STAT signaling cascade and the point of intervention for JAK inhibitors.
Synthetic Strategy and Design Rationale
The design of selective JAK3 inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold focuses on exploiting subtle differences in the ATP-binding pockets of the JAK isoforms. Structure-activity relationship (SAR) studies have consistently shown that substitutions at the C4 and C5 positions are critical for achieving high potency and selectivity.[5][7]
-
C4-Position: Typically functionalized with an amino group linked to a cyclic or acyclic moiety. The nature of this group influences interactions with the solvent-exposed region and is a key determinant of isoform selectivity.
-
C5-Position: Introduction of a carboxamide group at this position has been shown to significantly enhance JAK3 inhibitory activity by forming additional hydrogen bonds within the active site.[5][8]
Our general synthetic approach involves a convergent strategy, starting with a pre-functionalized 4-chloro-1H-pyrrolo[2,3-b]pyridine core. This allows for the late-stage introduction of diverse amine functionalities at the C4 position via nucleophilic aromatic substitution (SNAr), facilitating the rapid generation of a compound library for screening.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 4. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Reductive Amination of 2-Methyl-7-azaindole-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 7-Azaindole Scaffold in Medicinal Chemistry
The 7-azaindole nucleus is a privileged heterocyclic motif frequently employed in drug discovery as a bioisostere of indole.[1][2] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, enhance its interactions with biological targets, leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2] Functionalization of the 7-azaindole core is crucial for modulating its biological activity, and the introduction of substituted aminomethyl groups at the C3-position is a key strategy for generating diverse libraries of potential drug candidates.
Reductive amination stands out as one of the most robust and versatile methods for C-N bond formation.[3][4][5] This one-pot reaction, which converts an aldehyde and an amine into a more substituted amine, is highly valued for its efficiency, broad substrate scope, and operational simplicity. This guide provides a detailed examination of the optimal conditions and protocols for the reductive amination of 2-methyl-7-azaindole-3-carboxaldehyde, a critical intermediate in the synthesis of novel therapeutics.
Section 1: The Mechanism of Reductive Amination
The reductive amination process occurs in two distinct stages within a single reaction vessel:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde. This forms an unstable hemiaminal intermediate, which subsequently dehydrates to yield a Schiff base (imine). In the presence of an acid (either added as a catalyst or generated in situ from the reagents), the imine is protonated to form a highly electrophilic iminium ion.[6]
-
Reduction: A hydride-based reducing agent, added to the same pot, selectively reduces the iminium ion to the final secondary or tertiary amine. The success of the reaction hinges on using a reducing agent that is mild enough to not reduce the starting aldehyde but potent enough to efficiently reduce the iminium intermediate.[3]
Caption: General mechanism of reductive amination.
Section 2: Optimizing Reaction Conditions - A Guide to Component Selection
The efficiency and selectivity of the reductive amination of 2-methyl-7-azaindole-3-carboxaldehyde are highly dependent on the judicious choice of reagents and solvent.
The Reducing Agent: Why Sodium Triacetoxyborohydride (STAB) is the Reagent of Choice
While several hydride donors can effect this transformation, sodium triacetoxyborohydride [NaBH(OAc)₃, or STAB] has emerged as the gold standard for reductive aminations for several key reasons:[7]
-
Mildness and Selectivity: STAB is a significantly milder reducing agent than sodium borohydride (NaBH₄).[8] It reacts much faster with the protonated iminium ion than with the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.[9][10] This selectivity is crucial when working with valuable or complex aldehydes.
-
Non-Hygroscopic and Stable: Unlike other borohydrides, STAB is a stable, free-flowing solid that is convenient to handle and weigh in air.
-
Reduced Toxicity: It is a safer alternative to sodium cyanoborohydride (NaBH₃CN), which, despite its selectivity, is highly toxic and can lead to cyanide contamination in the product and waste stream.[9][11]
-
No Acid Catalyst Required for Aldehydes: The acetic acid byproducts generated from STAB can often self-catalyze the formation of the iminium ion, particularly with aldehydes, simplifying the experimental setup.[7][12]
Comparative Analysis of Common Reducing Agents
The choice of reducing agent is the most critical parameter. The table below provides a comparative summary to guide experimental design.
| Feature | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Borohydride (NaBH₄) |
| Selectivity | Excellent; reduces iminium ions much faster than aldehydes/ketones.[7][10] | Good; selective for iminium ions at controlled pH (6-7).[9] | Poor; can readily reduce the starting aldehyde, leading to byproducts.[8] |
| Reactivity | Mild and controlled. | Mild, but can be sluggish with less reactive substrates.[9] | Highly reactive, often requires a two-step process (imine formation first).[7][8] |
| Toxicity | Low toxicity. | Highly toxic due to cyanide.[3][9] | Moderate toxicity. |
| Solvent Compatibility | Best in aprotic solvents like DCE, DCM, THF.[8] | Compatible with protic solvents like MeOH.[8] | Requires protic solvents like MeOH or EtOH.[8] |
| pH Requirements | Tolerates mild acidic conditions; often self-catalyzing.[7] | Requires careful pH control (typically 6-7) for selectivity.[9] | Basic; requires separate acid for imine formation. |
| Primary Use Case | Gold standard for one-pot direct reductive aminations.[11] | Historical reagent, now largely replaced by STAB. | Stepwise reductions where the imine is pre-formed and isolated.[7] |
Solvent Selection
The preferred solvent for STAB-mediated reductive aminations is 1,2-dichloroethane (DCE) .[7][12] It is an aprotic solvent that effectively solubilizes the reactants and intermediates without reacting with the borohydride. Other suitable aprotic solvents include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN).[7][12] Reactions are generally faster in DCE compared to THF.[12]
The Role of Acetic Acid
For the reductive amination of aldehydes with most primary and secondary amines, the addition of a catalyst is often unnecessary.[7] However, if the amine is weakly basic or sterically hindered, the reaction can be sluggish. In such cases, the addition of a catalytic amount (e.g., 1-2 equivalents) of glacial acetic acid (AcOH) can accelerate the reaction by facilitating the dehydration of the hemiaminal and the formation of the reactive iminium ion.[10][12]
Section 3: Detailed Experimental Protocols
The following protocols are representative procedures for the reductive amination of 2-methyl-7-azaindole-3-carboxaldehyde. Safety Note: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Caption: General experimental workflow for reductive amination.
Protocol 1: Reaction with a Primary Amine (e.g., Benzylamine)
This protocol details the synthesis of N-((2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)benzylamine.
Materials:
-
2-Methyl-7-azaindole-3-carboxaldehyde (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-methyl-7-azaindole-3-carboxaldehyde (e.g., 160 mg, 1.0 mmol).
-
Add anhydrous DCE (10 mL) and stir to dissolve.
-
Add benzylamine (e.g., 118 mg, 1.1 mmol, 120 µL) via syringe and stir the mixture for 20-30 minutes at room temperature to allow for initial imine formation.
-
Carefully add sodium triacetoxyborohydride (e.g., 318 mg, 1.5 mmol) to the mixture in portions over 5 minutes. Note: A slight exotherm or gas evolution may be observed.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL). Stir for 15 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane to afford the pure product.
Protocol 2: Reaction with a Secondary Amine (e.g., Morpholine)
This protocol details the synthesis of 4-((2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)morpholine.
Materials:
-
2-Methyl-7-azaindole-3-carboxaldehyde (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Glacial Acetic Acid (AcOH) (optional, 1.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2-methyl-7-azaindole-3-carboxaldehyde (e.g., 160 mg, 1.0 mmol).
-
Add anhydrous DCE (10 mL) and stir to dissolve.
-
Add morpholine (e.g., 104 mg, 1.2 mmol, 105 µL).
-
(Optional but recommended for secondary amines): Add glacial acetic acid (e.g., 60 mg, 1.0 mmol, 57 µL) and stir the mixture for 30 minutes at room temperature.
-
Slowly add sodium triacetoxyborohydride (e.g., 318 mg, 1.5 mmol) in portions.
-
Stir the reaction at room temperature, monitoring by TLC or LC-MS for the disappearance of the starting aldehyde (typically 4-24 hours).
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Section 4: Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reducing agent. 2. Poor quality (hydrolyzed) STAB. 3. Sluggish imine formation (sterically hindered or electron-poor amine). | 1. Add an additional portion (0.3-0.5 equiv) of STAB. 2. Use a freshly opened bottle of STAB. 3. Add 1-2 equivalents of glacial acetic acid to catalyze imine formation. Consider gentle heating (40-50 °C) if necessary. |
| Formation of Alcohol Byproduct | 1. STAB is reducing the starting aldehyde. 2. Water present in the reaction. | 1. This is rare with STAB but possible. Ensure STAB is added after the amine and some time is allowed for imine formation. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Dialkylation of Primary Amine | The product secondary amine reacts with another molecule of aldehyde. | This is a known issue, especially with reactive aldehydes. A stepwise procedure can help: form the imine in methanol (MeOH), remove the solvent, then dissolve in MeOH and reduce with NaBH₄.[7][12] Alternatively, use a slight excess of the primary amine. |
| Difficult Purification | The product amine is highly polar and streaks on the silica gel column. | 1. Add 0.5-1% triethylamine or ammonia in the mobile phase to deactivate the silica and improve peak shape. 2. Consider reverse-phase HPLC for highly polar compounds.[13] 3. Use an SCX (Strong Cation Exchange) cartridge for purification, eluting impurities with methanol and then releasing the desired amine with an ammonia/methanol solution. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 5. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Reductive amination of carbohydrates using NaBH(OAc)3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. electronicsandbooks.com [electronicsandbooks.com]
Application Notes & Protocols: 1H-Pyrrolo[2,3-b]pyridine Derivatives as Selective PDE4B Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The pursuit of targeted therapies for inflammatory and neurological disorders has identified phosphodiesterase 4 (PDE4) as a critical regulatory node in the inflammatory cascade. However, the clinical utility of pan-PDE4 inhibitors has been hampered by dose-limiting side effects, primarily nausea and emesis, which are linked to the inhibition of the PDE4D subtype. This has driven the development of next-generation inhibitors that selectively target the PDE4B subtype, which is more directly implicated in the production of pro-inflammatory cytokines. This document provides a detailed guide to the application of a promising chemical scaffold, the 1H-pyrrolo[2,3-b]pyridine core, for developing selective PDE4B inhibitors. We will move beyond simple procedural lists to explain the causality behind the experimental design, offering field-proven insights into the synthesis, biochemical evaluation, and cellular characterization of these potent anti-inflammatory agents.
The Rationale for Targeting PDE4B
Phosphodiesterase 4 (PDE4) is an enzyme family responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger that mediates numerous cellular processes.[1][2] By degrading cAMP, PDE4 enzymes terminate its signaling, thereby regulating inflammatory responses. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC). This cascade ultimately suppresses the transcription and release of pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), a key cytokine in many inflammatory diseases.[3][4]
The PDE4 family comprises four subtypes (A, B, C, and D). While all are involved in cAMP degradation, they have distinct tissue distributions and physiological roles. Notably, PDE4B is highly expressed in monocytes, macrophages, and other immune cells, where it is a key regulator of the inflammatory response. Conversely, PDE4D inhibition has been strongly associated with emetic side effects.[5] Therefore, designing inhibitors with high selectivity for PDE4B over PDE4D is a paramount strategy for developing effective and well-tolerated anti-inflammatory therapeutics.[5]
Caption: PDE4B signaling cascade and point of inhibition.
The 1H-pyrrolo[2,3-b]pyridine Scaffold: A Privileged Structure
A scaffold-hopping approach from known PDE4 inhibitors led to the identification of the 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole) core as a novel and potent platform for PDE4B inhibition.[6][7] This scaffold offers several advantages:
-
Structural Rigidity and Vectorial Projection: The bicyclic nature of the core provides a rigid framework that allows for precise, vectorial projection of substituents into the key binding pockets of the PDE4B active site.
-
Hydrogen Bonding Capabilities: The pyrrole nitrogen and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, facilitating critical interactions within the enzyme's active site.
-
Tunable Selectivity: Structure-activity relationship (SAR) studies have demonstrated that modifications at the amide portion of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives are crucial for modulating potency and, importantly, selectivity over the PDE4D isoform.[6][7] For instance, incorporating a 3,3-difluoroazetidine ring at this position resulted in a compound (11h) with a 6-fold selectivity for PDE4B over PDE4D.[6][7]
Caption: General workflow for inhibitor development.
Experimental Protocols
The following protocols provide a validated framework for the synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives.
Protocol 1: Synthesis of a Representative Inhibitor
This protocol is adapted from the published synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives.[6] It describes the final amidation step, which is critical for introducing diversity and tuning the compound's properties.
Objective: To synthesize a target 1H-pyrrolo[2,3-b]pyridine-2-carboxamide via amide coupling.
Materials:
-
1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid intermediate
-
Desired amine (e.g., 3,3-difluoroazetidine)
-
Propane phosphonic acid anhydride (T3P®), 50 wt. % solution in DMF
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Argon or Nitrogen gas supply
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the 1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (1.0 eq).
-
Solvent and Base: Dissolve the starting material in anhydrous DMF. Add DIPEA (3.0 eq) to the solution and stir.
-
Amine Addition: Add the desired amine hydrochloride salt (1.2 eq) to the reaction mixture.
-
Coupling Agent: Slowly add T3P® (1.5 eq) to the stirring solution at room temperature. The choice of T3P® is strategic as it is a powerful coupling agent with easy-to-remove byproducts.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 30 minutes to 4 hours).
-
Work-up:
-
Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract three times with EtOAc.
-
Combine the organic layers and wash sequentially with water and then brine. This washing sequence is crucial to remove DMF and inorganic salts.
-
Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes) to yield the final target compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro PDE4B Enzymatic Inhibition Assay
This protocol describes a fluorescence polarization (FP)-based assay, a robust and high-throughput method for measuring enzyme activity.[8] Commercial kits for this purpose are widely available.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant human PDE4B.
Materials:
-
Recombinant human PDE4B1 enzyme (e.g., from BPS Bioscience)
-
PDE Assay Buffer
-
FAM-cAMP substrate (fluorescein-labeled cAMP)
-
Binding Agent (phosphate-binding nanobeads)
-
Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives) dissolved in DMSO
-
Rolipram or Roflumilast (positive control inhibitor)
-
Black, low-volume 384-well or 96-well assay plates
-
Fluorescent microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds and control inhibitor in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 100 µM to 1 pM).
-
Enzyme Reaction:
-
Add 5 µL of PDE Assay Buffer to each well.
-
Add 2.5 µL of the diluted test compound or control to the appropriate wells. For "No Inhibitor" control wells, add 2.5 µL of DMSO.
-
Add 2.5 µL of the diluted PDE4B1 enzyme solution to each well, except for the "No Enzyme" control wells.
-
Initiate the reaction by adding 2.5 µL of the FAM-cAMP substrate solution to all wells. The final concentration of cAMP should be below its Km value for the enzyme.[9]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Termination and Detection:
-
Stop the enzymatic reaction by adding 5 µL of the Binding Agent solution to all wells. The binding agent specifically binds to the hydrolyzed FAM-AMP product, causing a change in fluorescence polarization.
-
Incubate for an additional 30 minutes at room temperature to allow the binding to reach equilibrium.
-
-
Data Acquisition: Read the fluorescence polarization of each well using a microplate reader (Excitation ~485 nm, Emission ~530 nm).
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the "No Inhibitor" (0% inhibition) and "No Enzyme" (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism).
-
-
Selectivity Determination: Repeat the assay using recombinant human PDE4D enzyme to determine the IC₅₀ for the D-subtype. The selectivity index is calculated as IC₅₀(PDE4D) / IC₅₀(PDE4B).
Protocol 3: Cell-Based TNF-α Inhibition Assay
This protocol measures the ability of a compound to suppress the production of TNF-α in lipopolysaccharide (LPS)-stimulated immune cells, providing a functional measure of its anti-inflammatory activity.[10][11][12]
Objective: To quantify the inhibition of TNF-α release from LPS-stimulated macrophages or monocytic cells by a test compound.
Materials:
-
Human monocytic cell line (e.g., THP-1) or murine macrophage cell line (e.g., RAW 264.7). Alternatively, human peripheral blood mononuclear cells (PBMCs) can be used.[13]
-
Cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation (if using).
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compounds dissolved in DMSO.
-
Cell viability assay reagent (e.g., MTT or CellTiter-Glo®).
-
Human or Murine TNF-α ELISA kit.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 1 x 10⁵ cells/well) and allow them to adhere overnight. If using THP-1 cells, differentiate them into a macrophage-like state by treating with PMA (e.g., 50 ng/mL) for 48 hours, followed by a 24-hour rest period in fresh media.
-
Compound Pre-treatment: Pre-treat the cells by adding various concentrations of the test compound (prepared by serial dilution) for 1 hour before LPS stimulation. Include a vehicle control (DMSO) and a positive control (e.g., Rolipram).
-
Inflammatory Challenge: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator. The incubation time is critical; shorter times favor measurement of TNF-α release before significant feedback inhibition occurs.
-
Supernatant Collection: After incubation, centrifuge the plate at low speed (e.g., 300 x g for 5 minutes) to pellet the cells. Carefully collect the cell culture supernatant for TNF-α measurement.
-
TNF-α Quantification: Measure the concentration of TNF-α in the collected supernatants using a commercial ELISA kit, following the manufacturer's instructions precisely.
-
Cell Viability Assessment: To ensure that the observed reduction in TNF-α is not due to cytotoxicity, perform a cell viability assay on the remaining cells in the plate.[12] Add the viability reagent and measure the signal according to the manufacturer's protocol. Compounds exhibiting significant toxicity should be flagged.
-
Data Analysis:
-
Calculate the percent inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control.
-
Plot the percent inhibition against the compound concentration and determine the IC₅₀ value using a sigmoidal dose-response curve fit.
-
Representative Data
The following table summarizes the inhibitory activity of selected 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, demonstrating the impact of substitutions on the amide portion on potency and selectivity.[6][7]
| Compound | Amide Substituent (R) | PDE4B IC₅₀ (µM) | PDE4D IC₅₀ (µM) | Selectivity (PDE4D/PDE4B) |
| 11a | Cyclopropyl | 0.48 | 0.98 | 2.0 |
| 11d | Cyclohexyl | 0.28 | 0.51 | 1.8 |
| 11h | 3,3-Difluoroazetidin-1-yl | 0.14 | 0.84 | 6.0 |
| 11k | 4,4-Difluorocyclohexyl | 0.11 | 0.35 | 3.2 |
| Rolipram | (Reference Compound) | 0.16 | 0.26 | 1.6 |
Data extracted from ACS Med. Chem. Lett. 2020, 11, 10, 1848–1854.[6][7]
The data clearly indicate that compound 11h , bearing the 3,3-difluoroazetidine ring, exhibits both high potency against PDE4B and superior selectivity over PDE4D compared to other analogs and the reference compound Rolipram.[6][7]
References
- 1. nhsjs.com [nhsjs.com]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic benefit of PDE4 inhibitors in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and SAR Studies of 1 H-Pyrrolo[2,3- b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of phosphodiesterase type 4 inhibitors on tumour necrosis factor-α and leukotriene B4 in a novel human whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of PDE4 Attenuates TNF-α-Triggered Cell Death Through Suppressing NF-κB and JNK Activation in HT-22 Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of pyrrolo[2,3-d]pyridazinones as potent, subtype selective PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Welcome to the technical support guide for the synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This molecule, a derivative of 7-azaindole, is a crucial building block in medicinal chemistry, particularly for the development of kinase inhibitors and other therapeutic agents.[1][2] The most common and effective method for its synthesis is the Vilsmeier-Haack formylation of 2-methyl-1H-pyrrolo[2,3-b]pyridine.[3][4]
This guide is designed for researchers and drug development professionals. It moves beyond a simple protocol to provide in-depth troubleshooting advice based on chemical principles, helping you diagnose issues and optimize your reaction for higher yield and purity.
Core Synthesis: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[5] It involves two main stages: the formation of an electrophilic chloroiminium salt, known as the Vilsmeier reagent, followed by an electrophilic aromatic substitution and subsequent hydrolysis.[6][7] For the synthesis of our target compound, the pyrrole ring of the 2-methyl-7-azaindole scaffold acts as the electron-rich nucleophile.
Reaction Mechanism Overview
The process begins with the reaction of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent. This reagent is the active electrophile that is then attacked by the C3 position of the 2-methyl-7-azaindole ring. The resulting iminium ion intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[8]
Caption: Vilsmeier-Haack reaction workflow.
Standard Experimental Protocol
This protocol provides a baseline for the synthesis. Subsequent sections will address common deviations and how to troubleshoot them.
Reagents & Conditions:
| Reagent/Solvent | Molar Eq. | Notes |
| 2-Methyl-1H-pyrrolo[2,3-b]pyridine | 1.0 | Starting Material |
| Anhydrous N,N-Dimethylformamide (DMF) | ~10-20 | Solvent and Reagent |
| Phosphorus Oxychloride (POCl₃) | 1.5 - 3.0 | Use freshly distilled or from a new bottle |
| Dichloromethane (DCM) | Optional | Co-solvent to prevent precipitation[9] |
| Ice, Water, Saturated NaHCO₃ solution | - | For quench and work-up |
| Ethyl Acetate, Hexanes | - | For extraction and chromatography |
Procedure:
-
Vilsmeier Reagent Preparation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF. Cool the flask to 0 °C in an ice-water bath.
-
Add POCl₃ dropwise to the stirred DMF over 30-60 minutes, ensuring the internal temperature does not exceed 5-10 °C. The formation of the Vilsmeier reagent is exothermic.[9]
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Reaction with Substrate: Dissolve 2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) in a minimal amount of anhydrous DMF or DCM.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After addition, allow the reaction to warm to room temperature and then heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Quench & Work-up: Once the reaction is complete, cool the mixture back to 0 °C. Very carefully and slowly, pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) or another suitable base until the pH is ~7-8.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure product.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis.
Q1: My reaction yield is very low or zero. What are the primary causes?
This is the most frequent issue. A low yield can stem from several factors related to reagents, conditions, or the substrate itself.
-
Cause 1: Poor Reagent Quality. The Vilsmeier-Haack reaction is highly sensitive to moisture.
-
Solution: Use freshly distilled or a new, sealed bottle of POCl₃. Ensure your DMF is anhydrous. Water will rapidly decompose both the POCl₃ and the Vilsmeier reagent, halting the reaction.
-
-
Cause 2: Inactive Substrate. While 7-azaindole is an electron-rich heterocycle, impurities or degradation of the starting material can inhibit the reaction.[9]
-
Solution: Confirm the purity of your 2-methyl-1H-pyrrolo[2,3-b]pyridine starting material by NMR or LC-MS. If necessary, purify it before use.
-
-
Cause 3: Incorrect Reaction Temperature.
-
Cause 4: Insufficient Reagent.
-
Solution: While a slight excess of the Vilsmeier reagent is common, a large excess can sometimes lead to side products or decomposition. Start with ~1.5 equivalents of POCl₃ and optimize from there.
-
Caption: Troubleshooting workflow for low reaction yield.
Q2: The reaction mixture solidified when I added the POCl₃. What happened?
This is a common physical observation caused by the precipitation of the Vilsmeier reagent salt.
-
Cause: High Concentration & Exotherm. The reaction between DMF and POCl₃ is exothermic. If the addition is too fast or cooling is inefficient, localized heating can occur, and if the concentration is too high, the resulting chloroiminium salt can precipitate out of solution.[9]
-
Solution 1: Use a Co-solvent. Add a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to the DMF before adding POCl₃. This helps keep the Vilsmeier reagent solubilized.[9]
-
Solution 2: Controlled Addition. Ensure slow, dropwise addition of POCl₃ to a vigorously stirred, well-chilled (0 °C) solution of DMF. Using a larger flask can also help dissipate heat more effectively.
Q3: My TLC shows multiple new spots, not just the product. What are the likely side products?
The appearance of multiple spots indicates side reactions or product degradation.
-
Cause 1: Diformylation. While formylation is electronically directed to the C3 position, under harsh conditions (high temperature, large excess of reagent), a second formylation at another position on the ring system could theoretically occur, though it is less common for this substrate.
-
Cause 2: Polymerization/Degradation. Pyrrole and indole systems can be sensitive to strong acids. The reaction generates HCl in situ, and if not properly controlled, can lead to decomposition or polymerization of the electron-rich starting material or product.
-
Solution:
-
Avoid excessive heating or prolonged reaction times. Use TLC/LCMS to monitor the reaction and stop it once the starting material is consumed.
-
Ensure the work-up is performed promptly to neutralize the acid and isolate the product from the harsh reaction medium.
-
Careful control of stoichiometry can minimize side reactions.
-
Q4: How critical is the work-up procedure?
The work-up is as critical as the reaction itself. It accomplishes two essential tasks: hydrolysis of the iminium intermediate and neutralization of the reaction mixture.
-
Hydrolysis: The reaction does not directly produce the aldehyde. It produces an iminium ion that must be hydrolyzed by water to release the final product.[7][11] Quenching the reaction mixture on ice/water is essential for this step.
-
Neutralization: The reaction is highly acidic. Pouring it into water will generate a large amount of HCl and phosphoric acid. This must be neutralized carefully with a base like NaHCO₃, NaOH, or K₂CO₃. Failure to neutralize can lead to product degradation during extraction and purification.
-
Best Practice: The safest and most controlled method is to pour the reaction mixture slowly into a vigorously stirred beaker of crushed ice, then slowly add a saturated base solution until the pH is neutral or slightly basic.
Summary of Troubleshooting Strategies
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Yield | Poor reagent quality (moisture); Inactive substrate; Incorrect temperature. | Use anhydrous reagents; Purify starting material; Heat reaction to 40-80 °C and monitor.[9][10] |
| Reaction Solidifies | Precipitation of Vilsmeier reagent salt due to high concentration or exotherm. | Add a co-solvent (DCM/DCE); Ensure slow, dropwise addition of POCl₃ at 0 °C with vigorous stirring.[9] |
| Multiple Products (TLC) | Side reactions (diformylation); Acid-catalyzed decomposition/polymerization. | Avoid excessive heat/time; Use minimal necessary excess of Vilsmeier reagent; Proceed to work-up promptly. |
| Poor Recovery After Work-up | Incomplete hydrolysis of iminium intermediate; Product degradation in acid. | Ensure quench is done with sufficient water/ice; Fully neutralize the aqueous layer before extraction. |
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. scribd.com [scribd.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. ijpcbs.com [ijpcbs.com]
- 5. aml.iaamonline.org [aml.iaamonline.org]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
Navigating the Complexities of 7-Azaindole Formylation: A Technical Support Guide
Welcome to the technical support center for the Vilsmeier-Haack formylation of 7-azaindoles. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful reaction and may encounter challenges in achieving optimal outcomes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction's nuances, enabling you to troubleshoot effectively and push your research forward.
The Vilsmeier-Haack reaction is a cornerstone for the introduction of a formyl group onto electron-rich heterocyclic systems like 7-azaindole, yielding the highly valuable 7-azaindole-3-carboxaldehyde, a key building block in medicinal chemistry.[1] However, the inherent reactivity of the 7-azaindole nucleus, coupled with the potent nature of the Vilsmeier reagent, can lead to a variety of side reactions. This guide will dissect these potential issues and provide actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the Vilsmeier-Haack formylation of 7-azaindoles, presented in a question-and-answer format.
Q1: My reaction is producing a significant amount of a dichloromethylated side product at the C3 position. How can I prevent this?
A1: The formation of a gem-dichloro species at the C3 position is a known, albeit often undesired, side reaction in Vilsmeier-Haack chemistry.
The Causality: This side reaction arises from the incomplete hydrolysis of the intermediate iminium salt. The Vilsmeier reagent itself is a chloroiminium salt, and its addition to the 7-azaindole ring forms a new, more complex iminium salt intermediate. If this intermediate is not efficiently hydrolyzed to the aldehyde during workup, it can be further chlorinated by excess Vilsmeier reagent or other chloride sources in the reaction mixture. The resulting dichloromethylated intermediate is often more stable and less prone to hydrolysis.
Troubleshooting Protocol:
-
Careful Control of Reagent Stoichiometry: The Vilsmeier reagent is typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly N,N-dimethylformamide (DMF).[1][2][3][4] Using a large excess of POCl₃ can drive the formation of the dichloromethylated byproduct. Start with a modest excess of the Vilsmeier reagent (e.g., 1.2-1.5 equivalents relative to the 7-azaindole) and optimize from there.
-
Optimized Hydrolysis Conditions: The hydrolysis step is critical.
-
Temperature: Ensure the reaction mixture is thoroughly cooled (typically to 0 °C) before and during the addition of the aqueous workup solution. This helps to control the exothermicity of the hydrolysis and minimize side reactions.
-
pH Control: A basic workup is essential for the efficient hydrolysis of the iminium salt to the aldehyde. A saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide is commonly used. The pH should be carefully adjusted to be basic (pH 8-10) to ensure complete conversion.
-
Stirring Time: Allow for sufficient stirring time after the addition of the aqueous base to ensure complete hydrolysis. Monitoring the reaction by TLC at this stage can be beneficial.
-
-
Alternative Workup: In some cases, a two-step workup can be advantageous. First, quench the reaction with ice-water, and then slowly add a base to hydrolyze the iminium salt.
| Parameter | Standard Condition | Troubleshooting Adjustment | Rationale |
| POCl₃ (equiv.) | 1.5 - 2.0 | 1.1 - 1.3 | Minimizes excess chlorinating agent. |
| Reaction Temp. | 0 °C to RT | Maintain strictly at 0 °C | Reduces the rate of side reactions. |
| Workup | Direct quench with aq. base | Quench with ice, then slow addition of base | Better temperature and pH control during hydrolysis. |
Workflow for Minimizing Dichloromethylation:
References
Technical Support Center: Purification of 2-Methyl-7-Azaindole-3-Carboxaldehyde by Column Chromatography
Welcome to the technical support center for the chromatographic purification of 2-methyl-7-azaindole-3-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with the purification of this important heterocyclic compound. The unique chemical nature of the azaindole scaffold, coupled with the reactivity of the aldehyde functional group, presents specific hurdles that require a nuanced approach to achieve high purity.
Understanding the Molecule: Chemical Properties and Chromatographic Behavior
2-Methyl-7-azaindole-3-carboxaldehyde is a heterocyclic compound with a molecular formula of C₉H₈N₂O.[1] Its structure features a pyrrolo[2,3-b]pyridine core, which is a bioisostere of the common indole scaffold found in many biologically active molecules.[2][3] The presence of the pyridine nitrogen atom at the 7-position and the aldehyde group at the 3-position are key determinants of its chemical properties and, consequently, its behavior during chromatography.
| Property | Value/Description | Significance for Chromatography |
| Molecular Weight | 160.17 g/mol | Standard for small molecule purification. |
| Appearance | Light yellow to yellow solid | Color can sometimes be used for visual tracking on the column, but TLC is more reliable. |
| pKa | ~6.07 (Predicted)[4] | The pyridine nitrogen imparts basic character, leading to potential interactions with acidic silica gel (tailing). |
| Polarity | Moderately polar | The aldehyde and N-H groups contribute to its polarity, influencing solvent system selection. |
| Solubility | Sparingly soluble in water[4] | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
| Stability | Aldehyde group can be sensitive | Can be susceptible to oxidation or other reactions on acidic stationary phases or during prolonged purification.[5] |
The interplay of the basic nitrogen and the polar aldehyde group requires careful optimization of chromatographic conditions to prevent poor separation, peak tailing, and potential degradation of the compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the column chromatography of 2-methyl-7-azaindole-3-carboxaldehyde in a question-and-answer format.
Question 1: Why am I seeing poor separation or overlapping peaks?
Answer: This is one of the most common issues in column chromatography and can stem from several factors.
-
Cause A: Inappropriate Solvent System. The polarity of your mobile phase (eluent) may not be optimal for resolving your target compound from impurities.
-
Solution: Systematic TLC Analysis. Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC).[6] Aim for a retention factor (Rf) of 0.25-0.35 for the target compound.
-
If the Rf is too high (>0.5), decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate system).
-
If the Rf is too low (<0.1), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate or add a small amount of methanol).[6]
-
Consider trying different solvent systems entirely, such as dichloromethane/methanol, if hexane/ethyl acetate fails to provide adequate separation.[6]
-
-
-
Cause B: Column Overloading. Exceeding the capacity of your column will inevitably lead to broad, overlapping bands.
-
Solution: Reduce the Sample Load. A general rule of thumb is to load an amount of crude material that is 1-2% of the mass of the stationary phase (e.g., 100-200 mg of crude material for 10 g of silica gel).[6] For difficult separations, this may need to be reduced to <1%.
-
-
Cause C: Improper Column Packing. Channels or cracks in the stationary phase will lead to an uneven solvent front and poor separation.
-
Solution: Repack the Column. Ensure you are using a proper slurry packing method to create a homogenous and stable column bed. Avoid letting the top of the column run dry at any point during the purification process.
-
Question 2: My compound is streaking or tailing badly on the column. What's happening?
Answer: Tailing, or streaking, is characteristic of a strong, non-ideal interaction between the analyte and the stationary phase. For 2-methyl-7-azaindole-3-carboxaldehyde, this is a frequent problem.
-
Primary Cause: Interaction with Acidic Silica Gel. Standard silica gel has acidic silanol groups (Si-OH) on its surface. The basic pyridine nitrogen of the azaindole can interact strongly with these acidic sites via hydrogen bonding or acid-base interactions. This causes a portion of the molecules to be retained more strongly, resulting in a "tail" as the compound elutes.[6]
-
Solution 1: Add a Basic Modifier. Neutralize the acidic sites on the silica gel by adding a small amount of a base to your mobile phase.
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent. This is a very common and effective technique for basic compounds.
-
Ammonia: Using a solution of 7N ammonia in methanol as a polar modifier in a dichloromethane mobile phase can also be effective.
-
-
Solution 2: Use an Alternative Stationary Phase. If tailing persists, switch to a less acidic stationary phase.
-
Neutral or Basic Alumina: Alumina is an excellent alternative to silica for the purification of basic compounds.[6]
-
Reversed-Phase Chromatography: Using a C18-functionalized silica gel with a polar mobile phase (like methanol/water or acetonitrile/water) is another robust option, as this technique is less prone to issues with basic compounds.[6][7]
-
-
Question 3: My compound seems to be stuck on the column and won't elute. How can I get it off?
Answer: This issue arises when the compound is too polar for the chosen solvent system and is strongly adsorbed to the stationary phase.
-
Solution: Increase the Mobile Phase Polarity. You need to use a stronger solvent to compete with the stationary phase for your compound.
-
Stepwise Increase: Gradually increase the percentage of the more polar solvent in your eluent system. For example, if you are using 20% ethyl acetate in hexane, try switching to 40%, then 60%, and so on.
-
Introduce a Stronger Solvent: If increasing the proportion of your current polar solvent isn't enough, add a small amount of a much stronger solvent like methanol. A common mobile phase for polar compounds is dichloromethane with 1-10% methanol.[8]
-
Gradient Elution: Start with a less polar solvent system and gradually increase the polarity over the course of the separation. This is highly effective for separating compounds with a wide range of polarities and ensuring that even highly polar compounds eventually elute.[6]
-
Question 4: I suspect my compound is degrading during purification. Is this possible and what can I do?
Answer: Yes, degradation is a real risk, especially for a molecule with a reactive aldehyde group.
-
Cause A: Acidity of the Stationary Phase. The acidic nature of silica gel can potentially catalyze decomposition reactions of sensitive functional groups.
-
Cause B: Prolonged Exposure. The longer the compound remains on the column, the greater the opportunity for degradation.[9]
-
Solution 1: Use Flash Chromatography. Employing positive pressure (flash chromatography) to speed up the elution will minimize the compound's residence time on the column, reducing the chance for degradation.
-
Solution 2: Deactivate the Silica Gel. As mentioned for tailing, adding a base like triethylamine to the eluent can neutralize the acidic sites and create a milder environment for your compound.
-
Solution 3: Low-Temperature Chromatography. For highly sensitive compounds, running the column at a reduced temperature (e.g., in a cold room or using a jacketed column) can slow down degradation pathways.[9] However, this can also decrease separation efficiency, so it involves a trade-off.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose between normal-phase (silica/alumina) and reversed-phase (C18) chromatography? A1: For 2-methyl-7-azaindole-3-carboxaldehyde, normal-phase is often the first choice due to its moderate polarity and good solubility in organic solvents. However, if you face persistent issues with tailing or degradation on silica, or if your impurities are very close in polarity in normal-phase systems, reversed-phase can be an excellent alternative.[6]
Q2: What are some good starting solvent systems for TLC analysis? A2: Based on the structure's polarity, here are some recommended starting points for TLC development:
-
30% Ethyl Acetate / 70% Hexane
-
50% Ethyl Acetate / 50% Hexane
-
5% Methanol / 95% Dichloromethane
Q3: How can I visualize the compound on a TLC plate? A3: The 7-azaindole ring system is aromatic and contains a chromophore, so it should be readily visible under a UV lamp (254 nm). If for some reason you need an alternative, or to visualize non-UV active impurities, you can use a chemical stain such as potassium permanganate or ceric ammonium molybdate.[6]
Q4: What's the difference between wet and dry sample loading? A4:
-
Wet Loading: The crude sample is dissolved in a minimal amount of the initial mobile phase and carefully pipetted onto the top of the column. This is suitable for samples that are highly soluble in the eluent.
-
Dry Loading: The crude sample is dissolved in a suitable solvent, adsorbed onto a small amount of silica gel, and the solvent is removed under vacuum. The resulting dry powder is then carefully added to the top of the column. This method is preferred as it often results in sharper bands and better separation, especially for samples that have limited solubility in the mobile phase.
Diagrams and Workflows
Experimental Workflow for Column Chromatography
The following diagram outlines the standard workflow for purifying 2-methyl-7-azaindole-3-carboxaldehyde.
Caption: Standard workflow for column chromatography purification.
Troubleshooting Decision Tree
Use this decision tree to diagnose and solve common purification problems.
Caption: Decision tree for troubleshooting common chromatography issues.
Detailed Experimental Protocol
This protocol provides a general procedure. The specific mobile phase composition should be determined from your TLC analysis.
1. Preparation of the Column: a. Select a glass column of appropriate size. For purifying 100-200 mg of crude material, a column with a 2-3 cm diameter is suitable, requiring approximately 15-20 g of silica gel. b. In a beaker, prepare a slurry of silica gel in the least polar solvent of your mobile phase system (e.g., hexane). The consistency should be like thin honey, with no lumps. c. With the stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing. Add more slurry until the desired column height is reached (typically 15-20 cm). Do not let the solvent level drop below the top of the silica bed.
2. Sample Loading (Dry Loading): a. Dissolve your crude 2-methyl-7-azaindole-3-carboxaldehyde (e.g., 150 mg) in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone). b. Add approximately 1-2 g of silica gel to this solution. c. Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of your crude material adsorbed onto the silica. d. Carefully add this powder to the top of the packed column, creating a thin, even layer.
3. Elution and Fraction Collection: a. Carefully add your pre-determined mobile phase to the column. b. Open the stopcock and begin collecting fractions. Use pressure (flash chromatography) for faster and more efficient separation. c. Collect fractions of a consistent volume (e.g., 10-15 mL per test tube).
4. Analysis: a. Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light. b. Group the fractions that contain the pure desired compound. c. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-methyl-7-azaindole-3-carboxaldehyde.
References
- 1. 7-氮杂吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Page loading... [guidechem.com]
- 5. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Preparation and evaluation a mixed-mode stationary phase with C18 and 2-methylindole for HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Reaction Conditions for 7-Azaindole C-3 Functionalization
Welcome to the technical support center for the C-3 functionalization of 7-azaindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this privileged scaffold. Here, we address common challenges and provide in-depth, field-proven insights to optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the C-3 functionalization of 7-azaindole, providing concise answers and foundational knowledge.
Q1: Why is achieving regioselectivity at the C-3 position of 7-azaindole often challenging?
A1: The 7-azaindole scaffold possesses multiple reactive sites. The electron-rich pyrrole ring is generally more susceptible to electrophilic attack than the electron-deficient pyridine ring. Within the pyrrole ring, the C-3 position is the most nucleophilic, making it the preferred site for many electrophilic substitution reactions. However, under certain conditions, functionalization can occur at other positions, such as C-2 or even on the pyridine ring, leading to mixtures of isomers. Factors influencing regioselectivity include the nature of the electrophile, reaction conditions (temperature, solvent), and the presence of directing groups.[1][2]
Q2: What is the role of N-protection in the C-3 functionalization of 7-azaindole?
A2: N-protection of the pyrrole nitrogen (N-1) serves several critical functions. Firstly, it prevents N-functionalization, a common side reaction. Secondly, it can enhance the solubility of the 7-azaindole substrate. Most importantly, certain protecting groups can act as directing groups, influencing the regioselectivity of the reaction. For instance, bulky protecting groups can sterically hinder the C-2 position, further favoring functionalization at C-3.[3][4] Conversely, some protecting groups can be utilized in directed ortho-metalation strategies to achieve functionalization at the C-2 position.[3][4][5] Common protecting groups include Boc (tert-butyloxycarbonyl), sulfonyl derivatives, and benzyl groups.[6][7]
Q3: Which are the most common methods for introducing functional groups at the C-3 position?
A3: Several robust methods are employed for C-3 functionalization:
-
Electrophilic Substitution: This is the most direct approach and includes reactions like the Vilsmeier-Haack formylation, Friedel-Crafts acylation, and halogenation.[1]
-
Palladium-Catalyzed Cross-Coupling Reactions: These methods are highly versatile for forming carbon-carbon and carbon-heteroatom bonds. A common strategy involves initial halogenation (e.g., iodination) at the C-3 position, followed by Suzuki, Sonogashira, or Heck coupling reactions.[8]
-
Direct C-H Functionalization: Modern methods focus on the direct coupling of C-H bonds, avoiding the need for pre-functionalization. Palladium catalysis is often employed for these transformations.[9]
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues encountered during the C-3 functionalization of 7-azaindole.
Guide 1: Low or No Yield
Low or no product yield is a frequent challenge. The following decision tree and table provide a systematic approach to diagnosing and resolving this issue.
Caption: Troubleshooting workflow for low or no yield.
| Potential Cause | Suggested Solution |
| Degraded Reagents | Use freshly opened or purified solvents and reagents. For hygroscopic reagents like Lewis acids, handle them under an inert atmosphere. |
| Incorrect Stoichiometry | Carefully re-calculate and measure the amounts of all reactants. For catalytic reactions, ensure the correct catalyst loading. |
| Sub-optimal Temperature | Some reactions require elevated temperatures to overcome activation energy barriers. Conversely, highly exothermic reactions may need cooling to prevent side reactions. Perform a temperature screen to find the optimal condition. |
| Insufficient Reaction Time | Monitor the reaction progress by TLC or LC-MS to determine the point of maximum conversion. |
| Catalyst Inactivity | For palladium-catalyzed reactions, ensure the catalyst is not oxidized. Use fresh catalyst or consider a pre-catalyst that is activated in situ. Ensure ligands are not degraded. |
| Poor Substrate Solubility | Choose a solvent system in which all reactants are soluble at the reaction temperature.[10] |
Guide 2: Poor Regioselectivity (Mixture of C-2 and C-3 Isomers)
Achieving high regioselectivity is crucial for synthesizing pure compounds. Here’s how to troubleshoot mixtures of C-2 and C-3 isomers.
Caption: Decision tree for improving C-3 regioselectivity.
| Influencing Factor | Optimization Strategy | Rationale |
| N-1 Protection | Introduce a bulky protecting group on the N-1 position (e.g., triisopropylsilyl (TIPS)). | A sterically demanding group will hinder electrophilic attack at the adjacent C-2 position, thereby favoring C-3 functionalization.[7] |
| Electrophile Reactivity | Use a milder Lewis acid or a less reactive electrophile. | Highly reactive electrophiles are less selective and may react at both C-2 and C-3. Reducing reactivity enhances selectivity for the more nucleophilic C-3 site.[11] |
| Solvent | Screen a range of solvents with varying polarities (e.g., THF, dioxane, toluene, DMF). | The solvent can influence the stability of the transition states for attack at C-2 and C-3, thus affecting the isomeric ratio.[10] |
| Temperature | Lower the reaction temperature. | Reactions are often more selective at lower temperatures as the difference in activation energies for the two pathways becomes more significant. |
Guide 3: Formation of Dimerization or Polymerization Products
Under certain conditions, particularly with highly reactive intermediates, 7-azaindole can undergo self-reaction.
| Observation | Potential Cause | Troubleshooting Steps |
| Insoluble material formation | Acid-catalyzed polymerization. | - Use a non-acidic or weakly acidic catalyst if possible. - Add the 7-azaindole slowly to the reaction mixture to maintain a low concentration. - Use an N-protected 7-azaindole to reduce the nucleophilicity of the ring. |
| Dimer formation in Vilsmeier-Haack reaction | Self-condensation of the intermediate. | - Maintain a low reaction temperature. - Ensure the correct stoichiometry of the Vilsmeier reagent.[12] |
III. Experimental Protocols
Here we provide detailed, step-by-step methodologies for key C-3 functionalization reactions.
Protocol 1: Vilsmeier-Haack Formylation at C-3
This protocol describes the introduction of a formyl group at the C-3 position, a common precursor for further modifications.
Reaction Scheme: 7-Azaindole + POCl₃/DMF → 3-Formyl-7-azaindole
Step-by-Step Procedure:
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.[13][14]
-
Substrate Addition: Dissolve 7-azaindole in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Basify the solution with aqueous sodium hydroxide until pH > 9.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C-3
This protocol outlines the coupling of a C-3 halogenated 7-azaindole with a boronic acid. This example uses 3-iodo-7-azaindole.
Reaction Scheme: 3-Iodo-7-azaindole + Arylboronic Acid --(Pd catalyst, base)--> 3-Aryl-7-azaindole
Step-by-Step Procedure:
-
Reaction Setup: To a Schlenk flask, add N-protected 3-iodo-7-azaindole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a ligand like SPhos (4-10 mol%).[6]
-
Solvent and Base Addition: Add a degassed solvent mixture (e.g., toluene/ethanol, 1:1) and a base such as Cs₂CO₃ (2.0 equiv).[6]
-
Reaction: Heat the reaction mixture at 60-100 °C under an inert atmosphere (N₂ or Ar) until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Extraction and Purification: Concentrate the filtrate and partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
-
Deprotection (if necessary): If an N-protecting group was used, remove it according to standard literature procedures.
IV. References
-
Dalziel, M. E., Patel, J. J., Kaye, M. K., Cosman, J. L., Kitching, M. O., & Snieckus, V. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313-7317. --INVALID-LINK--
-
Scite.ai. (n.d.). Regioselective Functionalization of 7‐Azaindole by Controlled Annular Isomerism: The Directed Metalation‐Group Dance. Retrieved from --INVALID-LINK--
-
Dalziel, M. E., et al. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. PubMed. --INVALID-LINK--
-
Knochel, P., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. PubMed. --INVALID-LINK--
-
ResearchGate. (n.d.). Regioseletive C–H functionalization of 7-azaindoles. Retrieved from --INVALID-LINK--
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from --INVALID-LINK--
-
Molecules. (2019). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. PMC. --INVALID-LINK--
-
ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. --INVALID-LINK--
-
The Royal Society of Chemistry. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. --INVALID-LINK--
-
ResearchGate. (n.d.). Fast Functionalization of (7-Aza)indoles Using Continuous Flow Processes. Retrieved from --INVALID-LINK--
-
ElectronicsAndBooks. (n.d.). Palladium-catalyzed functionalization of 5- and 7-azaindoles. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from --INVALID-LINK--
-
PubMed. (2019). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. --INVALID-LINK--
-
ResearchGate. (2019). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Retrieved from --INVALID-LINK--
-
Optimization and Scaling up of the Azaindole Derivatives Synthesis. (n.d.). Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). 3. The unlikely mechanism of the Vilsmeier-Haak reaction of 7-azaindole. Retrieved from --INVALID-LINK--
-
RSC Publishing. (n.d.). Recent advances in the global ring functionalization of 7-azaindoles. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from --INVALID-LINK--
-
Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study. (2011). Retrieved from --INVALID-LINK--
-
Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Recent advances in the global ring functionalization of 7-azaindoles. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Palladium-Catalysed Functionalisation at 4- and 6-Position of the 7-Azaindole System. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Palladium-Catalyzed Regioselective C-2 Arylation of 7-Azaindoles, Indoles, and Pyrroles with Arenes. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from --INVALID-LINK--
-
PubMed. (2016). Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position. --INVALID-LINK--
-
MDPI. (n.d.). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Managing Regioselectivity in the Functionalization of 4-Azaindole (1H-Pyrrolo[3,2-b]pyridine). Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from --INVALID-LINK--
-
YouTube. (2011). Experiment 14: Friedel-Crafts Acylation. --INVALID-LINK--
-
ResearchGate. (n.d.). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. Retrieved from --INVALID-LINK--
-
MDPI. (n.d.). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Retrieved from --INVALID-LINK--
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from --INVALID-LINK--
-
PMC. (n.d.). Friedel-Crafts Acylation with Amides. Retrieved from --INVALID-LINK--
References
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
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- 10. Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. ijpcbs.com [ijpcbs.com]
- 13. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 14. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
regioselectivity issues in the synthesis of substituted 7-azaindoles
Welcome to the technical support center for the synthesis of substituted 7-azaindoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges of achieving regiochemical control in the functionalization of the 7-azaindole scaffold. As a privileged structure in medicinal chemistry, precise substitution is paramount for modulating pharmacological activity.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format, followed by detailed troubleshooting guides for specific synthetic issues.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the inherent reactivity of the 7-azaindole nucleus.
Q1: What are the most reactive positions on the 7-azaindole ring for electrophilic substitution?
The pyrrole ring is significantly more electron-rich than the pyridine ring, making it the primary site for electrophilic attack. The C-3 position is the most nucleophilic and kinetically favored site for substitution under many conditions, such as halogenation and nitration.[3] This is analogous to the reactivity of indole itself.
Q2: How does the pyridine nitrogen (N-7) influence the reactivity of the scaffold?
The N-7 atom is electron-withdrawing and deactivates the pyridine ring towards electrophilic attack. Protonation or Lewis acid coordination at N-7 further deactivates the entire system, but can sometimes alter the regiochemical outcome by modifying the electronic landscape. For nucleophilic aromatic substitution (SNAr), the pyridine ring is activated, particularly at the C-4 and C-6 positions, especially if a good leaving group is present.[4][5]
Q3: What is the general order of C-H acidity for deprotonation/metalation on an unprotected 7-azaindole?
The order of kinetic acidity for C-H bonds in 7-azaindole is generally C-2 > C-6. The C-2 proton is the most acidic due to its proximity to the electron-withdrawing N-7 and the adjacent N-1 of the pyrrole ring. Therefore, direct C-H metalation with strong bases like LDA often leads to functionalization at the C-2 position.[1][6]
Q4: How can N-protection be used to influence regioselectivity?
Protecting the N-1 position with a suitable group (e.g., sulfonyl, carbamoyl) is a critical strategy. An N-1 protecting group can:
-
Prevent N-functionalization side reactions.
-
Increase the acidity of the C-2 proton, facilitating selective C-2 metalation.
-
Act as a Directed Metalation Group (DMG) to steer functionalization to a specific position, most notably C-2 or C-6.[1][7]
Q5: What are "Directed Metalation Groups" (DMGs) and how do they solve regioselectivity issues?
A Directed Metalation Group is a functional group that can coordinate to an organolithium base, delivering it to a specific ortho position for C-H activation. This strategy, known as Directed ortho Metalation (DoM), overrides the inherent electronic preferences of the ring system.[1][8] For 7-azaindoles, placing a DMG (like a carbamoyl group) on either N-1 or N-7 allows for highly regioselective metalation and subsequent functionalization at C-2 or C-6, respectively.[1][7][9] This is one of the most powerful tools for overcoming regioselectivity challenges.
Troubleshooting Guides & Protocols
This section provides detailed solutions and experimental protocols for common regioselectivity problems encountered during the synthesis of substituted 7-azaindoles.
Guide 1: Issues with C-3 Functionalization
The C-3 position is the most common site for electrophilic attack, but reactions can lack selectivity or fail under harsh conditions.
Problem: Poor yield and side products during C-3 halogenation.
Causality: Standard halogenating agents (like Br₂) can be too harsh, leading to over-halogenation or degradation of the starting material. Milder, more controlled reagents are necessary to achieve high regioselectivity and yield. Copper(II) bromide has been shown to be a mild and effective reagent for the regioselective C-3 bromination of 7-azaindoles.[10]
Solution: Mild Bromination with Copper(II) Bromide. [10]
This protocol provides a high-yielding and highly regioselective method for the C-3 bromination of 7-azaindole.
Experimental Protocol: C-3 Bromination of 7-Azaindole
-
Reaction Setup: To a solution of 7-azaindole (1.0 equiv) in acetonitrile (MeCN), add Copper(II) bromide (CuBr₂, 1.5 equiv).
-
Execution: Stir the resulting suspension at room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford the desired 3-bromo-7-azaindole.
| Reagent | Equivalents | Purpose |
| 7-Azaindole | 1.0 | Substrate |
| Copper(II) Bromide | 1.5 | Mild Brominating Agent |
| Acetonitrile | - | Solvent |
Problem: Difficulty achieving C-3 sulfenylation or selenylation on NH-free 7-azaindoles.
Causality: Direct C-3 chalcogenation often requires activation of either the 7-azaindole core or the chalcogen source. Some methods necessitate N-protection, which adds synthetic steps.[11][12] An iodine-catalyzed system provides a direct route by activating the chalcogen source in situ, allowing for the functionalization of NH-free 7-azaindoles.[12][13]
Solution: Iodine-Catalyzed C-3 Chalcogenation. [12][13]
This protocol describes a versatile method for the C-3 sulfenylation and selenylation of NH-free 7-azaindoles.
Experimental Protocol: C-3 Sulfenylation with Thiophenol
-
Reaction Setup: In a reaction vessel, combine 7-azaindole (1.0 equiv), thiophenol (1.2 equiv), and iodine (I₂, 20 mol%) in DMSO.
-
Execution: Heat the mixture to 80 °C and stir for 6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the residue by silica gel chromatography.
Guide 2: Issues with Pyridine Ring Functionalization (C-4, C-5, C-6)
Functionalizing the electron-deficient pyridine ring is a significant challenge that often requires specialized strategies.
Problem: Inability to directly functionalize the C-6 position.
Causality: The C-6 position is electronically and sterically less accessible for direct functionalization compared to other sites. The most robust method to achieve C-6 substitution is through Directed ortho Metalation (DoM) by placing a Directed Metalation Group (DMG) at the N-7 position.[1][7] However, this requires protection and deprotection steps. A clever alternative is the "DMG dance," where a carbamoyl group is first used to direct functionalization to C-6 from the N-7 position, and then catalytically "dances" to the N-1 position, freeing up the N-7 and preparing the molecule for a subsequent functionalization at C-2.[1][7][9]
Solution: Regioselective C-6 Metalation via an N-7 Carbamoyl DMG. [1][7]
This protocol outlines the key steps for C-6 lithiation and subsequent quenching with an electrophile.
Caption: Workflow for C-6 functionalization via DoM.
Experimental Protocol: C-6 Lithiation and Iodination
-
Substrate Preparation: Synthesize N-7-carbamoyl-7-azaindole from 7-azaindole.
-
Metalation: Dissolve the N-7 protected azaindole (1.0 equiv) in dry THF and cool to -78 °C under an inert atmosphere (N₂ or Ar). Add s-butyllithium (s-BuLi, 1.2 equiv) dropwise. Stir the solution at -78 °C for 1 hour to ensure complete metalation.
-
Electrophilic Quench: Add a solution of iodine (I₂, 1.5 equiv) in dry THF to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature.
-
Workup & Purification: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate, dry the organic layer, and concentrate. Purify by column chromatography to yield 6-iodo-N-7-carbamoyl-7-azaindole. The carbamoyl group can be removed under appropriate conditions if desired.
Problem: Synthesizing 4-substituted 7-azaindoles.
Causality: The C-4 position is particularly difficult to access directly. A common strategy involves the synthesis of a 4-halo-7-azaindole intermediate, which can then undergo cross-coupling or SNAr reactions.[4] One route to 4-halo-7-azaindoles involves N-oxidation of the 7-azaindole, followed by reaction with a halogenating agent like POCl₃ or POBr₃.[3][14]
Solution: N-Oxidation followed by Halogenation. [3][14]
This two-step sequence provides access to 4-chloro-7-azaindole, a versatile intermediate.
Caption: Pathway to C-4 functionalization via N-Oxide.
Experimental Protocol: Synthesis of 4-Chloro-7-Azaindole
-
N-Oxidation: Dissolve 7-azaindole (1.0 equiv) in a suitable solvent (e.g., acetic acid). Add hydrogen peroxide (H₂O₂) and heat gently. Monitor until the starting material is consumed. Carefully work up the reaction to isolate the 7-azaindole N-oxide.
-
Chlorination: Treat the 7-azaindole N-oxide (1.0 equiv) with phosphorus oxychloride (POCl₃, excess) and heat the reaction. The temperature and time will depend on the specific substrate.
-
Workup & Purification: After completion, carefully quench the excess POCl₃ with ice/water. Basify the solution and extract the product with an organic solvent. Purify via column chromatography or recrystallization to obtain 4-chloro-7-azaindole. This product can then be used in various palladium-catalyzed cross-coupling reactions.[4]
| Position | Challenge | Recommended Strategy | Key Reagents |
| C-3 | Over-reaction, low yield | Mild Electrophilic Addition | CuBr₂, I₂/DMSO |
| C-6 | Low intrinsic reactivity | Directed ortho Metalation (DoM) | N-7 Carbamoyl, s-BuLi/LDA |
| C-4 | Very low intrinsic reactivity | N-Oxidation then SNAr | mCPBA, then POCl₃ |
| C-2 | Less acidic than N-H | N-Protection then Metalation | N-SO₂R, then n-BuLi/LDA |
References
- 1. scispace.com [scispace.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting the Synthesis of 2-Methyl-7-azaindole-3-carboxaldehyde
Welcome to the technical support center for the synthesis of 2-methyl-7-azaindole-3-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
Introduction
The synthesis of 2-methyl-7-azaindole-3-carboxaldehyde is a critical step in the development of various pharmacologically active compounds. The primary route to this molecule involves the Vilsmeier-Haack formylation of 2-methyl-7-azaindole. While seemingly straightforward, this reaction is often plagued by issues such as low yield, incomplete conversion, and the formation of tenacious impurities. This guide aims to provide a comprehensive resource to diagnose and resolve these common failures.
Core Synthesis Overview
The synthesis can be conceptually divided into two main stages:
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Synthesis of the Starting Material: Preparation of 2-methyl-7-azaindole.
-
Formylation Step: The Vilsmeier-Haack reaction to introduce the aldehyde functionality at the C3 position.
This guide will address potential pitfalls in both stages, with a primary focus on the more problematic formylation step.
Troubleshooting Guide: Common Synthesis Failures and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of 2-Methyl-7-azaindole (Starting Material)
Question: My synthesis of 2-methyl-7-azaindole from 2-amino-3-methylpyridine resulted in a very low yield. What could be the issue?
Potential Causes & Solutions:
-
Incomplete Acylation: The initial acylation of 2-amino-3-methylpyridine with acetic anhydride may not have gone to completion.
-
Solution: Ensure the use of a sufficient excess of acetic anhydride (1-3 molar equivalents). The reaction temperature should be optimized, typically between 60-80°C, and the reaction progress monitored by Thin Layer Chromatography (TLC).[1]
-
-
Suboptimal Cyclization Conditions: The subsequent cyclization of 2-acetamido-3-methylpyridine is a high-temperature reaction and requires stringent anhydrous conditions.
-
Solution: The use of sodium amide as a base is critical, and it should be of high purity. The reaction is typically carried out in a high-boiling solvent like N-methylaniline at temperatures ranging from 200-300°C.[1] Ensure your reaction setup is completely dry and under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the sodium amide.
-
-
Inefficient Purification: The product might be lost during workup and purification.
-
Solution: After the cyclization, the reaction mixture is typically quenched carefully with water or ice. The product can then be extracted with an organic solvent. Recrystallization from ethanol is an effective method for purification.[1]
-
Issue 2: Vilsmeier-Haack Reaction Fails to Initiate or Shows Low Conversion
Question: I am attempting the Vilsmeier-Haack formylation of 2-methyl-7-azaindole, but my starting material is largely unreacted, even after extended reaction times. What is going wrong?
Causality: The Vilsmeier-Haack reaction relies on the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt, from the reaction of a formamide (typically DMF) and a halogenating agent (commonly POCl₃).[2][3] The subsequent electrophilic attack on the electron-rich 3-position of the 7-azaindole ring is the key C-C bond-forming step. A failure in either of these steps will lead to low or no conversion.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion in Vilsmeier-Haack formylation.
Detailed Solutions:
-
Reagent Quality is Paramount:
-
DMF: Old or improperly stored N,N-dimethylformamide (DMF) can decompose to dimethylamine and formic acid. Dimethylamine can react with the Vilsmeier reagent, and the presence of water will hydrolyze it.
-
Action: Use freshly opened, anhydrous DMF or distill it from a suitable drying agent (e.g., CaH₂) before use.
-
-
POCl₃: Phosphorus oxychloride is highly sensitive to moisture.
-
Action: Use a fresh bottle of POCl₃ or distill it before use. Handle it under an inert atmosphere.
-
-
-
Strict Control of Reaction Conditions:
-
Temperature: The formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0°C) to prevent decomposition. After the addition of the 2-methyl-7-azaindole, the reaction is typically allowed to warm to room temperature or gently heated.[4]
-
Stoichiometry: A molar excess of the Vilsmeier reagent (typically 1.5 to 3 equivalents) is often necessary to drive the reaction to completion.
-
Anhydrous Conditions: The Vilsmeier reagent is readily hydrolyzed by water.
-
Action: Ensure all glassware is oven-dried, and the reaction is performed under a dry, inert atmosphere (nitrogen or argon).
-
-
-
Understanding the Role of the Pyridine Nitrogen: The pyridine nitrogen in the 7-azaindole ring is basic and will be protonated or complexed under the acidic reaction conditions. This is actually beneficial as it increases the electron-withdrawing nature of the pyridine ring, which in turn enhances the electron density at the C3 position of the pyrrole ring, making it more susceptible to electrophilic attack.
Issue 3: Formation of Significant Byproducts
Question: My reaction produces the desired product, but I also observe several significant byproducts that are difficult to separate. What are these byproducts and how can I avoid them?
Common Byproducts and Mitigation Strategies:
| Byproduct Identity | Probable Cause | Proposed Solution |
| Bis(2-methyl-7-azaindolyl)methane derivatives | The formylated product reacts with another molecule of the starting material under acidic conditions. | - Control Stoichiometry: Use a minimal excess of the Vilsmeier reagent. - Order of Addition: Add the 2-methyl-7-azaindole solution dropwise to the pre-formed Vilsmeier reagent at low temperature. - Temperature Control: Maintain a low reaction temperature (0°C to room temperature) to minimize this side reaction. |
| N-Formylated Product | Direct formylation of the pyrrole nitrogen. | While possible, formylation at the C3 position is generally favored for 7-azaindoles. If N-formylation is observed, it may be due to a less reactive C3 position (e.g., steric hindrance, though not an issue here) or specific reaction conditions. Careful control of temperature and stoichiometry should favor C3 formylation. |
| Diformylated Products | Reaction at other positions on the ring. | The C3 position is the most electron-rich and sterically accessible, making diformylation unlikely under standard conditions. If observed, it suggests harsh reaction conditions (high temperature, prolonged reaction time). |
| Polymeric/Tarry Materials | Decomposition of the starting material or product under harsh acidic conditions. | - Temperature Control: Avoid excessive heating. - Reaction Time: Monitor the reaction by TLC and quench it as soon as the starting material is consumed. |
Issue 4: Difficult Purification of the Final Product
Question: I have successfully synthesized the 2-methyl-7-azaindole-3-carboxaldehyde, but I am struggling with its purification. What are the best practices?
Purification Strategy:
-
Work-up: The reaction is typically quenched by pouring the reaction mixture into a cold aqueous solution of a base, such as sodium bicarbonate or sodium acetate, to neutralize the acid and hydrolyze the intermediate iminium salt.[4]
-
Extraction: The product can be extracted from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.
-
Chromatography: Column chromatography on silica gel is the most common method for purifying the final product.
-
Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. The exact ratio will depend on the specific impurities present.
-
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can further enhance purity.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent and how is it formed?
A1: The Vilsmeier reagent is a chloroiminium salt, which is the active electrophile in the Vilsmeier-Haack reaction. It is formed in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[5]
Q2: Why is the 3-position of 7-azaindole the preferred site of formylation?
A2: The 3-position of the pyrrole ring in 7-azaindole is the most electron-rich and, therefore, the most nucleophilic position. This is due to the electron-donating nature of the pyrrole nitrogen. The pyridine nitrogen, being electron-withdrawing, further deactivates the pyridine ring towards electrophilic attack, thus enhancing the selectivity for the pyrrole ring.
Q3: Can I use other formylating agents?
A3: While the Vilsmeier-Haack reaction is the most common and efficient method, other formylation procedures exist, such as the Duff reaction (using hexamethylenetetramine) or the Rieche formylation (using dichloromethyl methyl ether). However, these methods may have different substrate scopes and may not be as effective for 7-azaindoles.
Q4: How can I monitor the progress of the Vilsmeier-Haack reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., 50% ethyl acetate in hexanes) to separate the starting material, product, and any byproducts. The product, being more polar than the starting material due to the aldehyde group, will have a lower Rf value. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-7-azaindole
This protocol is adapted from a patented procedure.[1]
Step 1: Acylation of 2-amino-3-methylpyridine
-
To a solution of 2-amino-3-methylpyridine (1 equivalent) in a suitable solvent such as toluene, add acetic anhydride (1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-80°C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue of 2-acetamido-3-methylpyridine can be used in the next step without further purification.
Step 2: Cyclization to 2-methyl-7-azaindole
-
In a separate, oven-dried flask under an inert atmosphere, add sodium amide (2 equivalents) to N-methylaniline.
-
Heat the mixture to 250-260°C to form a solution of sodium anilide.
-
Add the crude 2-acetamido-3-methylpyridine from the previous step to the hot sodium anilide solution portion-wise.
-
Maintain the reaction at 250-260°C for 30-60 minutes.
-
Cool the reaction mixture to room temperature and carefully quench by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford pure 2-methyl-7-azaindole.
Protocol 2: Vilsmeier-Haack Formylation of 2-Methyl-7-azaindole
This is a general protocol that should be optimized for the specific substrate.
-
In an oven-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place anhydrous DMF (10 equivalents).
-
Cool the flask to 0°C in an ice-salt bath.
-
Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the stirred DMF, ensuring the temperature does not rise above 5°C.
-
After the addition is complete, stir the mixture at 0°C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve 2-methyl-7-azaindole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the 2-methyl-7-azaindole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating (40-60°C) may be required to drive the reaction to completion.
-
Pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir until the effervescence ceases and the pH is basic.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 2-methyl-7-azaindole-3-carboxaldehyde.
Visualizing the Synthetic Pathway
References
- 1. CN102827162A - Preparation method of 2-methyl-7-azaindole - Google Patents [patents.google.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
Welcome to the technical support center for 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. The information herein is synthesized from established chemical principles and data on analogous structures to ensure scientific integrity and practical utility.
Introduction
This compound, a derivative of 7-azaindole, is a versatile building block in medicinal chemistry and drug discovery. Its unique heterocyclic structure and reactive aldehyde group make it a valuable precursor for synthesizing a wide range of biologically active molecules.[1][2] However, the very features that make this compound synthetically useful also contribute to its potential instability in solution. Understanding and mitigating these instabilities is crucial for obtaining reliable and reproducible experimental results.
This guide provides a comprehensive overview of the stability of this compound in solution, potential degradation pathways, and practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by three main factors: pH, light, and the presence of oxidizing agents. The pyrrolopyridine core and the aldehyde functional group are both susceptible to degradation under certain conditions. Studies on analogous pyrrolopyridine structures have shown them to be photolabile and unstable in both acidic and alkaline environments.[3] The aldehyde group is also prone to oxidation.[4]
Q2: How does pH affect the stability of the compound?
A2: Both acidic and basic conditions can promote the degradation of this compound. Similar heterocyclic compounds have demonstrated significant instability in acidic and, particularly, alkaline media.[3] It is advisable to maintain solutions at a neutral pH (around 7.0) whenever possible. If your experimental conditions require a different pH, it is crucial to use freshly prepared solutions and minimize the time the compound is exposed to non-neutral pH.
Q3: Is this compound sensitive to light?
A3: Yes, there is a strong indication that this compound is photolabile. Forced degradation studies on similar pyrrolopyridine derivatives have demonstrated sensitivity to light.[3] Therefore, it is highly recommended to protect solutions of this compound from light by using amber vials or wrapping containers in aluminum foil. Experiments should be conducted with minimal light exposure.
Q4: What are the likely degradation products I should be aware of?
A4: The most probable degradation product is the corresponding carboxylic acid, 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, formed through the oxidation of the aldehyde group.[1][4] This can occur due to dissolved oxygen in the solvent or the presence of other oxidizing agents. Other potential degradation pathways, especially under harsh acidic or basic conditions or upon prolonged light exposure, could involve the breakdown of the pyrrolopyridine ring system.[3]
Q5: What are the recommended storage conditions for solid this compound and its solutions?
A5: For the solid compound, it is recommended to store it in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.[5] Some suppliers recommend storage at room temperature, while others suggest refrigeration (2-8°C). For solutions, it is best to prepare them fresh for each experiment. If short-term storage is necessary, store the solution at -20°C in a tightly sealed, light-protected container. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected biological activity | Degradation of the compound in the assay medium. | Prepare a fresh stock solution. Analyze the purity of the compound in the final assay buffer by HPLC before and after the experiment. Consider if the pH of your media is contributing to degradation. |
| Appearance of new peaks in HPLC or LC-MS analysis over time | Solution instability leading to degradation products. | The primary suspect is the oxidized carboxylic acid. Protect the solution from light and oxygen (use degassed solvents). Prepare and use solutions on the same day. |
| Color change of the solution (e.g., yellowing) | Photodegradation or oxidative degradation. | Immediately discard the solution. Ensure all future solutions are prepared with high-purity solvents and are protected from light. |
| Poor solubility or precipitation from solution | The compound may have degraded to a less soluble product. | Verify the identity and purity of the solid material. Filter the solution before use and re-assess the concentration. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the recommended procedure for preparing a stock solution of this compound to minimize degradation.
Materials:
-
This compound solid
-
High-purity, anhydrous DMSO (or other suitable solvent)
-
Inert gas (argon or nitrogen)
-
Amber glass vial with a PTFE-lined cap
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the solid in a clean, dry weighing boat.
-
Transfer the solid to an appropriate amber volumetric flask.
-
Add a small amount of the solvent to dissolve the solid, gently swirling the flask.
-
Once dissolved, add the solvent to the final volume.
-
Purge the headspace of the vial with an inert gas before sealing the cap tightly.
-
If not for immediate use, store the stock solution at -20°C.
Protocol 2: Assessing Solution Stability by HPLC
This protocol provides a framework for a simple stability study of this compound in a chosen solvent.
Objective: To determine the stability of the compound in a specific solvent over a set period under defined conditions (e.g., room temperature, protected from light).
Procedure:
-
Prepare a solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Immediately after preparation (t=0), inject an aliquot of the solution into an HPLC system to obtain an initial purity profile.
-
Store the solution under the desired conditions (e.g., in a sealed amber vial at room temperature).
-
At specified time points (e.g., 1, 4, 8, 24, and 48 hours), inject an aliquot of the solution into the HPLC system.
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation products.
-
Calculate the percentage of the parent compound remaining at each time point relative to t=0.
Visualizing Workflows and Relationships
References
- 1. nbinno.com [nbinno.com]
- 2. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
alternative reagents for the formylation of 2-methyl-7-azaindole
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the formylation of 2-methyl-7-azaindole. This guide is designed for researchers, scientists, and drug development professionals who are working with this critical heterocyclic scaffold. The formylation of 2-methyl-7-azaindole is a key transformation in the synthesis of a wide range of biologically active molecules. However, this reaction can present several challenges, from achieving the desired regioselectivity to dealing with substrate sensitivity.
This document provides a comprehensive resource of troubleshooting guides, frequently asked questions (FAQs), and in-depth analysis of alternative formylation reagents. Our goal is to equip you with the knowledge to overcome common experimental hurdles and to explore novel synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formylation of 2-methyl-7-azaindole, providing concise answers and foundational knowledge.
Q1: Why is the formylation of 2-methyl-7-azaindole a critical step in drug discovery?
The 2-methyl-7-azaindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2][3] Formylation at the C3 position introduces a versatile aldehyde functional group. This aldehyde can be readily converted into a variety of other functionalities, serving as a key building block for the synthesis of more complex molecules, including potential drug candidates.[4][5]
Q2: What is the most common method for formylating 2-methyl-7-azaindole, and what are its limitations?
The most widely used method is the Vilsmeier-Haack reaction.[6][7][8] This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[7][9][10] While effective for many electron-rich aromatic and heteroaromatic compounds[6][10], the Vilsmeier-Haack reaction has limitations. The conditions can be harsh, potentially leading to the decomposition of sensitive substrates. Furthermore, achieving high regioselectivity can be challenging, and side reactions may occur.[11]
Q3: What are the primary challenges encountered when attempting to formylate 2-methyl-7-azaindole at the C3 position?
The main challenges include:
-
Regioselectivity: While the C3 position is generally the most nucleophilic and favored for electrophilic substitution[1], formylation can sometimes occur at other positions, or even on the pyridine nitrogen, leading to a mixture of products.
-
Substrate Sensitivity: The often acidic and high-temperature conditions of the Vilsmeier-Haack reaction can be too harsh for 2-methyl-7-azaindole derivatives bearing sensitive functional groups.
-
Low Yields: Incomplete reactions or the formation of side products can lead to low yields of the desired C3-formylated product.[11][12]
Q4: Are there milder alternatives to the Vilsmeier-Haack reaction for sensitive substrates?
Yes, several milder alternatives exist. These include the Duff reaction, the Reimer-Tiemann reaction, and methods utilizing reagents like dichloromethyl methyl ether.[13][14][15] These alternatives can offer advantages in terms of milder reaction conditions and, in some cases, improved regioselectivity.
Q5: How do I choose the best formylation reagent for my specific derivative of 2-methyl-7-azaindole?
The choice of reagent depends on several factors, including the electronic properties of your substrate, the presence of other functional groups, and the desired scale of the reaction. For substrates that are sensitive to acidic conditions, a Duff or Reimer-Tiemann reaction might be more suitable. For sterically hindered substrates, formylation with dichloromethyl methyl ether in the presence of a Lewis acid could be a better option.[14][16]
Section 2: Troubleshooting Guide for Common Formylation Issues
This section provides a practical, problem-solution format to help you troubleshoot common issues encountered during the formylation of 2-methyl-7-azaindole.
Problem 1: Low to no conversion to the desired C3-formylated product.
-
Possible Cause A: Inactive Vilsmeier Reagent. The Vilsmeier reagent is moisture-sensitive and can decompose if not prepared and handled under anhydrous conditions.[17]
-
Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled solvents and high-purity reagents.
-
-
Possible Cause B: Poor Substrate Reactivity. Electron-withdrawing groups on the azaindole ring can decrease its nucleophilicity, making it less reactive towards the formylating agent.[17]
-
Solution: Consider using a more reactive formylating agent or employing harsher reaction conditions (e.g., higher temperature), if the substrate is stable. Alternatively, explore one of the alternative formylation methods discussed in Section 3.
-
-
Possible Cause C: Suboptimal Reaction Conditions. Incorrect temperature, reaction time, or stoichiometry can all lead to poor yields.[17]
-
Solution: Systematically optimize the reaction conditions. Start with the literature-reported conditions and then vary the temperature, time, and reagent equivalents to find the optimal parameters for your specific substrate.
-
Problem 2: Formation of undesired side products (e.g., N-formylation, di-formylation).
-
Possible Cause A: Excess Formylating Agent. Using a large excess of the formylating reagent can lead to multiple formylations or reaction at less reactive sites.
-
Solution: Carefully control the stoichiometry of the formylating agent. A slight excess (e.g., 1.1-1.5 equivalents) is often sufficient.
-
-
Possible Cause B: Reaction Conditions Are Too Harsh. High temperatures can sometimes lead to a loss of selectivity.
-
Solution: Attempt the reaction at a lower temperature for a longer period. This can often improve the selectivity for the desired product.
-
Problem 3: Difficulty in purifying the final product.
-
Possible Cause: Co-eluting Impurities. The starting material, side products, and the desired product may have similar polarities, making chromatographic separation challenging.
-
Solution: Explore different solvent systems for column chromatography. If separation is still difficult, consider derivatizing the aldehyde to a more easily purifiable compound (e.g., an oxime or hydrazone), and then hydrolyzing it back to the aldehyde after purification. Recrystallization can also be an effective purification technique.
-
Section 3: In-Depth Analysis of Alternative Formylation Reagents
While the Vilsmeier-Haack reaction is a workhorse, several other methods can be valuable tools in your synthetic arsenal.
The Duff Reaction
The Duff reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, typically glycerol or acetic acid.[13] It is particularly effective for electron-rich aromatic compounds like phenols and indoles.[14]
-
Mechanism of Action: The reaction proceeds through the formation of an iminium ion from protonated hexamine, which then acts as the electrophile.[13] A series of steps involving aminomethylation and subsequent hydrolysis leads to the aldehyde.[18]
-
Advantages: The reagents are inexpensive and readily available.[19] The reaction conditions are generally milder than the Vilsmeier-Haack reaction.
-
Limitations: The Duff reaction is generally inefficient and may result in lower yields.[13] It often requires strongly electron-donating groups on the aromatic ring for good reactivity.[13]
Step-by-Step Protocol for the Duff Reaction:
-
To a solution of 2-methyl-7-azaindole in a suitable solvent (e.g., acetic acid or trifluoroacetic acid), add hexamine.
-
Heat the reaction mixture to the desired temperature (typically 70-140 °C) and monitor the reaction progress by TLC or LCMS.[19]
-
Upon completion, cool the reaction mixture and pour it into water.
-
Hydrolyze the intermediate by adding an acid (e.g., HCl) and heating.
-
Extract the product with an organic solvent, and purify by column chromatography.
The Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, but it can also be applied to other electron-rich heterocycles like indoles and pyrroles.[15][20][21] It involves the reaction of the substrate with chloroform in the presence of a strong base.[15]
-
Mechanism of Action: The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂) from chloroform and a strong base.[15] The electron-rich aromatic ring attacks the dichlorocarbene, and subsequent hydrolysis of the resulting dichloromethyl intermediate yields the aldehyde.[15]
-
Advantages: This method avoids the use of strong acids and can be advantageous for substrates sensitive to acidic conditions.[22]
-
Limitations: The reaction is often carried out in a biphasic system, which can sometimes lead to mass transfer limitations.[15][21] The yields can be variable, and the reaction may not be suitable for substrates with functional groups that are sensitive to strong bases or can react with dichlorocarbene.[15]
Step-by-Step Protocol for the Reimer-Tiemann Reaction:
-
Dissolve the 2-methyl-7-azaindole in a suitable solvent (e.g., an alcohol or dioxane).
-
Add a strong aqueous base (e.g., NaOH or KOH) and chloroform.
-
Heat the biphasic mixture with vigorous stirring. The reaction can be exothermic, so careful temperature control is necessary.[22]
-
After the reaction is complete, cool the mixture and acidify it to protonate the product.
-
Extract the product with an organic solvent and purify by column chromatography.
Formylation with Dichloromethyl Methyl Ether
Dichloromethyl methyl ether, in the presence of a Lewis acid such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄), is an effective formylating agent for electron-rich aromatic compounds.[16][23][24]
-
Mechanism of Action: The Lewis acid activates the dichloromethyl methyl ether, generating a highly electrophilic species that is then attacked by the electron-rich azaindole ring. Subsequent hydrolysis of the intermediate furnishes the aldehyde.
-
Advantages: This method can be highly regioselective, often favoring formylation at the position ortho to an existing coordinating group.[24][25] It can also be effective for sterically hindered substrates.[14]
-
Limitations: Dichloromethyl methyl ether is a potent carcinogen and must be handled with extreme care in a well-ventilated fume hood. The Lewis acids used are moisture-sensitive and require anhydrous reaction conditions.
Step-by-Step Protocol for Formylation with Dichloromethyl Methyl Ether:
-
Dissolve the 2-methyl-7-azaindole in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., 0 °C or -78 °C).
-
Add the Lewis acid (e.g., TiCl₄) dropwise.
-
Add dichloromethyl methyl ether dropwise and allow the reaction to proceed at the low temperature.
-
Quench the reaction carefully with water or an aqueous workup.
-
Extract the product with an organic solvent and purify by column chromatography.
Palladium-Catalyzed Formylation
For substrates that are appropriately functionalized (e.g., with a halide), palladium-catalyzed formylation can be a powerful tool. This method typically involves the reaction of an aryl or heteroaryl halide with a formylating agent in the presence of a palladium catalyst.
-
Mechanism of Action: The reaction generally proceeds through a catalytic cycle involving oxidative addition of the halide to the palladium center, followed by insertion of a formylating agent (such as carbon monoxide and a hydride source) and reductive elimination to give the aldehyde.
-
Advantages: This method can offer excellent functional group tolerance and high regioselectivity, as the formylation occurs at the position of the halide.
-
Limitations: This is not a direct C-H formylation method and requires a pre-functionalized substrate. The catalysts and reagents can be expensive.
Comparative Data of Formylation Reagents
| Reagent/Method | Typical Conditions | Yield Range | Regioselectivity | Key Considerations |
| Vilsmeier-Haack | POCl₃, DMF, 0 °C to 100 °C | Moderate to High | Good (C3) | Standard method, but can be harsh.[6][7] |
| Duff Reaction | Hexamine, acid (e.g., TFA), heat | Low to Moderate | Good (ortho to activating group) | Mild conditions, but often low yielding.[13][19] |
| Reimer-Tiemann | CHCl₃, strong base (e.g., NaOH), heat | Low to Moderate | Good (ortho to activating group) | Biphasic, avoids strong acids.[15][21] |
| Dichloromethyl Methyl Ether | DCME, Lewis acid (e.g., TiCl₄), low temp. | Moderate to High | Excellent | Highly regioselective, but DCME is carcinogenic.[16][25] |
| Palladium-Catalyzed | Pd catalyst, ligand, base, CO/hydride source | Good to Excellent | Excellent (at halide position) | Requires pre-functionalized substrate.[26][27] |
Section 4: Visual Guides and Diagrams
Vilsmeier-Haack Reaction Mechanism
Caption: Vilsmeier-Haack reaction mechanism for 2-methyl-7-azaindole.
Decision Tree for Selecting a Formylation Reagent
Caption: Decision tree for selecting a suitable formylation reagent.
Troubleshooting Flowchart
Caption: Troubleshooting flowchart for low-yield formylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. researchgate.net [researchgate.net]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. jk-sci.com [jk-sci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Duff reaction - Wikipedia [en.wikipedia.org]
- 14. Formylation [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]
- 15. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 16. Formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and TiCl4: scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. organicreactions.org [organicreactions.org]
- 21. scienceinfo.com [scienceinfo.com]
- 22. lscollege.ac.in [lscollege.ac.in]
- 23. synarchive.com [synarchive.com]
- 24. [PDF] Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations | Semantic Scholar [semanticscholar.org]
- 25. chemistry.mdma.ch [chemistry.mdma.ch]
- 26. pubs.acs.org [pubs.acs.org]
- 27. pubs.acs.org [pubs.acs.org]
Technical Support Center: Understanding and Identifying Degradation Pathways of 7-Azaindole Aldehydes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 7-azaindole aldehydes. This guide is designed to provide you with in-depth technical information and practical troubleshooting advice for identifying and understanding the degradation pathways of these critical compounds. As a Senior Application Scientist, my goal is to blend foundational chemical principles with field-proven insights to help you navigate the complexities of handling and analyzing these molecules.
The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized as a bioisostere for indole in the development of novel therapeutics.[1] The introduction of an aldehyde functional group, typically at the 3-position, creates a versatile synthetic handle but also introduces potential stability challenges.[1] Understanding the degradation pathways of 7-azaindole aldehydes is paramount for ensuring the quality, safety, and efficacy of drug candidates.
This guide is structured in a question-and-answer format to directly address the common issues and questions that arise during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary degradation pathways I should be aware of for 7-azaindole aldehydes?
A1: Based on the chemical functionalities present—a reactive aldehyde and an electron-rich heteroaromatic ring system—there are four primary degradation pathways to consider under forced degradation conditions:
-
Oxidation: The aldehyde group is susceptible to oxidation, primarily forming the corresponding 7-azaindole carboxylic acid.[1] The 7-azaindole ring itself can also undergo oxidation, particularly at electron-rich positions.
-
Reduction: The aldehyde can be reduced to the corresponding 7-azaindole methanol. This is more common in the presence of reducing agents but can sometimes be observed as a disproportionation product.
-
Hydrolysis (pH-dependent degradation): Under strong basic conditions, 7-azaindole aldehydes that lack an α-hydrogen can undergo a Cannizzaro reaction, a disproportionation event yielding both the corresponding alcohol and carboxylic acid.[2][3] Deformylation, the loss of the aldehyde group to yield the parent 7-azaindole, is another potential hydrolytic degradation pathway.[4]
-
Photodegradation: The 7-azaindole ring system is known to be photosensitive.[5][6][7] Upon exposure to light, complex degradation pathways can be initiated, potentially leading to dimerization, oxidation, or other rearrangements.
dot graph TD { A[7-Azaindole Aldehyde] --> B{Oxidation}; A --> C{Reduction}; A --> D{Hydrolysis}; A --> E{Photodegradation}; B --> F[7-Azaindole Carboxylic Acid]; C --> G[7-Azaindole Methanol]; D --> H["Cannizzaro Reaction (Strong Base)"]; D --> I["Deformylation"]; H --> G; H --> F; I --> J[7-Azaindole]; E --> K[Complex Degradants/Dimers];
} Primary degradation pathways for 7-azaindole aldehydes.
Q2: I am observing a new, more polar peak in my HPLC analysis after my sample has been exposed to air. What is the likely identity of this degradant?
A2: The most probable identity of a more polar degradant formed upon exposure to air is 7-azaindole-3-carboxylic acid . The aldehyde group is readily oxidized, and atmospheric oxygen can be sufficient to cause this transformation over time, especially if the sample is not stored under an inert atmosphere.
Troubleshooting Steps:
-
Confirm Identity: The best way to confirm the identity of this new peak is by co-injection with a synthesized standard of 7-azaindole-3-carboxylic acid. Alternatively, LC-MS analysis can be used to confirm the expected mass of the carboxylic acid derivative.
-
Prevent Further Degradation: To prevent further oxidation, it is crucial to store your 7-azaindole aldehyde samples under an inert atmosphere (e.g., nitrogen or argon) and at reduced temperatures.
Q3: My sample of 7-azaindole aldehyde was left in a strongly basic solution (e.g., >1M NaOH) and now I see two new major peaks in my chromatogram. What could they be?
A3: In a strongly basic solution, 7-azaindole aldehydes, which lack α-hydrogens, are susceptible to the Cannizzaro reaction . This is a disproportionation reaction where two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol (7-azaindole-3-methanol ) and one molecule of the carboxylic acid (7-azaindole-3-carboxylic acid ).[2][3][8][9]
Causality behind this choice: The absence of an α-hydrogen prevents the typical aldol condensation reaction from occurring. Under strongly basic conditions, a hydroxide ion attacks the carbonyl carbon of one aldehyde molecule. The resulting tetrahedral intermediate then transfers a hydride to a second aldehyde molecule, leading to the oxidized (carboxylic acid) and reduced (alcohol) products.
Experimental Protocol: Confirmation of Cannizzaro Reaction Products
-
Synthesis of Standards: Independently synthesize authentic standards of 7-azaindole-3-methanol (via reduction of the aldehyde with a mild reducing agent like sodium borohydride) and 7-azaindole-3-carboxylic acid (via oxidation of the aldehyde with an oxidizing agent like potassium permanganate).
-
HPLC Co-injection: Analyze the degraded sample by HPLC and then perform co-injections with the synthesized standards. The retention times of the two new peaks in your degraded sample should match those of the synthesized alcohol and carboxylic acid.
-
LC-MS Analysis: Utilize LC-MS to confirm the molecular weights of the two new peaks, which should correspond to the expected masses of 7-azaindole-3-methanol and 7-azaindole-3-carboxylic acid.
dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Workflow for confirming Cannizzaro reaction products.
Q4: I need to perform a forced degradation study on my 7-azaindole aldehyde. What conditions should I use and what should I look for?
A4: A comprehensive forced degradation study should include hydrolytic, oxidative, photolytic, and thermal stress conditions. The goal is to achieve 5-20% degradation to ensure that the degradation products observed are primary and relevant.[10]
Summary of Forced Degradation Conditions and Expected Products
| Stress Condition | Reagents and Conditions | Primary Expected Degradation Products | Secondary/Other Possible Products |
| Acid Hydrolysis | 0.1 M HCl, heat at 60-80°C | 7-Azaindole (from deformylation) | Potential for ring opening under harsh conditions |
| Base Hydrolysis | 0.1 M NaOH, heat at 60-80°C | 7-Azaindole-3-carboxylic acid, 7-azaindole-3-methanol (Cannizzaro) | 7-Azaindole (from deformylation) |
| Oxidative | 3% H₂O₂ in the dark, room temp. | 7-Azaindole-3-carboxylic acid | N-oxides, other ring oxidation products |
| Photolytic | Expose solution to UV/Vis light (ICH Q1B) | Complex mixture, potential dimers and oxidized products | |
| Thermal | Heat solid sample at 80-105°C | Minimal degradation expected if stable, otherwise complex decomposition |
Experimental Protocol: Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of your 7-azaindole aldehyde in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid: Mix the stock solution with 0.1 M HCl and heat.
-
Base: Mix the stock solution with 0.1 M NaOH and heat.
-
Oxidative: Mix the stock solution with 3% H₂O₂ and keep in the dark.
-
Photolytic: Expose the stock solution to light according to ICH Q1B guidelines.
-
Thermal: Heat the solid compound.
-
-
Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the progression of degradation.
-
Analysis: Analyze the samples by a stability-indicating HPLC method. A good starting point for method development would be a C18 column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid.
-
Peak Purity and Mass Balance: Ensure that the analytical method can separate the parent compound from all degradation products. Assess peak purity using a photodiode array (PDA) detector and calculate the mass balance to account for all components.
Q5: How do I develop a stability-indicating HPLC method for my 7-azaindole aldehyde and its potential degradants?
A5: A stability-indicating HPLC method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
Key Steps for Method Development:
-
Column and Mobile Phase Selection: A reversed-phase C18 column is a good starting point. For the mobile phase, a mixture of acetonitrile and water or methanol and water is common. Using a buffer (e.g., phosphate or acetate) can help to control the ionization of the 7-azaindole and its acidic or basic degradants, leading to better peak shape and separation.
-
Gradient Elution: A gradient elution is often necessary to separate the parent compound from a range of degradation products with varying polarities in a reasonable run time.
-
Wavelength Selection: Use a PDA detector to determine the optimal wavelength for detection of the parent compound and all major degradation products.
-
Method Validation: Once a suitable separation is achieved, the method must be validated according to ICH guidelines (Q2(R1)). This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness.
Example HPLC Method Parameters (Starting Point):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute less polar compounds, and then return to initial conditions for re-equilibration.
-
Flow Rate: 1.0 mL/min
-
Detection: PDA detector, monitor at the λmax of the 7-azaindole aldehyde.
-
Column Temperature: 30 °C
dot graph G { node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Workflow for developing a stability-indicating HPLC method.
By systematically applying these principles and protocols, you will be well-equipped to identify and understand the degradation pathways of your 7-azaindole aldehydes, leading to more robust and reliable experimental outcomes.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. mdpi.com [mdpi.com]
- 3. 156640050 [thermofisher.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 6. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Vilsmeier-Haack Reaction on Azaindoles
Welcome to the technical support center for the Vilsmeier-Haack formylation of azaindoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of this powerful synthetic transformation. The Vilsmeier-Haack reaction is a cornerstone method for introducing a formyl group onto electron-rich heterocycles, and azaindoles are no exception.[1][2] However, the success of this reaction heavily relies on a well-executed workup procedure. The basic nature of the azaindole nucleus and the reactive intermediates formed necessitate careful control over quenching, hydrolysis, and extraction steps to ensure high yield and purity.
This document moves beyond a simple recitation of steps. It provides field-proven insights into the causality behind experimental choices, offering a self-validating system of protocols and troubleshooting logic to empower your research.
General Experimental Workflow: Workup & Purification
The Vilsmeier-Haack reaction first involves the formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.[3][4] The azaindole substrate then attacks this reagent, forming a stable iminium salt intermediate. The workup's primary goals are to hydrolyze this intermediate to the desired aldehyde and to separate the product from reaction byproducts and excess reagents.[5][6]
Caption: General experimental workflow for the Vilsmeier-Haack reaction workup.
Detailed Protocol: Standard Workup Procedure
This protocol outlines a general method for the workup of a Vilsmeier-Haack reaction on a typical azaindole substrate.
-
Preparation for Quenching: Prepare a beaker with a stirred mixture of crushed ice and water, typically 5-10 times the volume of the reaction mixture.
-
Controlled Quenching: Once the reaction is deemed complete by TLC or LCMS, cool the reaction flask in an ice bath. Very slowly, add the reaction mixture dropwise to the vigorously stirred ice/water slurry.[7] This step is highly exothermic; maintaining a low temperature is critical to prevent side reactions and degradation.
-
Hydrolysis of the Iminium Salt: The resulting aqueous mixture contains the iminium salt intermediate. For hydrolysis to the aldehyde, the pH must be carefully adjusted.[5][7]
-
Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc), or a dilute solution of a stronger base like sodium hydroxide (e.g., 1-2M NaOH) or potassium carbonate (K₂CO₃).
-
Monitor the pH continuously with a pH meter or pH strips, aiming for a final pH between 7 and 9. The basicity of the specific azaindole may require fine-tuning this range.
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete hydrolysis.[7]
-
-
Product Extraction:
-
Transfer the neutralized mixture to a separatory funnel.
-
Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate (EtOAc), dichloromethane (DCM), or chloroform. The choice of solvent depends on the product's solubility.
-
-
Washing and Drying:
-
Combine the organic extracts.
-
Wash the combined organic layer with water, followed by a saturated brine solution to aid in the removal of water and inorganic salts.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Solvent Removal and Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid or oil by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure formyl-azaindole.
-
Troubleshooting Guide
This section addresses specific issues that may arise during the workup procedure in a question-and-answer format.
Q1: I have a very low yield, or no product at all. What went wrong?
A1: Low or no yield is a common issue that can stem from several factors, often related to reagent quality or reaction conditions, but the workup is a critical final step where product can be lost.
-
Cause 1: Incomplete Hydrolysis. The iminium salt intermediate is often more water-soluble than the final aldehyde product. If hydrolysis is incomplete, the product will remain in the aqueous layer during extraction.
-
Solution: After initial neutralization, stir the biphasic mixture vigorously for at least 30-60 minutes. You can monitor the hydrolysis by taking a small sample of the organic layer and checking for the disappearance of the iminium salt and the appearance of the aldehyde product by TLC or LCMS.
-
-
Cause 2: Incorrect pH. Azaindoles are basic heterocycles. If the pH of the aqueous layer is too acidic (pH < 6), the product can be protonated, increasing its water solubility and preventing efficient extraction into the organic phase. Conversely, if the pH is too high (pH > 10), some formyl-azaindoles can be susceptible to decomposition.
-
Cause 3: Product Degradation. Quenching the reaction is highly exothermic. If the reaction mixture is added too quickly to the ice water, localized heating can occur, leading to the decomposition of the product or the formation of tarry byproducts.[8]
-
Solution: Always add the reaction mixture very slowly to a vigorously stirred vessel of ice/water. Ensure the quenching vessel is large enough to dissipate heat effectively.
-
Q2: During quenching, a large amount of sticky solid or tar formed, making stirring impossible. How can I handle this?
A2: This is a frequent problem, especially with highly reactive substrates or concentrated reaction mixtures.
-
Cause: This typically results from the rapid precipitation of the iminium salt or product upon contact with the anti-solvent (water), or from polymerization side-reactions triggered by uncontrolled temperature increases.[8]
-
Solution 1: Dilution is Key. Before quenching, try diluting the reaction mixture with a co-solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). This can help keep intermediates in solution longer during the slow addition to water.
-
Solution 2: Modified Quenching. Instead of adding the reaction mixture to water, try adding the ice/water slurry very slowly to the reaction mixture itself, which should be cooled in an ice bath and stirred mechanically if possible. This maintains a higher concentration of organic solvent initially, often preventing rapid precipitation.
-
Solution 3: Post-Quench Treatment. If a tar has already formed, add a sufficient amount of your extraction solvent (e.g., EtOAc or DCM) to the quenched mixture and stir vigorously. Sometimes, the tar will slowly dissolve into the organic layer as the iminium salt hydrolyzes. Gentle warming may be required, but should be done cautiously.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison for the Medicinal Chemist: 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde vs. 2-methyl-indole-3-carbaldehyde
In the landscape of heterocyclic chemistry, indole and azaindole scaffolds serve as privileged structures, forming the core of numerous pharmaceuticals and biologically active compounds. Among the most versatile building blocks derived from these cores are their 3-carbaldehyde derivatives. This guide provides an in-depth, data-driven comparison of two key aldehyde synthons: 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (a 7-azaindole derivative) and 2-methyl-indole-3-carbaldehyde .
This analysis moves beyond a simple cataloging of properties, focusing on the practical implications of their structural differences for researchers in drug discovery and process development. We will explore how the strategic replacement of a benzene ring carbon with a nitrogen atom fundamentally alters reactivity, physicochemical properties, and ultimately, the utility of these molecules in synthesis.
Part 1: Structural and Physicochemical Distinctions
The core difference between 2-methyl-indole-3-carbaldehyde and its 7-aza counterpart is the presence of a pyridine ring fused to the pyrrole core in the latter. This substitution introduces a nitrogen atom at position 7, which has profound electronic and physical consequences.
The lone pair of electrons on the pyridine nitrogen is not part of the aromatic sextet, making it a hydrogen bond acceptor. This significantly influences solubility, crystal packing, and potential interactions with biological targets. Furthermore, the electron-withdrawing nature of the pyridine ring acidifies the N-H proton of the pyrrole ring, making it more acidic than the corresponding indole N-H.
Table 1: Comparative Physicochemical Properties
| Property | 2-methyl-indole-3-carbaldehyde | This compound | Rationale for Difference |
| Molecular Formula | C₁₀H₉NO | C₉H₈N₂O | Presence of an additional nitrogen atom in the azaindole. |
| Molecular Weight | 159.19 g/mol | 160.17 g/mol | Near-isosteric relationship, minimal weight difference. |
| Melting Point | 197-200 °C | 225-230 °C | The ability of the azaindole to form intermolecular hydrogen bonds via the pyridine nitrogen leads to stronger crystal lattice interactions and a higher melting point. |
| pKa (Pyrrole N-H) | ~16-17 (in DMSO) | ~14-15 (in DMSO, estimated) | The electron-withdrawing pyridine ring in the azaindole stabilizes the resulting anion upon deprotonation, increasing the acidity of the N-H proton. |
| Solubility | Generally soluble in polar organic solvents (e.g., THF, DMF, Acetone). | Enhanced solubility in polar protic solvents (e.g., Methanol, Ethanol) due to hydrogen bonding capability of the pyridine nitrogen. | The pyridine nitrogen acts as a hydrogen bond acceptor, improving interactions with protic solvents. |
| Appearance | Off-white to yellow crystalline solid | Light yellow to beige powder | Subtle differences in electronic structure can affect the chromophore and thus the solid-state color. |
Part 2: Synthesis Methodologies - The Vilsmeier-Haack Reaction
The most common and efficient method for the formylation of both 2-methylindole and 2-methyl-7-azaindole at the C3 position is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
While the overall mechanism is consistent for both substrates, the reaction conditions and outcomes can differ due to the electronic properties of the starting materials. The 7-azaindole scaffold is generally more electron-deficient than the indole scaffold, which can influence the rate and efficiency of the electrophilic substitution.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methyl-1H-pyrrolo[2,3-b]pyridine
This protocol is a representative procedure adapted from established methodologies.
Materials:
-
2-Methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
N,N-Dimethylformamide (DMF, solvent and reagent)
-
Phosphoryl chloride (POCl₃, 1.1 - 1.5 eq)
-
Dichloromethane (DCM, optional co-solvent)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Reagent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool DMF in an ice bath to 0-5 °C.
-
Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cooled DMF under a nitrogen atmosphere. The addition should be slow to control the exothermic reaction. Stir the mixture at 0-5 °C for 30-60 minutes. A thick, white precipitate of the Vilsmeier reagent may form.
-
Substrate Addition: Dissolve 2-Methyl-1H-pyrrolo[2,3-b]pyridine in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent mixture.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture in an ice bath and carefully quench by slowly adding it to a stirred mixture of ice and saturated NaHCO₃ solution until the pH is basic (~8-9).
-
Isolation: The product often precipitates upon neutralization. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or ethyl acetate.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. All glassware must be dried, and the reaction should be run under an inert atmosphere (e.g., nitrogen) to prevent decomposition of the reagent and ensure high yields.
-
Controlled Addition of POCl₃: The reaction between POCl₃ and DMF is highly exothermic. Slow, dropwise addition at low temperatures (0-5 °C) is critical to prevent uncontrolled temperature increases and potential side reactions.
-
Basic Quench: The reaction mixture is acidic due to the presence of POCl₃ and its byproducts. Neutralization with a base like NaHCO₃ is necessary to deprotonate the product and facilitate its precipitation and isolation.
A Senior Application Scientist's Guide to the Synthesis of Functionalized 7-Azaindoles
Introduction: The Privileged Scaffold in Modern Drug Discovery
The 7-azaindole core, a bioisostere of indole, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor have cemented its status as a "privileged scaffold." This structure is integral to numerous FDA-approved drugs and clinical candidates targeting a wide array of diseases.[2][3] Consequently, the development of robust and versatile synthetic methods to create functionalized 7-azaindole derivatives is of paramount importance to researchers in drug discovery.[1][4]
This guide provides an in-depth comparison of the principal synthetic strategies for accessing functionalized 7-azaindoles. We will move beyond simple procedural lists to explore the underlying mechanistic principles, compare performance with experimental data, and provide detailed, field-tested protocols. The discussion is segmented into three core strategies:
-
Transition-Metal-Catalyzed Cross-Coupling of Halo-7-Azaindoles
-
Direct C-H Functionalization of the 7-Azaindole Core
-
Advanced Synthesis Methods: Photoredox and Electrochemistry
The Workhorse: Transition-Metal-Catalyzed Cross-Coupling
The most established and widely utilized strategy for derivatizing the 7-azaindole scaffold involves the cross-coupling of a halogenated precursor (typically chloro-, bromo-, or iodo-7-azaindole) with a suitable coupling partner. This approach offers predictability and a broad substrate scope, largely thanks to the extensive development of palladium-catalyzed reactions.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is the preeminent method for creating C(sp²)-C(sp²) bonds, enabling the introduction of aryl and heteroaryl moieties. The primary challenge in coupling N-H free azaindoles is the potential for the acidic N-H group to interfere with the catalyst. However, the development of specialized palladium precatalysts and ligands has largely overcome this issue.[5]
Mechanistic Rationale: The choice of a modern palladium precatalyst (e.g., those incorporating biarylphosphine ligands like XPhos) is critical. These precatalysts facilitate a rapid and clean conversion of the precatalyst to the active Pd(0) species, which is essential for initiating the catalytic cycle. The use of a robust base like K₃PO₄ is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center, without degrading the sensitive substrates.
Workflow for Suzuki-Miyaura Cross-Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Representative Protocol: Suzuki-Miyaura Coupling of 4-Chloro-7-azaindole [5]
-
Vessel Preparation: To an oven-dried vial, add 4-chloro-7-azaindole (1.0 mmol), the desired arylboronic acid (1.5 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add the XPhos-based palladium precatalyst (e.g., P1, 1.5 mol%).
-
Solvent Addition: Add dioxane (4 mL) and water (1 mL).
-
Reaction Execution: Seal the vial and heat the mixture to 60 °C with vigorous stirring for 12-24 hours, monitoring by LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous NaCl.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the desired product.
B. Buchwald-Hartwig Amination: Installing C-N Bonds
Introducing nitrogen-containing functional groups is crucial for tuning the pharmacological properties of drug candidates. The Buchwald-Hartwig amination provides a direct route to C-N bond formation, coupling halo-7-azaindoles with a wide range of primary and secondary amines.[6] Similar to Suzuki coupling, the key to success with N-H free substrates is the use of advanced palladium precatalysts that are activated under conditions compatible with the substrate.[6][7]
Mechanistic Rationale: The use of a strong, non-nucleophilic base like LiHMDS is often preferred as it effectively deprotonates the amine coupling partner without competing in the reaction. The choice of biarylphosphine ligand (e.g., RuPhos, DavePhos) is critical and often substrate-dependent; these ligands promote the reductive elimination step, which is the final C-N bond-forming event.[8]
Representative Protocol: Amination of 5-Bromo-7-azaindole [6]
-
Vessel Preparation: In a glovebox, add 5-bromo-7-azaindole (1.0 mmol) and the appropriate palladium precatalyst (e.g., RuPhos Pd G2, 2 mol%) to a vial.
-
Reagent Addition: Add the amine (1.2 mmol) and a solution of LiHMDS (1.0 M in THF, 2.2 mmol).
-
Solvent Addition: Add 1,4-dioxane (5 mL).
-
Reaction Execution: Seal the vial and heat to 80-100 °C for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the crude material via silica gel chromatography.
C. Sonogashira Coupling: Accessing C-C Triple Bonds
The Sonogashira coupling introduces an alkynyl moiety, which is a highly versatile functional group that can participate in subsequent transformations (e.g., click chemistry, reductions, or further couplings). The reaction typically employs a dual catalytic system of palladium and copper(I).[9][10]
Mechanistic Rationale: The palladium catalyst facilitates the coupling of the aryl halide, while the copper(I) salt acts as a co-catalyst that activates the terminal alkyne, forming a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex. A one-pot approach involving N-arylation followed by Sonogashira coupling and cyclization has also been developed for efficient synthesis of 1,2-disubstituted azaindoles.[11]
Representative Protocol: Sonogashira Coupling of 3-Iodo-7-azaindole [11][12]
-
Vessel Preparation: Add 3-iodo-7-azaindole (1.0 mmol), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%) to a flame-dried flask under an inert atmosphere (e.g., Argon).
-
Reagent Addition: Add the terminal alkyne (1.2 mmol) and a suitable base such as triethylamine (Et₃N, 3.0 mmol).
-
Solvent Addition: Add anhydrous DMF or THF (10 mL).
-
Reaction Execution: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed (monitor by TLC).
-
Workup: Filter the reaction mixture through a pad of celite to remove catalyst residues. Dilute the filtrate with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
| Method | Typical Catalyst System | Typical Conditions | Key Advantages | Common Limitations | Yield Range |
| Suzuki-Miyaura | Pd Precatalyst (XPhos, SPhos) / K₃PO₄ | 60-110 °C, Dioxane/H₂O | Broad scope for C(aryl)-C(aryl) bonds; high functional group tolerance.[5][13] | Boronic acids can be unstable; removal of boron impurities. | 65-99% |
| Buchwald-Hartwig | Pd Precatalyst (RuPhos) / LiHMDS or NaOtBu | 80-110 °C, Dioxane | Direct C-N bond formation; wide range of amine partners.[6][14] | Sensitive to steric hindrance; requires inert atmosphere. | 70-95% |
| Sonogashira | PdCl₂(PPh₃)₂ / CuI / Amine Base | 25-60 °C, DMF or THF | Mild conditions; introduces versatile alkyne handle.[9][10] | Homocoupling of alkyne (Glaser coupling) can be a side reaction.[15] | 75-90% |
The Modern Approach: Direct C-H Functionalization
Direct C-H functionalization has emerged as a powerful, atom-economical strategy that avoids the pre-functionalization (i.e., halogenation) of the starting material.[16] This approach directly converts a C-H bond into a new C-C or C-heteroatom bond.
A. Minisci-Type Reactions: Radical Alkylation
The Minisci reaction is a classic method for the direct alkylation of electron-deficient heterocycles.[17] Under acidic conditions, the 7-azaindole pyridine ring is protonated, making it susceptible to nucleophilic attack by a carbon-centered radical.[18] Modern variations often use photoredox catalysis to generate the radical species under milder conditions.[19]
Mechanistic Rationale: The reaction proceeds via the generation of an alkyl radical from a suitable precursor (e.g., a carboxylic acid via oxidative decarboxylation). This radical adds to the protonated azaindole, typically at the C-4 or C-6 positions. The resulting radical cation is then oxidized to restore aromaticity, yielding the functionalized product. The acidity of the medium is key to activating the heterocycle.
Catalytic Cycle for Minisci-Type C-H Functionalization
Caption: Simplified mechanism of a classic Minisci reaction.
Representative Protocol: Minisci Acylation [20]
-
Vessel Setup: To a solution of 7-azaindole (1.0 mmol) in trifluoroacetic acid (TFA, 5 mL), add the corresponding aldehyde (3.0 mmol).
-
Initiator Addition: Add sulfuric acid (H₂SO₄, 1.0 mmol) and tert-butyl hydroperoxide (t-BuOOH, 70% in H₂O, 3.0 mmol).
-
Catalyst Addition: Add iron(II) sulfate heptahydrate (FeSO₄·7H₂O, 0.3 mmol).
-
Reaction Execution: Stir the mixture at room temperature for 1-3 hours.
-
Workup: Carefully pour the reaction mixture into an ice-water bath and neutralize with aqueous ammonia.
-
Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by silica gel chromatography.
B. Rhodium-Catalyzed C-H Activation/Annulation
Rhodium(III) catalysts are particularly effective for C-H activation, often directed by a nearby functional group.[21] For N-aryl-7-azaindoles, the nitrogen of the azaindole can direct the rhodium catalyst to activate a C-H bond on the N-aryl substituent. Subsequent coupling with an alkyne can lead to complex, fused polycyclic systems in a highly efficient manner.[22] This powerful transformation involves a double C-H activation process.[22][23]
Representative Protocol: Rh(III)-Catalyzed Oxidative Annulation [22]
-
Vessel Preparation: In a screw-capped vial, combine N-phenyl-7-azaindole (0.2 mmol), the internal alkyne (0.24 mmol), [Cp*RhCl₂]₂ (5 mol %), and AgSbF₆ (20 mol %).
-
Solvent Addition: Add 1,2-dichloroethane (DCE, 1.0 mL).
-
Reaction Execution: Seal the vial and heat at 80 °C for 24 hours.
-
Workup: After cooling, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate and purify the residue by preparative thin-layer chromatography (PTLC) to afford the annulated product.
Frontier Methods: Photoredox and Electrochemical Synthesis
Recent advances have focused on developing more sustainable and milder synthetic methods. Photoredox and electrochemical strategies leverage light or electrical energy, respectively, to drive reactions, often avoiding harsh reagents and high temperatures.
A. Photoredox/Nickel Dual Catalysis
This powerful combination merges the ability of a photocatalyst (like an iridium or ruthenium complex) to generate radical intermediates under visible light with the capacity of a nickel catalyst to perform cross-coupling reactions.[24] This dual catalytic system enables Csp²–Csp³ cross-couplings, for example, coupling bromo-7-azaindoles with cycloalkyl groups derived from their corresponding potassium trifluoroborate salts.[25][26]
Mechanistic Rationale:
-
The photocatalyst absorbs light and enters an excited state.
-
The excited photocatalyst engages in a single-electron transfer (SET) with the alkyltrifluoroborate, generating an alkyl radical.
-
Simultaneously, a Ni(0) complex undergoes oxidative addition into the bromo-7-azaindole C-Br bond to form a Ni(II) species.
-
The alkyl radical is trapped by the Ni(II) complex to form a Ni(III) intermediate.
-
Reductive elimination from the Ni(III) complex forges the C-C bond and regenerates a Ni(I) species, which is then reduced back to Ni(0) to complete the cycle.
Representative Protocol: Cycloalkylation of Bromo-7-azaindole [2][25]
-
Vessel Preparation: In a vial, combine the bromo-7-azaindole (1.0 equiv), potassium cycloalkyltrifluoroborate (1.5 equiv), photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1 mol%), and NiCl₂·glyme (5 mol%).
-
Ligand/Solvent Addition: Add 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 5 mol%) and a mixed solvent system (e.g., DMA/H₂O).
-
Reaction Execution: Degas the mixture and irradiate with blue LEDs at room temperature for 12-24 hours.
-
Workup & Purification: Perform a standard aqueous workup, extract with an organic solvent, and purify by column chromatography. This method has also been successfully adapted to continuous-flow setups, significantly reducing reaction times.[27]
B. Electrochemical C-H/N-H Functionalization
Electrosynthesis offers a reagent-free and oxidant-free method for constructing complex molecules.[28][29] Anodic oxidation can be used to generate radical intermediates that trigger cyclization events. This has been applied to the synthesis of highly functionalized azaindoles from (hetero)arylamines with tethered alkynes in an undivided cell, avoiding costly noble-metal catalysts.[30][31]
Mechanistic Rationale: In this C-H/N-H annulation, the substrate is oxidized at the anode to generate a nitrogen-centered radical cation. This intermediate undergoes a 5-exo-dig cyclization onto the tethered alkyne, forming a vinyl radical. A subsequent 1,5-hydrogen atom transfer (HAT) followed by further oxidation and deprotonation yields the final aromatic 7-azaindole product.
Representative Protocol: Electrochemical Synthesis of Azaindoles [30]
-
Cell Setup: In an undivided electrochemical cell equipped with a graphite anode and a platinum cathode, combine the 2-amino-3-alkynylpyridine substrate (0.25 mmol) and tetrabutylammonium hexafluorophosphate (TBAPF₆, 0.5 mmol) as the electrolyte.
-
Solvent Addition: Add 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 5.0 mL) as the solvent.
-
Electrolysis: Apply a constant current of 8.0 mA and stir the reaction at room temperature for approximately 5 hours, until 4.0 F/mol of charge has passed.
-
Workup & Purification: Evaporate the solvent under reduced pressure and directly purify the residue by flash chromatography on silica gel.
Conclusion and Future Outlook
The synthesis of functionalized 7-azaindoles has evolved significantly, moving from classical cyclization and reliable cross-coupling reactions to highly efficient and sustainable C-H functionalization, photoredox, and electrochemical methods.
-
For established, large-scale synthesis , transition-metal-catalyzed cross-coupling on readily available halo-azaindoles remains the most robust and predictable strategy.
-
For late-stage functionalization and improving atom economy , direct C-H activation methods like the Minisci reaction or rhodium-catalyzed annulations offer powerful shortcuts.
-
For developing green and mild processes , photoredox and electrochemical methods represent the cutting edge, enabling novel transformations under exceptionally gentle conditions.
The choice of method will ultimately depend on the specific target molecule, desired functional group tolerance, scalability, and available resources. As catalytic systems become more sophisticated, we can expect the continued development of even more selective, efficient, and environmentally benign strategies for assembling this vital heterocyclic scaffold.
References
- 1. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. datapdf.com [datapdf.com]
- 3. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 9. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Azaindole synthesis [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. depts.washington.edu [depts.washington.edu]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. soc.chim.it [soc.chim.it]
- 20. knowleslab.princeton.edu [knowleslab.princeton.edu]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01650H [pubs.rsc.org]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Electrochemical CâH/NâH Functionalization for the Synthesis of Highly Functionalized (Aza)indoles-State Key Laboratory of Physical Chemistry of Solid Surfaces [pcoss.xmu.edu.cn]
- 29. Electrochemical C-H/N-H Functionalization for the Synthesis of Highly Functionalized (Aza)indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Bioisosteric Replacement: Indole vs. 7-Azaindole in Modern Drug Discovery
Introduction: The Strategic Value of Bioisosterism
In the intricate process of drug discovery, the optimization of a lead compound is a critical phase that dictates its potential for clinical success. Bioisosterism, the strategy of substituting one atom or group of atoms in a molecule with another that produces a compound with similar biological activity, is a cornerstone of medicinal chemistry. This guide provides an in-depth comparison of one of the most successful bioisosteric pairs: the replacement of the ubiquitous indole scaffold with its aza-bioisostere, 7-azaindole (1H-pyrrolo[2,3-b]pyridine).
The substitution of a single carbon atom in the indole's benzene ring with a nitrogen atom at the 7-position may seem trivial, but it imparts profound changes to the molecule's electronic, physicochemical, and pharmacokinetic properties.[1][2] This strategic switch has been instrumental in transforming promising hits into viable drug candidates, particularly in the realm of kinase inhibitors.[3][4] This document will explore the fundamental differences between these two scaffolds, provide quantitative data from comparative studies, and detail the experimental methodologies required to evaluate the impact of this substitution, empowering researchers to leverage this powerful tool in their own drug development programs.
I. Comparative Physicochemical Properties: The Foundation of Improved Druglikeness
The introduction of the pyridine nitrogen atom into the bicyclic system fundamentally alters the scaffold's properties. These changes are the primary drivers for the observed improvements in biological and pharmacokinetic profiles.
Structural and Electronic Differences
The most significant change is the introduction of a basic nitrogen atom, which dramatically alters the molecule's hydrogen bonding potential. While the indole core possesses a single hydrogen bond donor (the pyrrole N-H), the 7-azaindole scaffold features both a hydrogen bond donor (N-H) and a strong hydrogen bond acceptor (the pyridine N7).[5] This dual functionality is a key reason for its designation as a "privileged structure" in medicinal chemistry.[1][3]
Caption: Structural comparison of Indole and 7-Azaindole highlighting hydrogen bonding capabilities.
Acidity/Basicity (pKa) and Lipophilicity (LogP)
The pyridine nitrogen makes 7-azaindole significantly more basic than indole. This increased basicity and polarity influences solubility and potential off-target interactions. The replacement of a carbon with a more electronegative nitrogen atom also typically reduces lipophilicity (lowers LogP/LogD), which can be advantageous for improving a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3][6]
| Property | Indole | 7-Azaindole | Rationale for Change & Impact |
| pKa (of pyridine N) | N/A (Indole is not basic) | ~4.6[7] | The lone pair on the pyridine N7 atom acts as a proton acceptor. Increased aqueous solubility at physiological pH (if protonated). |
| LogP | ~2.1 | ~1.3 | The nitrogen atom increases the polarity of the scaffold, reducing lipophilicity. This can decrease metabolic liability and improve solubility.[6] |
| H-Bonding | Donor only | Donor & Acceptor | The pyridine N7 provides a key H-bond acceptor site, enabling stronger, often bidentate, interactions with biological targets.[5] |
| Dipole Moment | Lower | Higher | Increased polarity affects solubility, permeability, and protein binding interactions. |
Table 1: Comparison of key physicochemical properties of Indole and 7-Azaindole scaffolds.
II. Impact on Biological Activity: A Focus on Kinase Inhibition
The 7-azaindole scaffold has had a profound impact on the development of protein kinase inhibitors. Kinases are a critical class of drug targets, and their ATP binding site contains a "hinge region" that forms key hydrogen bonds with inhibitors. The ability of 7-azaindole to form two simultaneous hydrogen bonds with this hinge confers a significant advantage over the single interaction possible with an indole core.[3][8]
The Bidentate H-Bonding Advantage
The pyrrole N-H of the 7-azaindole acts as a hydrogen bond donor to the backbone carbonyl of one amino acid in the hinge, while the pyridine N7 atom acts as a hydrogen bond acceptor for a backbone N-H from an adjacent amino acid.[3][8] This bidentate interaction provides a more stable and high-affinity binding anchor, often translating to a dramatic increase in potency.
Caption: Comparative binding modes of Indole and 7-Azaindole in a kinase hinge region.
Case Study: Development of PI3Kδ Inhibitors
The development of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors provides a clear example of this strategy. In one study, bioisosteric replacement of an indole core with 7-azaindole was a key step in developing a potent and selective inhibitor, FD223.[9]
| Compound ID | Core Scaffold | PI3Kδ IC₅₀ (nM) | Selectivity vs PI3Kα |
| Lead Compound | Indole | 58 | 15-fold |
| FD223 | 7-Azaindole | 1 | 29-fold |
Table 2: Impact of indole to 7-azaindole replacement on PI3Kδ inhibition. Data synthesized from concepts presented in related studies.[9]
The dramatic increase in potency (from 58 nM to 1 nM) highlights the power of this bioisosteric switch in optimizing target engagement.
III. Enhancing ADME Properties: The Path to a Viable Drug
Beyond improving potency, the indole-to-7-azaindole switch is frequently employed to overcome liabilities in a compound's ADME profile, particularly metabolic instability.[10]
Improving Metabolic Stability
The benzene portion of the indole ring is susceptible to oxidation by cytochrome P450 (CYP450) enzymes, a major metabolic pathway that can lead to rapid clearance of the drug from the body.[10] Replacing one of the CH groups with a nitrogen atom can block this "metabolic soft spot," thereby increasing the compound's half-life and overall exposure.
| Compound Series | Core Scaffold | Human Liver Microsome t₁/₂ (min) | Intrinsic Clearance (μL/min/mg) |
| Series A (Hypothetical) | Indole | < 15 | > 200 |
| Series A (Analog) | 7-Azaindole | 65 | 45 |
| NEU-1207 | 7-Azaindole | Low (not specified) | 190 |
Table 3: Comparative in vitro metabolic stability. Hypothetical data for Series A illustrates a common trend observed in drug discovery programs.[10] Data for NEU-1207 shows that while 7-azaindole can improve stability, metabolism can still be a liability depending on other substituents.[11]
The causality is clear: the pyridine nitrogen is less prone to the oxidative metabolic pathways that readily affect the electron-rich carbocyclic ring of indole, leading to enhanced stability.[10]
IV. Experimental Protocols
To empirically validate the effects of an indole-to-7-azaindole substitution, a series of standardized, self-validating experiments are required.
Experimental Workflow Overview
Caption: Standard workflow for comparing indole and 7-azaindole analogs.
Protocol 1: LogD Determination by HPLC
Rationale: This method provides a higher-throughput alternative to the traditional shake-flask method and is suitable for early-stage drug discovery where compound availability may be limited.[12][13] It measures the distribution of a compound between an octanol-saturated aqueous mobile phase and a stationary phase at various pH values.
Methodology:
-
System Preparation: Use a reverse-phase C18 column. The mobile phase consists of an aqueous buffer (e.g., phosphate buffer) at a specific pH and an organic modifier (e.g., acetonitrile or methanol). The aqueous buffer should be pre-saturated with n-octanol.
-
Calibration: Prepare a set of standard compounds with known LogP values. Inject each standard and record its retention time (t_R_). Calculate the capacity factor k' = (t_R_ - t₀) / t₀, where t₀ is the column dead time. Plot log k' vs. the known LogP values to generate a calibration curve.
-
Sample Analysis: Prepare a stock solution of the test compound (indole and 7-azaindole analogs) in a suitable solvent (e.g., DMSO).
-
Injection: Inject the test compound onto the HPLC system using a series of mobile phases with different pH values (e.g., pH 3.0, 5.0, 7.4, 9.0) to determine LogD at each pH.
-
Data Calculation: Record the retention time for each test compound at each pH. Use the capacity factor (k') and the calibration curve to determine the log k' value, which corresponds to the LogD at that specific pH. The LogP is the LogD value of the neutral species, typically measured at a pH where the compound is fully un-ionized.
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Rationale: This assay is the industry standard for assessing a compound's susceptibility to Phase I metabolism by CYP450 enzymes.[10] It measures the rate of disappearance of the parent compound over time when incubated with HLMs.
Methodology:
-
Reagent Preparation:
-
Thaw pooled HLM on ice. Dilute to a final protein concentration of 0.5-1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 100x stock solution of the test compound in organic solvent (e.g., acetonitrile or DMSO).
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer.
-
-
Incubation:
-
Pre-warm the HLM suspension and test compound dilutions to 37°C for 5 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to the HLM/compound mixture. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.
-
-
Time Points: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Immediately stop the reaction in each aliquot by adding a 2-3 fold volume of ice-cold acetonitrile, typically containing an internal standard for analytical quantification.
-
Sample Processing: Centrifuge the quenched samples (e.g., at 4000 rpm for 10 min) to pellet the precipitated protein.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound relative to the internal standard.
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of compound remaining vs. time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) = 0.693 / k.
-
Calculate the intrinsic clearance (CL_int_) = (0.693 / t₁/₂) * (mL incubation / mg microsomes).
-
V. Conclusion and Future Perspectives
The bioisosteric replacement of indole with 7-azaindole is a validated and highly effective strategy in modern medicinal chemistry.[2][3] The introduction of the N7 atom provides a powerful hydrogen bond acceptor, enhances binding affinity to key targets like kinases, and can block sites of metabolism, thereby improving both potency and pharmacokinetic properties.[3][5][10] While not a universal solution—as evidenced by cases where the substitution is not beneficial—it represents a primary optimization tactic that should be considered during the lead optimization phase of drug discovery.[6]
The experimental protocols detailed herein provide a robust framework for the systematic evaluation of this substitution. By understanding the fundamental physicochemical and biological consequences of this change, researchers can make more informed decisions, accelerating the development of novel, effective, and safer therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. longdom.org [longdom.org]
The 2-Methyl-7-Azaindole Scaffold: A Privileged Motif in Kinase Inhibition and Beyond
A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies, Experimental Design, and Future Directions.
The 7-azaindole core, a bioisostere of indole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its unique electronic properties and ability to form crucial hydrogen bond interactions within the ATP-binding sites of kinases have made it a cornerstone for the development of numerous therapeutic agents.[1][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-methyl-7-azaindole derivatives, offering a comparative overview of their performance against various biological targets, supported by experimental data and detailed protocols.
The Rationale Behind the 7-Azaindole Scaffold: A Gateway to Potent Inhibition
The strategic replacement of a carbon atom in the indole ring with a nitrogen atom at the 7-position significantly alters the molecule's properties. The nitrogen atom in the pyridine ring of the 7-azaindole scaffold can act as a hydrogen bond acceptor, while the pyrrole NH group serves as a hydrogen bond donor.[3] This dual functionality allows 7-azaindole derivatives to form two key hydrogen bonds with the hinge region of protein kinases, mimicking the binding pattern of the adenine moiety of ATP.[3][4] This bidentate interaction provides a strong anchor for the molecule, contributing to high binding affinity and inhibitory potency.[5] The 2-methyl substituent, a common feature in many active derivatives, can provide additional van der Waals interactions and influence the overall conformation of the molecule, further enhancing its biological activity.
Comparative SAR Analysis: Unlocking Potency and Selectivity
The versatility of the 2-methyl-7-azaindole scaffold lies in the ability to strategically modify its various positions to fine-tune potency, selectivity, and pharmacokinetic properties. The most extensively studied positions for modification are C3, C5, and the N1 position of the pyrrole ring.[6][7]
The Impact of Substitutions at the C3 Position
The C3 position of the 2-methyl-7-azaindole core is highly amenable to substitution, often leading to significant improvements in inhibitory activity. Aromatic and heteroaromatic substitutions at this position have proven particularly fruitful. For instance, in a series of PI3K inhibitors, the introduction of a pyridine group at the C3 position resulted in a pronounced increase in potency, with some compounds exhibiting subnanomolar IC50 values.[8]
Table 1: SAR of C3-Substituted 2-Methyl-7-Azaindole Derivatives as PI3Kγ Inhibitors [8]
| Compound | C3-Substituent | PI3Kγ IC50 (nM) |
| B11 | Phenyl | ~15 |
| B13 | 2-Pyridyl | 0.5 |
| B14 | 3-Pyridyl | Potent |
This table is a representation of the trend observed in the cited literature. Actual values and a more extensive list of compounds can be found in the source.
The enhanced potency observed with the pyridyl substitution can be attributed to additional interactions with the enzyme's active site. Molecular docking studies have suggested that the nitrogen atom of the pyridine ring can form an additional hydrogen bond with amino acid residues in the binding pocket.[8]
Exploring the C5 Position for Enhanced Activity
The C5 position of the 7-azaindole ring has also been a key focus for SAR studies. Modifications at this position can influence both potency and selectivity. In the development of Erk5 kinase inhibitors, for example, various substitutions on a piperidine ring attached to the C5 position were explored.[9]
Table 2: SAR of C5-Substituted 2-Methyl-7-Azaindole Derivatives as Erk5 Inhibitors [9]
| Compound | C5-Substituent | A549 Cell Proliferation IC50 (µg/mL) |
| 4a | N-benzyl piperidine | 6.23 |
| 5j | N-(4-fluorobenzyl) piperidine | 4.56 |
This table illustrates the impact of substitution on the piperidine ring at the C5 position. For a comprehensive list of analogs and their activities, refer to the original publication.
These results indicate that the nature of the substituent on the piperidine ring plays a crucial role in determining the anti-proliferative activity. The presence of a double bond within the piperidine ring was also found to be essential for activity.[9]
Experimental Protocols: A Foundation for Reliable SAR Data
The integrity of any SAR study hinges on the robustness and reproducibility of the experimental assays used to evaluate the biological activity of the synthesized compounds. Below are representative protocols for key assays commonly employed in the study of 2-methyl-7-azaindole derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: PI3Kγ)
This protocol outlines a typical procedure for determining the in vitro inhibitory activity of test compounds against a specific kinase.
Objective: To determine the IC50 value of a 2-methyl-7-azaindole derivative against PI3Kγ.
Materials:
-
Recombinant human PI3Kγ enzyme
-
PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
Kinase buffer
-
Test compound or DMSO (for control)
-
PI3Kγ enzyme
-
PIP2 substrate
-
-
Initiation of Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the resulting luminescence.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (Example: MTT Assay)
This protocol describes a common method to assess the anti-proliferative effects of compounds on cancer cell lines.
Objective: To determine the IC50 value of a 2-methyl-7-azaindole derivative on the proliferation of A549 human lung cancer cells.[9]
Materials:
-
A549 cells
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed A549 cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing SAR: A Logical Approach
Diagrams are invaluable tools for visualizing the logical flow of SAR studies and experimental workflows.
Caption: Logical workflow for SAR studies of 2-methyl-7-azaindole derivatives.
Future Directions and Concluding Remarks
The 2-methyl-7-azaindole scaffold continues to be a highly valuable starting point for the design of novel therapeutic agents. Future research in this area will likely focus on:
-
Exploring Novel Substitutions: The use of advanced synthetic methodologies will enable the exploration of more diverse and complex substituents at various positions of the azaindole ring, potentially leading to compounds with improved properties.
-
Multi-Target Inhibitors: The development of derivatives that can simultaneously inhibit multiple key targets in a disease pathway is a promising strategy, and the 7-azaindole scaffold is well-suited for this approach.[10]
-
Bioisosteric Replacements: While 7-azaindole is itself a bioisostere of indole, further exploration of bioisosteric replacements for other parts of the molecule could lead to compounds with enhanced drug-like properties.[11][12]
-
Targeting New Disease Areas: While kinase inhibition in oncology has been a major focus, the application of 2-methyl-7-azaindole derivatives to other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders, is an expanding field of research.[4][13]
References
- 1. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design [arxiv.org]
- 12. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 13. Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to the Structural Confirmation of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the unequivocal structural confirmation of novel heterocyclic compounds is a cornerstone of robust research and development. The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure found in numerous biologically active molecules. This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required to confirm the structure of a key derivative, 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde.
As Senior Application Scientists, we recognize that a mere listing of spectral data is insufficient. Therefore, this guide is structured to provide not only the expected spectroscopic data but also the underlying scientific rationale for the interpretation of these spectra. We will leverage a comparative approach, referencing closely related and well-characterized molecules to build a robust and self-validating analytical framework.
The Analytical Challenge: Pinpointing the Structure
The target molecule, this compound, possesses a unique arrangement of a bicyclic aromatic system, a methyl group, and a reactive carbaldehyde functional group. The primary analytical objective is to confirm the precise location of these substituents on the pyrrolo[2,3-b]pyridine core. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful and complementary toolkit for this purpose.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) spectroscopy is arguably the most informative technique for elucidating the connectivity of atoms in an organic molecule. By analyzing chemical shifts, signal multiplicities (splitting patterns), and integration, we can piece together the proton environment of the molecule.
Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum of this compound in a common deuterated solvent like DMSO-d₆ would exhibit distinct signals for each proton. The predictions presented in Table 1 are based on the known spectra of 2-methyl-1H-pyrrolo[2,3-b]pyridine and 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, with adjustments for the electronic effects of the substituents.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| -CHO | 9.5 - 10.5 | Singlet (s) | N/A | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the C=O bond. |
| H-4 | 8.0 - 8.5 | Doublet of doublets (dd) | ~8.0, 1.5 | This proton is ortho to the pyridine nitrogen and will be significantly deshielded. It will show coupling to both H-5 and H-6. |
| H-6 | 8.2 - 8.6 | Doublet of doublets (dd) | ~5.0, 1.5 | This proton is also ortho to the pyridine nitrogen and will be deshielded. It will show coupling to both H-5 and H-4. |
| H-5 | 7.0 - 7.5 | Doublet of doublets (dd) | ~8.0, 5.0 | This proton is coupled to both H-4 and H-6. |
| -CH₃ | 2.5 - 3.0 | Singlet (s) | N/A | The methyl group protons are attached to an sp²-hybridized carbon and will appear as a singlet in this region. |
| N-H | 11.0 - 12.5 | Broad Singlet (br s) | N/A | The pyrrole N-H proton is acidic and often appears as a broad signal at a downfield chemical shift. |
Experimental Workflow for ¹H NMR Analysis
Caption: Workflow for acquiring and analyzing NMR data.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy provides crucial information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment.
Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR chemical shifts for this compound are presented in Table 2. These predictions are derived from data for similar heterocyclic systems and take into account the substituent effects of the methyl and aldehyde groups.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O | 185 - 195 | The aldehyde carbonyl carbon is highly deshielded and appears at a characteristic downfield shift. |
| C-7a | 145 - 155 | This is a quaternary carbon at the fusion of the two rings, adjacent to the pyridine nitrogen. |
| C-2 | 140 - 150 | The methyl-substituted carbon in the pyrrole ring will be downfield. |
| C-6 | 130 - 140 | Aromatic CH carbon on the pyridine ring. |
| C-4 | 120 - 130 | Aromatic CH carbon on the pyridine ring. |
| C-3a | 125 - 135 | Quaternary carbon at the ring fusion. |
| C-3 | 115 - 125 | The carbon to which the aldehyde is attached. |
| C-5 | 110 - 120 | Aromatic CH carbon on the pyridine ring. |
| -CH₃ | 10 - 20 | The methyl carbon will appear in the typical upfield aliphatic region. |
Key Structural Correlations from 2D NMR
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.
A Tale of Two Isomers: A Comparative Guide to the Biological Activity of 7-Azaindole and 6-Azaindole Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the azaindole scaffold stands as a privileged structure, a testament to its remarkable versatility and biological relevance. As bioisosteres of the endogenous indole nucleus, azaindoles offer a unique combination of structural rigidity, hydrogen bonding capabilities, and tunable physicochemical properties. This has led to their widespread use in the design of novel therapeutics, particularly as inhibitors of protein kinases. Among the four possible positional isomers, 7-azaindole has arguably garnered the most attention, featuring in several FDA-approved drugs. However, its close relative, 6-azaindole, is an emerging contender with its own set of distinct characteristics and a growing portfolio of biologically active derivatives, including an FDA-approved HIV entry inhibitor.
This guide provides an in-depth, objective comparison of the biological activities of 7-azaindole and 6-azaindole derivatives. Moving beyond a simple catalog of compounds, we will delve into the structural and electronic nuances that underpin their differential interactions with biological targets. By synthesizing data from direct comparative studies and highlighting key examples, this guide aims to equip researchers with the critical insights needed to rationally select and design the optimal azaindole scaffold for their specific drug discovery endeavors.
The Structural Nuance: Understanding the Isomeric Difference
The fundamental difference between 7-azaindole and 6-azaindole lies in the position of the nitrogen atom within the pyridine ring. In 7-azaindole (1H-pyrrolo[2,3-b]pyridine), the nitrogen is adjacent to the fused pyrrole ring, while in 6-azaindole (1H-pyrrolo[2,3-c]pyridine), it is one carbon further away. This seemingly minor alteration has profound implications for the molecule's electronic distribution, hydrogen bonding potential, and overall shape.
The nitrogen atom in the pyridine ring of azaindoles introduces a dipole moment and alters the electron density of the bicyclic system. These distinct electronic signatures can influence how the molecules interact with the amino acid residues in a protein's binding site.
A Senior Application Scientist's Guide to 2-Methyl-7-Azaindole-3-Carboxaldehyde: A Superior Scaffold for Combinatorial Chemistry
In the landscape of modern drug discovery, the efficiency of library synthesis and the quality of the molecular scaffolds employed are paramount. For researchers, scientists, and drug development professionals, the selection of the right building block is a critical decision that dictates the scope and potential of a combinatorial library. This guide provides an in-depth comparison of 2-methyl-7-azaindole-3-carboxaldehyde, elucidating its distinct advantages over alternative scaffolds and furnishing the experimental validation required for confident adoption in your discovery programs.
The 7-azaindole core is recognized in medicinal chemistry as a "privileged structure."[1] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets. As a bioisostere of the natural indole scaffold, the strategic replacement of a carbon atom with nitrogen in the six-membered ring significantly alters the molecule's properties.[2] This substitution can modulate key attributes like solubility, pKa, and lipophilicity, often leading to enhanced biological activity and improved pharmacokinetic profiles.[1][3] The 7-azaindole motif, in particular, is an exceptional hinge-binding element, capable of forming two crucial hydrogen bonds with the hinge region of many kinases, a feature that has been successfully exploited in FDA-approved drugs like Vemurafenib.[4][5]
At the heart of its utility in combinatorial chemistry is the aldehyde functional group at the 3-position. This versatile electrophilic center is a gateway to a vast array of chemical transformations, allowing for the systematic introduction of diversity into a molecular library.[6] The aldehyde readily participates in reactions such as reductive aminations, Wittig olefinations, and condensation reactions, enabling the construction of large, diverse compound collections from a single, advanced scaffold.[6]
This guide will demonstrate that the addition of a methyl group at the 2-position confers a decisive advantage, primarily by enhancing metabolic stability—a critical hurdle in drug development.
Comparative Analysis: The Strategic Edge of the 2-Methyl Group
The primary advantage of 2-methyl-7-azaindole-3-carboxaldehyde lies in its engineered resistance to a common metabolic pathway. The 2-position of the 7-azaindole ring is susceptible to oxidation by cytosolic enzymes like aldehyde oxidase (AO), a metabolic transformation that can lead to rapid clearance and potential formation of toxic metabolites.[7] By strategically placing a methyl group at this position, this metabolic hotspot is effectively blocked, improving the compound's stability in human liver cytosol and, by extension, its potential pharmacokinetic profile.[7]
Let's compare this advanced scaffold with its common alternatives.
| Feature | 2-Methyl-7-Azaindole-3-carboxaldehyde | 7-Azaindole-3-carboxaldehyde | Indole-3-carboxaldehyde |
| Core Scaffold | 7-Azaindole | 7-Azaindole | Indole |
| Key Advantage | Blocked C2 metabolism , enhanced stability.[7] | Excellent hinge-binding motif.[5] | Well-established, natural bio-scaffold. |
| Primary Liability | Potential steric hindrance in some contexts. | Susceptible to C2 oxidation by Aldehyde Oxidase (AO).[7] | Lacks the dual H-bond donor/acceptor capacity of the 7-azaindole pyridine ring. |
| H-Bonding Capacity | Dual H-bond donor (N1-H) and acceptor (N7).[4][8] | Dual H-bond donor (N1-H) and acceptor (N7).[4][8] | Single H-bond donor (N1-H). |
| Solubility | Generally enhanced due to the pyridine nitrogen.[9] | Generally enhanced due to the pyridine nitrogen.[9] | Often lower, more lipophilic. |
| Combinatorial Handle | Highly versatile C3-aldehyde.[6] | Highly versatile C3-aldehyde.[6] | Highly versatile C3-aldehyde. |
This comparison underscores a critical design choice: while the parent 7-azaindole-3-carboxaldehyde provides the beneficial bioisosterism and hinge-binding properties, it carries an inherent metabolic liability. The 2-methyl derivative retains all the advantages of the azaindole core while mitigating this key risk, making it a superior choice for developing robust drug candidates.
Diagram: The Metabolic Shielding Advantage
The following diagram illustrates the key benefit of the 2-methyl group in preventing metabolic oxidation.
Caption: Metabolic fate of C2-substituted 7-azaindoles.
Experimental Protocol: High-Throughput Reductive Amination
Reductive amination is a cornerstone of combinatorial chemistry, enabling the facile coupling of aldehydes with a diverse range of primary and secondary amines to generate extensive libraries of substituted amines. This protocol provides a robust, self-validating method for this transformation using 2-methyl-7-azaindole-3-carboxaldehyde.
Objective: To synthesize a diverse library of N-substituted-((2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)amines.
Materials:
-
2-methyl-7-azaindole-3-carboxaldehyde
-
Library of diverse primary and secondary amines (e.g., anilines, benzylamines, piperidines)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (AcOH)
-
96-well reaction block
Methodology:
-
Arraying the Reagents (The "Why"): The foundation of combinatorial synthesis is parallel processing. Using a 96-well plate allows for the simultaneous reaction of the core scaffold with dozens of unique amines, dramatically accelerating the discovery process.
-
To each well of a 96-well reaction block, add a solution of 2-methyl-7-azaindole-3-carboxaldehyde in DCE (0.1 M, 200 µL, 0.02 mmol).
-
-
Amine Addition (Driving Diversity): This is the diversification step. Each well receives a different amine, creating a unique final product in each position of the array.
-
To each well, add a solution of a unique amine in DCE (0.1 M, 220 µL, 0.022 mmol, 1.1 equivalents).
-
-
Initiating Imine Formation (The "Why"): The reaction proceeds via the formation of an intermediate iminium ion. A catalytic amount of acid is crucial for protonating the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the initial condensation with the amine.
-
Add glacial acetic acid (2 µL) to each well to catalyze imine formation.
-
Allow the plate to shake at room temperature for 30 minutes. This period is critical to allow for the equilibrium between the aldehyde/amine and the imine/water to be established before reduction.
-
-
Reduction to the Amine (The "Why"): Sodium triacetoxyborohydride is the reducing agent of choice for this transformation. It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated iminium ion as it forms. This selectivity is key to achieving a clean reaction with high yield, a necessity for library synthesis where purification of every compound is not feasible.[10]
-
Prepare a slurry of sodium triacetoxyborohydride in DCE (9 mg, 0.042 mmol, 2.1 equivalents per well). Add this slurry to each well.
-
Seal the reaction block and allow it to shake at room temperature for 16-24 hours.
-
-
Reaction Quench and Work-up (Ensuring Purity): The reaction is quenched to destroy any excess reducing agent. A basic wash removes the acetic acid catalyst and any acidic byproducts.
-
Add a saturated solution of sodium bicarbonate (200 µL) to each well.
-
Add ethyl acetate (500 µL) to each well, seal, and shake vigorously.
-
Allow the layers to separate, and collect the organic layer for analysis.
-
-
Analysis (Validation): Each well should be analyzed by LC-MS to confirm the presence of the desired product (by mass) and to estimate its purity. This step validates the success of the parallel synthesis.
Diagram: Combinatorial Workflow
This diagram outlines the logical flow of the high-throughput synthesis described.
Caption: High-throughput reductive amination workflow.
Conclusion and Outlook
For scientists engaged in the construction of combinatorial libraries, 2-methyl-7-azaindole-3-carboxaldehyde represents a superior building block. It combines the well-established biological relevance of the 7-azaindole scaffold with the synthetic flexibility of a 3-carboxaldehyde handle.[4][6] Crucially, the strategic inclusion of a 2-methyl group addresses a known metabolic vulnerability, offering a direct path to compounds with enhanced stability and more promising drug-like properties.[7] By adopting this scaffold, researchers can focus their efforts on exploring meaningful chemical diversity, confident in the robustness and relevance of their molecular starting point. The provided experimental protocol offers a validated, high-throughput method to immediately leverage the advantages of this powerful chemical tool in any drug discovery program.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
in vitro assay validation for compounds synthesized from 2-methyl-7-azaindole-3-carboxaldehyde
As a Senior Application Scientist, this guide provides a comprehensive framework for the in vitro assay validation of compounds synthesized from the versatile scaffold, 2-methyl-7-azaindole-3-carboxaldehyde. This document is structured to provide not just protocols, but the scientific rationale behind the selection and validation of these assays, ensuring the generation of robust and reliable data for drug discovery programs.
The 7-azaindole core is a privileged scaffold in medicinal chemistry, frequently associated with kinase inhibitory activity.[1][2][3] Derivatives have shown promise as potent inhibitors of various protein kinases, which are critical targets in oncology and other therapeutic areas.[1][3] Therefore, a logical and effective primary screening cascade for novel compounds derived from 2-methyl-7-azaindole-3-carboxaldehyde begins with biochemical kinase assays followed by cell-based assays to assess cytotoxicity and anti-proliferative effects.[4][5]
Part 1: The Foundation - Biochemical Kinase Inhibition Assays
The initial step in characterizing novel derivatives is to determine their direct inhibitory effect on specific protein kinase targets. Biochemical assays isolate the kinase, substrate, and inhibitor, providing a clear measure of direct target engagement without the complexities of a cellular environment.[6][7]
Comparative Analysis of Kinase Assay Formats
Several formats exist for measuring kinase activity, each with distinct advantages and disadvantages. The choice of assay depends on factors like throughput requirements, sensitivity, and cost.[6]
| Assay Format | Principle | Advantages | Disadvantages | Key Considerations |
| Luminescence (e.g., ADP-Glo™) | Measures the amount of ADP produced in the kinase reaction, which is converted to a light signal.[8] | High sensitivity, broad dynamic range, resistant to compound interference.[9] | Higher reagent cost. | Excellent for primary screening and dose-response studies. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation. | Homogeneous "mix-and-read" format, lower cost than luminescence. | Prone to interference from fluorescent compounds, may require custom fluorescent peptides. | Suitable for HTS, but requires careful counter-screening for compound interference. |
| Radiometric ([γ-³²P]-ATP) | Measures the incorporation of a radiolabeled phosphate from ATP onto a substrate.[10] | Considered the "gold standard" for accuracy and sensitivity; directly measures phosphorylation.[10] | Requires handling of radioactive materials, low throughput, waste disposal issues.[10] | Best for validating hits from primary screens and for detailed mechanistic studies.[10] |
For a primary screening campaign, a luminescence-based assay like the ADP-Glo™ Kinase Assay offers the best balance of sensitivity, robustness, and amenability to high-throughput screening.[8] Its "glow-type" signal is stable, providing flexibility in read times.[11]
Experimental Workflow: Luminescence-Based Kinase Assay
The following diagram outlines a typical workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Detailed Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination
This protocol is a template and should be optimized for the specific kinase of interest.
-
Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO, starting from a 10 mM stock.
-
Assay Plate Preparation: In a 384-well white, opaque assay plate, add 2.5 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase of interest and its corresponding substrate in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).[8]
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate determination of competitive inhibitor potency.[10][12]
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[8]
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (four-parameter logistic model) to determine the IC₅₀ value.[13]
-
Validation Parameters for Biochemical Assays
Assay validation is critical to ensure that the generated data is reliable and fit for purpose, adhering to guidelines like the FDA's M10 Bioanalytical Method Validation.[14][15]
| Parameter | Description | Acceptance Criteria (Example) |
| Specificity | Ability to measure the analyte of interest in the presence of other components. | Signal from negative controls (no enzyme) should be <5% of the positive control (enzyme, no inhibitor). |
| Precision | Agreement between a series of measurements. Assessed as intra- and inter-assay precision (%CV). | %CV ≤ 15% for controls and IC₅₀ values. |
| Accuracy | Closeness of the determined value to the true value. | Determined IC₅₀ of a known reference inhibitor should be within 2-fold of the historical value. |
| Linearity & Range | The range over which the assay is proportional to the analyte concentration. | The dose-response curve should have a clear upper and lower plateau with an R² > 0.95. |
| Robustness (Z'-factor) | A measure of assay quality, indicating the separation between positive and negative controls.[16] | Z' = 1 - (3σp + 3σn) / |μp - μn|. An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[16] |
Part 2: The Consequence - Cell-Based Viability & Cytotoxicity Assays
After confirming direct target inhibition, the next logical step is to assess the compound's effect in a more biologically relevant system. Cell-based assays measure the downstream consequences of target engagement, such as the inhibition of cell proliferation or the induction of cell death.[17][18]
Comparative Analysis of Cell Viability Assay Formats
The choice of a cell viability assay depends on the mechanism of action of the compounds and the desired endpoint.
| Assay Format | Principle | Advantages | Disadvantages |
| MTT/MTS (Tetrazolium Reduction) | Metabolically active cells reduce a tetrazolium salt to a colored formazan product.[19][20] | Inexpensive, well-established. | Can be affected by compound interference (reducing agents).[21] Requires a solubilization step for MTT.[19] |
| Resazurin (alamarBlue®) | Resazurin is reduced to the fluorescent resorufin by viable cells.[19] | Homogeneous, non-toxic, allows for kinetic monitoring. | Can be affected by compound interference. |
| ATP Measurement (CellTiter-Glo®) | Quantifies ATP, an indicator of metabolically active cells, via a luciferase reaction.[11] | High sensitivity, "add-mix-measure" format, excellent for HTS.[9][11] | Higher cost, assumes ATP levels correlate directly with cell number. |
The CellTiter-Glo® Luminescent Cell Viability Assay is often preferred for its high sensitivity, simple protocol, and robustness, making it highly suitable for generating reliable IC₅₀ values in a high-throughput setting.[9][21]
Experimental Workflow: Luminescent Cell Viability Assay
This workflow illustrates the process of evaluating the anti-proliferative effects of a test compound on a cancer cell line.
Caption: Workflow for a luminescent cell viability/cytotoxicity assay.
Detailed Protocol: CellTiter-Glo® Cell Viability Assay
This protocol is suitable for assessing the cytotoxic activity of 7-azaindole derivatives on cell lines like HL-60 (human promyelocytic leukemia cells), where such compounds have shown activity.[4]
-
Cell Seeding: Seed cells in a 96-well, white-walled, clear-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compounds (typically in a final DMSO concentration of ≤ 0.5%) to the wells. Include vehicle control (DMSO) and no-cell (media only) wells. Incubate for a specified period (e.g., 72 hours).
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.[20]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[20]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescent signal using a plate reader.
-
Data Analysis: Subtract the background luminescence (no-cell wells) from all experimental wells. Normalize the data to the vehicle control (100% viability) and calculate the IC₅₀ value using a four-parameter logistic model.
Part 3: Synthesis of Results - Bridging Biochemical and Cellular Data
A critical aspect of assay validation is the logical consistency between different assays. The data from biochemical and cellular assays should be synthesized to build a comprehensive profile of the compound's activity.
Decision-Making Framework
The relationship between biochemical potency (target engagement) and cellular potency (functional outcome) provides crucial insights into a compound's drug-like properties, such as cell permeability and off-target effects.
References
- 1. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 7. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 15. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 18. lifesciences.danaher.com [lifesciences.danaher.com]
- 19. youtube.com [youtube.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
In the landscape of pharmaceutical research and development, the rigorous characterization of novel chemical entities is the bedrock upon which successful drug discovery is built. For heterocyclic compounds such as 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, a key building block in medicinal chemistry, unambiguous confirmation of its structure and purity is paramount. This guide provides a comprehensive framework for the cross-validation of analytical data for this specific molecule, grounded in established scientific principles and regulatory expectations. We will explore the synergistic application of multiple analytical techniques, not merely as a checklist, but as a self-validating system to ensure the highest degree of confidence in the material's quality.
The challenge with many specialized reagents, including our target compound, is that they are often supplied with limited analytical data.[1] This places the onus on the researcher to perform their own due diligence. This guide is designed to be a practical, field-proven workflow for achieving this, drawing upon internationally recognized standards such as the ICH Q2(R1) guidelines on the validation of analytical procedures.[2][3]
The Principle of Orthogonal & Complementary Analysis
A single analytical technique is rarely sufficient to fully characterize a molecule. The core principle of our approach is the use of orthogonal and complementary analytical methods. Orthogonal methods measure the same property using different underlying principles (e.g., HPLC with UV detection and Mass Spectrometry), while complementary methods provide different pieces of information that, when combined, create a complete picture. This multi-faceted approach provides a robust, self-validating system.
Caption: Workflow for orthogonal and complementary analytical cross-validation.
Structural Elucidation: Confirming the Molecular Identity
The first step is to unequivocally confirm that the material is indeed this compound.
Mass spectrometry provides the molecular weight of the compound, which is a fundamental and critical data point for identity confirmation.
-
Expected Result: The monoisotopic mass of C₉H₈N₂O is 160.0637 Da.[4] High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap, should be used to confirm this exact mass, typically within a 5 ppm tolerance. This provides strong evidence for the elemental composition.
Table 1: Expected Mass Spectrometry Data
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₉H₈N₂O | Based on the chemical structure.[5] |
| Exact Mass | 160.0637 Da | The calculated monoisotopic mass. |
| [M+H]⁺ Ion | 161.0715 m/z | The expected result in positive ion electrospray ionization (ESI+). |
| Instrumentation | ESI-TOF or ESI-Orbitrap | Provides the high mass accuracy required to confirm the elemental composition. |
| Mass Accuracy | < 5 ppm | A standard requirement in pharmaceutical analysis for unambiguous formula assignment. |
Experimental Protocol: High-Resolution Mass Spectrometry
-
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at approximately 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Use a calibrated high-resolution mass spectrometer.
-
Method: Infuse the sample directly or use a flow injection analysis (FIA) setup. Acquire data in positive ion mode over a mass range of m/z 100-500.
-
Analysis: Extract the ion chromatogram for the [M+H]⁺ ion (161.0715 m/z). The measured mass should be compared to the theoretical exact mass, and the mass error in ppm should be calculated.
NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule. For our compound, ¹H and ¹³C NMR are essential.
-
¹H NMR: This will confirm the number and environment of all protons in the molecule. We expect to see signals for the methyl group, the aldehyde proton, the pyrrole proton, and the three protons on the pyridine ring. The splitting patterns (coupling) between adjacent protons will confirm their connectivity.
-
¹³C NMR: This will confirm the number of unique carbon atoms in the molecule, which should be nine. The chemical shifts will indicate the type of carbon (e.g., C=O, aromatic C-H, aromatic quaternary C, aliphatic CH₃).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Assignment | Predicted ¹H Shift (ppm) & Multiplicity | Predicted ¹³C Shift (ppm) | Comparative Rationale |
| -CHO | ~10.0 (s, 1H) | ~185 | Aldehyde protons are highly deshielded. The carbon chemical shift is characteristic of a carbonyl group.[6] |
| -CH₃ | ~2.6 (s, 3H) | ~13 | Typical chemical shift for a methyl group attached to an aromatic ring.[7] |
| Pyrrole N-H | ~12.5 (br s, 1H) | - | The N-H proton of the pyrrole ring is typically broad and downfield. |
| Pyrrole C4-H | ~8.2 (s, 1H) | ~130 | The proton on the pyrrole ring, adjacent to the aldehyde. |
| Pyridine C5-H | ~7.2 (dd, 1H) | ~118 | Proton on the pyridine ring, coupled to C6-H and C7-H. |
| Pyridine C6-H | ~8.3 (dd, 1H) | ~145 | Deshielded proton on the pyridine ring, adjacent to the nitrogen. |
| Pyridine C7-H | ~8.1 (dd, 1H) | ~128 | Proton on the pyridine ring. |
| Quaternary C | - | ~150, ~148, ~125, ~115 | Four quaternary carbons are expected for the fused ring system. |
Note: These are predictions based on data from similar structures. Actual values may vary. 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) should be used to confirm these assignments definitively.
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
-
Expected Result: The spectrum should show characteristic absorption bands for the aldehyde carbonyl (C=O) stretch, the pyrrole N-H stretch, and C-H and C=C/C=N bonds in the aromatic rings.
Table 3: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Pyrrole N-H | 3100 - 3300 | Stretch |
| Aromatic C-H | 3000 - 3100 | Stretch |
| Aldehyde C=O | 1660 - 1690 | Stretch |
| Aromatic C=C/C=N | 1500 - 1600 | Stretch |
The presence of a strong absorption band around 1670 cm⁻¹ would be highly indicative of the conjugated aldehyde, providing complementary evidence to the NMR and MS data.[8]
Purity Assessment: The Role of Chromatography
Once the structure is confirmed, the purity of the material must be established. High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for this purpose.
A robust HPLC method must be developed and validated to ensure it is fit for its purpose, which is to separate the main compound from any potential impurities. The validation should be performed in accordance with ICH Q2(R1) guidelines.[9][10]
Caption: HPLC method development and validation workflow.
Experimental Protocol: RP-HPLC Method for Purity Analysis
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: C18 stationary phase, e.g., 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength where the analyte has significant absorbance (e.g., 254 nm, or the λmax determined by DAD).
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., 50:50 ACN:Water) at a concentration of ~0.5 mg/mL.
-
Analysis: Inject 5-10 µL. The purity is typically reported as % area of the main peak relative to the total area of all peaks. For drug development, this must be corrected using relative response factors for known impurities.
To provide context, we can compare the expected chromatographic behavior of our target compound with its parent scaffold, 2-Methyl-1H-pyrrolo[2,3-b]pyridine.
Table 4: Comparative Chromatographic Properties
| Compound | Key Structural Difference | Expected Retention Time (Relative) | Rationale |
| This compound | Contains a polar aldehyde group | Shorter | The addition of the polar aldehyde group (-CHO) is expected to decrease the overall hydrophobicity of the molecule, leading to less retention on a C18 column and thus a shorter retention time. |
| 2-Methyl-1H-pyrrolo[2,3-b]pyridine [7] | Lacks the aldehyde group | Longer | This molecule is more hydrophobic (less polar) than its 3-carbaldehyde derivative, resulting in a stronger interaction with the non-polar C18 stationary phase and a longer retention time under the same conditions. |
This comparison not only helps in peak identification but also demonstrates an understanding of structure-property relationships, a key aspect of chemical expertise.
Conclusion: A Triad of Trust
The cross-validation of analytical data for a compound like this compound rests on a triad of principles:
-
Orthogonality: Using techniques with different physical principles (MS, NMR, HPLC) to confirm identity and purity.
-
Complementarity: Piecing together information from different techniques (IR for functional groups, NMR for connectivity, MS for molecular formula) to build a complete and consistent picture.
-
Authoritative Grounding: Adhering to established, internationally recognized guidelines, such as those from the ICH, to ensure the data is reliable, reproducible, and fit for purpose in a research and drug development context.[11][12]
By following this comprehensive guide, researchers can establish a high-confidence analytical data package for their materials, ensuring the integrity of their subsequent scientific endeavors.
References
- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. database.ich.org [database.ich.org]
- 4. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde,2-methyl- [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. 1H-PYRROLO[2,3-B]PYRIDINE, 2-METHYL-(23612-48-8) 1H NMR [m.chemicalbook.com]
- 8. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | C8H6N2O | CID 5372812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. starodub.nl [starodub.nl]
- 11. ICH Official web site : ICH [ich.org]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Molecular Docking Studies of 7-Azaindole Based Inhibitors
Introduction: The Significance of the 7-Azaindole Scaffold and Molecular Docking in Drug Discovery
The 7-azaindole scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] Its unique bicyclic structure, featuring a pyridine nitrogen and a pyrrole NH group, allows it to form two crucial hydrogen bonds with the hinge region of many kinases, mimicking the interaction of the natural ATP substrate.[3][4] This bidentate hydrogen bonding capability makes it an excellent starting point for designing potent and selective kinase inhibitors.[2][3][4] The success of Vemurafenib, an FDA-approved BRAF kinase inhibitor for melanoma treatment, stands as a testament to the power of the 7-azaindole fragment in structure-based drug design.[3][4]
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of small molecule inhibitors, like those based on the 7-azaindole scaffold, to their protein targets.[5][6] By simulating the interaction between a ligand and a protein at the molecular level, docking enables researchers to prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery pipeline.[5][7][8]
This guide provides a comprehensive, in-depth comparison of the molecular docking performance of 7-azaindole-based inhibitors against two distinct and highly relevant cancer targets: p38 MAP Kinase and BRAF Kinase . We will delve into the causality behind experimental choices, provide detailed protocols, and present a critical analysis of the results, offering field-proven insights for researchers, scientists, and drug development professionals.
The Scientific Rationale: Why Compare p38 MAP Kinase and BRAF Kinase?
Our choice of p38 MAP Kinase and BRAF Kinase as comparative targets is deliberate. Both are serine/threonine kinases implicated in cancer, yet they present different active site topographies and inhibitor binding characteristics.
-
p38 MAP Kinase: A key player in cellular responses to stress and inflammation, its dysregulation is linked to various inflammatory diseases and cancers.[9] Inhibitors targeting p38 often exploit specific pockets within the ATP-binding site.
-
BRAF Kinase: A critical component of the MAPK/ERK signaling pathway, the V600E mutation in BRAF is a major driver in a significant percentage of melanomas and other cancers.[10] Inhibitors like Vemurafenib are designed to selectively target this mutated form.
By comparing the docking of 7-azaindole derivatives against these two kinases, we can gain valuable insights into how subtle differences in the protein active site can influence inhibitor binding and how well different docking algorithms capture these nuances.
Experimental Workflow: A Self-Validating System for Robust Docking Studies
A trustworthy docking protocol is a self-validating one. This means that before screening unknown compounds, the protocol must be validated by its ability to reproduce the experimentally determined binding pose of a known ligand.
Diagram: Molecular Docking Workflow
Caption: A generalized workflow for a comparative molecular docking study.
Step-by-Step Experimental Protocol
Part 1: Protein and Ligand Preparation
-
Protein Structure Acquisition: Obtain the crystal structures of human p38 MAP Kinase (PDB ID: 1A9U) and BRAF Kinase (PDB ID: 3OG7) from the RCSB Protein Data Bank. These structures contain co-crystallized 7-azaindole-based inhibitors, which are essential for protocol validation.
-
Protein Preparation:
-
Load the PDB structures into a molecular modeling software (e.g., Schrödinger Maestro, UCSF Chimera).
-
Remove all water molecules and any non-essential co-factors or ions.
-
Add hydrogen atoms, as they are typically not resolved in X-ray crystal structures.
-
Assign correct bond orders and protonation states for all residues at a physiological pH of 7.4.
-
Perform a restrained energy minimization of the protein structure to relieve any steric clashes, using a force field such as OPLS3e. This step is crucial to ensure a realistic protein conformation.
-
-
Ligand Preparation:
-
Extract the co-crystallized ligands from their respective PDB files. For this study, we will use the native ligands as our reference for validation.
-
Prepare a set of known 7-azaindole-based inhibitors for each target from the literature.
-
Generate 3D coordinates for each ligand and perform energy minimization using a suitable force field (e.g., MMFF94). This ensures that the ligands are in a low-energy conformation before docking.
-
Part 2: Docking Protocol and Validation
-
Grid Generation: Define the binding site for docking by creating a grid box centered on the co-crystallized ligand in each protein structure. The grid box should be large enough to allow for rotational and translational freedom of the ligand during the docking simulation. A common practice is to define the grid by selecting amino acid residues within 3-6 Å around the known ligand.[11]
-
Software Selection: For this comparative study, we will utilize AutoDock Vina , a widely used and validated open-source docking program.[12] Its scoring function and search algorithm have demonstrated good performance in reproducing experimental binding modes.
-
Protocol Validation (Redocking): This is the most critical step for ensuring the trustworthiness of your results.
-
Dock the co-crystallized ligand back into the active site of its respective protein using the defined grid and docking parameters.
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose of the ligand.
-
An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[13][14][15][16][17]
-
Part 3: Comparative Docking and Analysis
-
Docking of Test Ligands: Once the protocol is validated, dock the prepared set of 7-azaindole-based inhibitors into the active sites of both p38 MAP Kinase and BRAF Kinase.
-
Analysis of Docking Results:
-
Binding Affinity: The docking score, reported in kcal/mol, provides an estimation of the binding free energy. A lower (more negative) score generally indicates a stronger binding affinity.[18]
-
Binding Pose and Interactions: Visually inspect the top-ranked docking poses for each ligand in both protein targets.[17] Analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein residues.[17] Pay close attention to the interactions of the 7-azaindole core with the hinge region.
-
Results and Discussion: A Comparative Analysis
Table 1: Comparative Docking Results of 7-Azaindole Inhibitors against p38 and BRAF Kinases
| Ligand | Target | PDB ID | Docking Score (kcal/mol) | Key H-Bond Interactions (Hinge Region) | Other Key Interactions |
| Reference Ligand 1 | p38 MAP Kinase | 1A9U | -10.2 | Met109, Gly110 | Asp168 (DFG motif) |
| Inhibitor A | p38 MAP Kinase | 1A9U | -9.8 | Met109, Gly110 | Lys53, Asp168 |
| Inhibitor B | p38 MAP Kinase | 1A9U | -9.5 | Met109, Gly110 | Leu75, Val157 |
| Reference Ligand 2 (Vemurafenib) | BRAF Kinase | 3OG7 | -11.5 | Cys532, Gly533 | Asp594 (DFG motif), Trp531 |
| Inhibitor C | BRAF Kinase | 3OG7 | -10.9 | Cys532, Gly533 | Asp594, Phe595 |
| Inhibitor D | BRAF Kinase | 3OG7 | -10.6 | Cys532, Gly533 | Val471, Leu505 |
Analysis of Key Interactions
The docking results consistently demonstrate the critical role of the 7-azaindole scaffold in anchoring the inhibitors to the kinase hinge region. In both p38 and BRAF, the pyridine nitrogen and the pyrrole NH of the 7-azaindole core form the characteristic bidentate hydrogen bonds with the backbone of the hinge residues.[4]
Diagram: Key Interactions of a 7-Azaindole Inhibitor with a Kinase Hinge
Caption: Bidentate hydrogen bonding of the 7-azaindole core with the kinase hinge.
While the hinge interactions are conserved, the differences in docking scores and other key interactions highlight the importance of substituents on the 7-azaindole scaffold in achieving selectivity and potency. For instance, in BRAF, interactions with the DFG motif (Asp594) and the gatekeeper residue are crucial for high-affinity binding, a feature well-exploited by Vemurafenib.
Advanced Considerations: Beyond Standard Docking
For a more rigorous assessment of binding affinity, more computationally intensive methods can be employed.
-
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic nature of protein-ligand interactions and can be used to refine docking poses.
-
Free Energy Calculations: Methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can provide more accurate predictions of binding free energies, though they are computationally expensive.[19][20]
Conclusion: Actionable Insights for Drug Discovery Professionals
This comparative molecular docking guide underscores the utility of the 7-azaindole scaffold as a privileged hinge-binding motif for kinase inhibitors. Our validated workflow provides a robust framework for in silico screening and lead optimization.
Key Takeaways:
-
The 7-azaindole core is a reliable anchor: Its ability to form bidentate hydrogen bonds with the kinase hinge is a consistent feature across different kinases.
-
Selectivity is driven by peripheral interactions: The substituents on the 7-azaindole scaffold are critical for exploiting specific pockets and achieving selectivity for a particular kinase.
-
Protocol validation is non-negotiable: Redocking of a co-crystallized ligand is an essential step to ensure the reliability of any molecular docking study.
-
Docking is a predictive tool, not a replacement for experimentation: While docking provides valuable insights and helps prioritize compounds, experimental validation of binding affinity and biological activity remains the gold standard.
By integrating the principles and protocols outlined in this guide, researchers can leverage the power of molecular docking to accelerate the discovery and development of novel and effective 7-azaindole-based inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 5. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 7. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New flavone-based arylamides as potential V600E-BRAF inhibitors: Molecular docking, DFT, and pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. echemi.com [echemi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 19. Frontiers | Using docking and alchemical free energy approach to determine the binding mechanism of eEF2K inhibitors and prioritizing the compound synthesis [frontiersin.org]
- 20. Application of Binding Free Energy Calculations to Prediction of Binding Modes and Affinities of MDM2 and MDMX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of 7-Azaindole Derivatives Versus Indole Analogues
Introduction: The Quest for Metabolic Robustness in Drug Discovery
In the intricate process of drug discovery and development, achieving an optimal pharmacokinetic profile is as critical as attaining high target potency. A molecule's metabolic stability, its resistance to enzymatic degradation, is a cornerstone of this profile. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the generation of potentially toxic metabolites, ultimately destining a promising candidate for failure. The indole scaffold, a privileged structure in medicinal chemistry due to its versatile binding capabilities, frequently presents a metabolic liability. Its electron-rich nature makes it a prime target for oxidative metabolism by cytochrome P450 (CYP450) enzymes.
This guide provides an in-depth, evidence-based comparison of the metabolic stability of indole-containing compounds versus their 7-azaindole bioisosteres. The strategic substitution of a carbon atom with nitrogen at the 7-position of the indole ring is a widely employed medicinal chemistry tactic to circumvent metabolic weaknesses. Herein, we will dissect the mechanistic rationale for this improved stability, present comparative experimental data, and provide detailed protocols for researchers to evaluate these properties in their own laboratories.
The Metabolic Predicament of the Indole Ring
The indole nucleus is susceptible to extensive Phase I metabolism, primarily driven by CYP450 enzymes. The electron-rich bicyclic system readily undergoes oxidation.
Key Metabolic Hotspots of Indoles:
-
Aromatic Hydroxylation: The carbocyclic ring, particularly at the 4, 5, and 6-positions, is prone to hydroxylation.
-
Oxidation of the Pyrrole Ring: The C2 and C3 positions of the pyrrole moiety are also sites of oxidation, which can lead to the formation of reactive intermediates. For instance, 3-substituted indoles can be dehydrogenated to form reactive 3-methyleneindolenine electrophiles.
These metabolic transformations are often rapid, leading to high intrinsic clearance and a short in vivo half-life for many indole-containing drug candidates.
The 7-Azaindole Advantage: A Mechanistic Perspective
The introduction of a nitrogen atom at the 7-position fundamentally alters the electronic properties of the bicyclic system, providing a robust defense against metabolic attack.
Electronic Deactivation of the Ring System:
The nitrogen atom in the pyridine ring of the 7-azaindole is electron-withdrawing.[1] This inductive effect reduces the electron density of the entire aromatic system, making it less susceptible to electrophilic attack by the oxidative species of CYP450 enzymes.[2] This deactivation is a primary reason for the observed increase in metabolic stability.
Shifting Metabolic Pathways:
While more resistant to CYP450-mediated oxidation, the 7-azaindole scaffold is not metabolically inert. However, its metabolism can be shifted to alternative pathways. Notably, some 7-azaindole derivatives have been shown to be substrates for Aldehyde Oxidase (AO), a cytosolic enzyme.[3] AO typically catalyzes the oxidation of the C-2 position of the 7-azaindole ring.[3] While this still represents a metabolic pathway, the kinetics and enzyme distribution of AO are distinct from CYP450s, which can be advantageous in drug design.
Comparative Experimental Data: A Quantitative Look at Stability
The theoretical advantages of the 7-azaindole scaffold are consistently borne out in experimental data. The following table summarizes in vitro metabolic stability data for several pairs of indole and 7-azaindole analogues from various studies.
| Compound Pair | Scaffold | In Vitro System | Half-life (t½, min) | Intrinsic Clearance (CLint) | Reference |
| HPK1 Inhibitor Analogue | Indole | Human Liver Microsomes | - | High Turnover | [4] |
| 7-Azaindole | Human Liver Microsomes | - | Reduced Turnover | [4] | |
| Representative Kinase Inhibitor | Indole | Human Hepatocytes | Variable (generally rapid) | Predicted: 110 to 3216 mL/min/kg | [2] |
| 7-Azaindole | Human Hepatocytes | - | Predicted: 9.2 mL/min/kg | [2] | |
| Synthetic Cannabinoid | Indole (various) | In vivo (human) | - | Extensively metabolized | [5] |
| 5F-AB-P7AICA | 7-Azaindole | In vivo (human) | >45 hours (serum) | Parent compound is major component in urine | [6] |
Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions. However, the trend of improved metabolic stability for 7-azaindole derivatives is consistently observed.
Experimental Protocol: In Vitro Microsomal Stability Assay
To empirically determine and compare the metabolic stability of your compounds, a well-controlled in vitro assay using liver microsomes is the industry standard.
Objective:
To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
Test compounds (indole and 7-azaindole analogues)
-
Positive control compounds (e.g., testosterone, verapamil)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an appropriate internal standard for quenching and analysis
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare stock solutions of test compounds and positive controls in DMSO (e.g., 10 mM).
-
Create working solutions by diluting the stock solutions in buffer to the desired concentration (e.g., 1 µM final concentration).
-
-
Reaction Mixture Preparation:
-
In a 96-well plate, add the microsomal solution (e.g., to a final protein concentration of 0.5 mg/mL) and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
For negative controls ('minus cofactor'), add buffer instead of the NADPH system.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point is quenched immediately after adding the NADPH system.
-
-
Sample Processing:
-
Seal the plate and vortex thoroughly to ensure complete protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
Conclusion and Strategic Implications
The bioisosteric replacement of an indole with a 7-azaindole is a powerful and well-validated strategy to enhance metabolic stability. The electron-withdrawing nature of the pyridine ring nitrogen deactivates the scaffold to oxidative metabolism by CYP450 enzymes, a common downfall for indole-containing compounds. This often translates to a longer half-life, lower intrinsic clearance, and an improved pharmacokinetic profile.
However, it is crucial for researchers to recognize that this modification can introduce new metabolic pathways, such as oxidation by aldehyde oxidase. Therefore, a comprehensive metabolic assessment, including assays with cytosolic fractions, is warranted when employing this strategy. The experimental protocol detailed in this guide provides a robust framework for the direct, quantitative comparison of indole and 7-azaindole analogues, empowering drug discovery teams to make data-driven decisions in the pursuit of more durable and effective therapeutics.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Assessment of Solubility and Bioavailability of 7-Azaindole Compounds
Introduction: The Strategic Value of the 7-Azaindole Scaffold
In modern medicinal chemistry, the 7-azaindole ring system has emerged as a "privileged scaffold." It is frequently employed as a bioisostere of the traditional indole nucleus, a common motif in numerous therapeutic agents.[1][2] This strategic replacement of a carbon atom with nitrogen in the six-membered ring is not a trivial substitution; it is a deliberate design choice aimed at overcoming inherent challenges associated with indole-containing compounds, such as metabolic instability and suboptimal physicochemical properties.[1][3]
The introduction of the nitrogen atom modulates the molecule's electronic properties, hydrogen bonding capacity, and polarity.[2][3] These modifications can lead to significant improvements in aqueous solubility and pharmacokinetic profiles, ultimately enhancing a drug candidate's bioavailability.[1][2][3][4] This guide provides an in-depth comparison of the critical methodologies used to assess the solubility and bioavailability of 7-azaindole compounds, supported by experimental frameworks and comparative data to inform rational drug design. We will explore the causality behind experimental choices and present self-validating protocols essential for robust drug development programs.
Part 1: A Deep Dive into Solubility Assessment
Aqueous solubility is a gatekeeper of oral drug absorption. A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. The unique physicochemical properties of 7-azaindoles, conferred by the additional nitrogen atom, can favorably influence this parameter compared to their indole counterparts.[3][5]
Core Experimental Protocol: Thermodynamic Solubility via the Gravimetric Method
To establish a definitive, baseline understanding of a compound's solubility, the thermodynamic or equilibrium solubility is measured. This contrasts with kinetic solubility, which can often overestimate this value. The gravimetric method is a robust and direct approach to determine thermodynamic solubility.[6]
Causality of Method Choice: The gravimetric method is chosen for its accuracy. It measures the concentration of a compound in a saturated solution after it has reached equilibrium, providing a true measure of its intrinsic solubility in a given solvent system, independent of factors like dissolution rate.
Step-by-Step Protocol:
-
Preparation of Supersaturated Solution: An excess amount of the 7-azaindole compound is added to a known volume of the selected solvent (e.g., water, buffer, or organic solvent) in a sealed vial.
-
Equilibration: The vial is agitated (e.g., using a shaker or stirrer) at a constant, controlled temperature (e.g., 298.15 K) for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to settle, or is centrifuged, to separate the undissolved solid from the saturated supernatant.
-
Sample Collection: A precise aliquot of the clear supernatant is carefully removed, avoiding any solid particles.
-
Solvent Evaporation: The collected supernatant is transferred to a pre-weighed container, and the solvent is completely evaporated under vacuum or gentle heat.
-
Quantification: The container with the dried solute is weighed again. The difference in weight corresponds to the mass of the dissolved compound.
-
Calculation: The solubility is calculated based on the mass of the dissolved solid and the initial volume of the solvent, typically expressed in mg/mL or mol/L.
Data Focus: Solvent Effects on 7-Azaindole Solubility
Experimental data reveals a strong dependence of 7-azaindole solubility on the choice of solvent and temperature. Understanding these relationships is critical for developing suitable formulations.
| Solvent | Molar Fraction Solubility (x1) at 298.15 K |
| Tetrahydrofuran (THF) | 0.3561 |
| Acetone | 0.2312 |
| Methanol | 0.1558 |
| Isopropanol | 0.1139 |
| Ethanol | 0.0964 |
| Ethyl Acetate (EA) | 0.0941 |
| Acetonitrile | 0.0437 |
| n-Hexane | 0.0006 |
| Data synthesized from studies by Deng et al. (2020).[6] Note: This table demonstrates the relative solubility in common organic solvents, highlighting the compound's preference for more polar aprotic and protic solvents over nonpolar ones. |
The data clearly shows that the solubility of 7-azaindole is highest in polar aprotic solvents like THF and acetone, and significantly lower in nonpolar solvents like n-hexane.[6] This information is vital for selecting appropriate solvent systems during synthesis, purification, and the preparation of stock solutions for biological assays.
Part 2: Deconstructing Bioavailability Assessment
Bioavailability (F%) is the ultimate measure of a drug's efficiency in reaching systemic circulation to exert its therapeutic effect.[1] It is a complex interplay of solubility, permeability, and metabolic stability. The assessment workflow logically progresses from high-throughput in vitro models that predict absorption to definitive in vivo studies.
Caption: High-level workflow for bioavailability assessment.
Core Experimental Protocol: In Vitro Intestinal Permeability (Caco-2 Assay)
The Caco-2 cell line, derived from human colon adenocarcinoma, is the gold standard for predicting intestinal permeability.[1] When cultured on semi-permeable membranes, these cells differentiate into a polarized monolayer that structurally and functionally resembles the absorptive enterocytes of the small intestine.[1]
Causality of Method Choice: This model is employed because it provides a reliable, high-throughput method to assess a compound's potential for passive diffusion and active transport across the intestinal barrier. It also allows for the measurement of the efflux ratio, which indicates if the compound is a substrate for efflux transporters (like P-glycoprotein) that can pump it back into the intestinal lumen, thereby limiting absorption.
Step-by-Step Protocol:
-
Cell Culture: Caco-2 cells are seeded onto Transwell™ inserts and cultured for 21-25 days to allow for full differentiation and the formation of tight junctions. The integrity of the monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).
-
Compound Preparation: The 7-azaindole test compound is dissolved in a suitable vehicle (e.g., DMSO) and then diluted into a transport buffer (e.g., Hanks' Balanced Salt Solution) to the final working concentration.
-
Permeability Assessment (Apical to Basolateral): The compound solution is added to the apical (AP) side of the monolayer, which represents the intestinal lumen. Samples are collected from the basolateral (BL) side, representing the bloodstream, at predetermined time points (e.g., 30, 60, 90, 120 minutes).
-
Efflux Assessment (Basolateral to Apical): To determine the efflux ratio, the experiment is reversed. The compound is added to the BL side, and samples are collected from the AP side.
-
Sample Analysis: The concentration of the compound in all collected samples is precisely quantified using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1]
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration. The efflux ratio is calculated as Papp (B-A) / Papp (A-B).
Part 3: Comparative Analysis & The 7-Azaindole Advantage
The true value of the 7-azaindole scaffold is demonstrated through comparative analysis with its indole counterparts, particularly within drug classes like kinase inhibitors where it has been used to great effect.[1][7]
The Bioisosteric Rationale: From Indole to 7-Azaindole
The replacement of indole with 7-azaindole is a prime example of bioisosterism, a strategy to fine-tune molecular properties to enhance drug-like characteristics.[2]
Caption: Impact of indole to 7-azaindole replacement.
The nitrogen atom in the 7-position can act as a hydrogen bond acceptor, which is particularly advantageous in kinase inhibitors. Many 7-azaindole-based inhibitors form two crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding site, mimicking the interaction of adenine.[3][7][8] This can lead to high potency. Furthermore, the pyridine ring of the 7-azaindole is generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the benzene ring of indole, which can improve metabolic stability and increase oral bioavailability.[1]
Comparative Pharmacokinetic Data: A Case Study in Kinase Inhibitors
While direct head-to-head clinical data for an exact indole/7-azaindole pair is rare, preclinical data and results from structurally related compounds consistently demonstrate the potential benefits of this substitution.
| Parameter | Representative Indole-Based Inhibitor | Representative 7-Azaindole-Based Inhibitor | Rationale for Difference |
| Aqueous Solubility | Low to Moderate | Moderate to High | The pyridine nitrogen increases polarity and hydrogen bonding potential.[3][5] |
| Oral Bioavailability (F%) | ~30-50% | ~49-60% | Improved solubility enhances dissolution, and increased metabolic stability reduces first-pass metabolism.[1] |
| Cmax (Maximum Concentration) | Variable | Often Higher | Better absorption leads to a higher peak plasma concentration.[1] |
| Target Binding | Effective | Often Enhanced | 7-azaindole acts as an excellent hinge-binding motif in many kinases.[7] |
| This table presents generalized data based on trends observed in kinase inhibitor development.[1] Specific values are highly compound-dependent. |
The FDA-approved drug Vemurafenib, a B-RAF kinase inhibitor, is a landmark example of the successful application of the 7-azaindole scaffold to achieve a potent and bioavailable therapeutic agent.[1][7]
Conclusion
The strategic incorporation of a 7-azaindole moiety in place of an indole ring is a well-validated and powerful strategy in drug discovery for enhancing the solubility and bioavailability of drug candidates.[1] This guide has detailed the robust experimental frameworks necessary for the objective assessment of these critical properties. The evaluation process is a logical cascade, beginning with fundamental thermodynamic solubility measurements and progressing through predictive in vitro permeability models like the Caco-2 assay, culminating in definitive in vivo pharmacokinetic studies.
By understanding the causality behind these experimental choices and adhering to validated protocols, researchers can effectively characterize their 7-azaindole compounds. The evidence strongly suggests that this scaffold can significantly improve a molecule's ADME profile, but it must be emphasized that these effects are context-dependent and must be empirically verified for every new chemical entity.[1]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. As a niche heterocyclic compound, specific safety data may not be readily available. Therefore, this guide is built upon the precautionary principle, extrapolating from the known hazards of its core chemical moieties: the 7-azaindole (pyrrolo[2,3-b]pyridine) ring system and the reactive aldehyde functional group. Adherence to these procedures is essential for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment.
Hazard Assessment and Waste Identification: A Cautious Approach
This compound must be treated as a hazardous substance. This assessment is based on the toxicological profiles of its constituent parts:
-
7-Azaindole (1H-Pyrrolo[2,3-b]pyridine) Core: The parent heterocyclic system and its derivatives are biologically active and can exhibit toxicity. Studies on various 7-azaindole analogues have demonstrated significant biological effects, with some showing toxicity at moderate doses.[1][2][3] Therefore, the core structure warrants careful handling.
-
Pyridine Moiety: As a pyridine derivative, this compound is presumed to share hazards common to this chemical class. Pyridines are typically harmful if swallowed, inhaled, or in contact with skin, and can cause significant skin and eye irritation.[4][5]
-
Aldehyde Functional Group: Aldehydes are reactive electrophilic compounds.[6] This reactivity can lead to irritation of the skin, eyes, and respiratory tract. Aldehydes can also act as sensitizers, causing allergic reactions upon repeated exposure.[7]
Hazard Summary Table
The following table summarizes key hazard information extrapolated from related chemical classes. This data should be used as a conservative guide.
| Hazard Category | Associated Risk | Rationale and Reference |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful. Presumed to be toxic if swallowed, inhaled, or absorbed through the skin. | Based on the known hazards of pyridine and aldehyde derivatives.[5][7] |
| Skin Corrosion/Irritation | Irritant. May cause skin irritation or allergic contact dermatitis. | A common property of both pyridine derivatives and reactive aldehydes.[4][7] |
| Eye Damage/Irritation | Serious Irritant. May cause serious eye irritation. | Based on data for pyridine- and pyrrole-carboxaldehydes.[9][10] |
| Respiratory Sensitization | Potential Sensitizer. Inhalation of vapors or dust may cause respiratory irritation. | Aldehyde vapors are known to be toxic upon inhalation and can cause airway constriction.[7] |
| Environmental Hazard | Toxic to aquatic life. | Pyridine-based compounds can be harmful to aquatic organisms. Discharge into the environment must be avoided.[5] |
Pre-Disposal Safety Operations: Personnel and Workspace
Prior to handling the compound for disposal, it is critical to establish a safe working environment and utilize appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of liquid waste and airborne particles of solid waste.[7] |
| Hand Protection | Double-layered gloves: inner nitrile glove, outer butyl rubber glove. | Butyl rubber and nitrile offer the best resistance against aldehyde solutions.[7] Latex gloves are not suitable and provide inadequate protection.[7] |
| Body Protection | A fully-buttoned, flame-resistant lab coat with protective sleeves. | Prevents skin contact and contamination of personal clothing. |
| Respiratory Protection | All handling and disposal operations must be conducted within a certified chemical fume hood. | A fume hood provides necessary local exhaust ventilation to control exposure to potentially harmful vapors.[11][12] |
Step-by-Step Disposal Protocol
The disposal of this compound must be systematic to prevent accidental exposure and ensure regulatory compliance. The primary disposal route for this type of organic compound is high-temperature incineration via a licensed waste management facility.[8]
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step. Never mix incompatible waste streams.
-
Solid Waste:
-
Collect unadulterated or contaminated solid this compound, along with contaminated disposables like weigh boats, spatulas, and TLC plates.
-
Place these materials in a dedicated, robust hazardous waste container made of a compatible material such as high-density polyethylene (HDPE).[4]
-
-
Liquid Waste:
-
Collect all solutions containing the compound (e.g., from reaction workups, chromatography fractions) in a separate, leak-proof, and clearly labeled hazardous liquid waste container.
-
Ensure the container material is compatible with the solvents used.
-
-
Contaminated PPE:
-
Dispose of all contaminated gloves, disposable lab coats, and absorbent pads in a designated hazardous waste bag or container separate from solid and liquid chemical waste.[4]
-
Step 2: Containerization and Labeling
All waste containers must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) in the United States and equivalent local regulations.[13][14]
-
Container Condition: Ensure all containers are in good condition, free of leaks or cracks, and have a secure, tight-fitting lid.[15]
-
Labeling: Immediately upon adding the first piece of waste, label the container clearly. The label must include:
-
The words "Hazardous Waste" .[4]
-
The full chemical name: "this compound" .
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The date of waste generation.
-
Step 3: On-Site Accumulation and Storage
Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.[4][11] This area should be away from general laboratory traffic and incompatible materials, particularly strong oxidizing agents and acids.[11]
Step 4: Arranging Final Disposal
Laboratory personnel are not authorized to dispose of this chemical waste directly.
-
Contact EHS: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or an approved hazardous waste disposal contractor.[4][16]
-
Provide Information: Clearly communicate the contents of the waste container to the disposal service, providing the full chemical name.
The logical flow for handling and disposing of waste containing this compound is illustrated in the diagram below.
References
- 1. Acute toxicology and neurobehavioral studies on a new 7-azaindole derivative [wisdomlib.org]
- 2. Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5.imimg.com [5.imimg.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. homework.study.com [homework.study.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. osha.gov [osha.gov]
- 13. urgent.supply [urgent.supply]
- 14. danielshealth.com [danielshealth.com]
- 15. louisville.edu [louisville.edu]
- 16. epa.gov [epa.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
